Roniciclib
Description
Properties
IUPAC Name |
(2R,3R)-3-[2-[4-(cyclopropylsulfonimidoyl)anilino]-5-(trifluoromethyl)pyrimidin-4-yl]oxybutan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4O3S/c1-10(26)11(2)28-16-15(18(19,20)21)9-23-17(25-16)24-12-3-5-13(6-4-12)29(22,27)14-7-8-14/h3-6,9-11,14,22,26H,7-8H2,1-2H3,(H,23,24,25)/t10-,11-,29+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELYDGOOJPRWGF-SRQXXRKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)OC1=NC(=NC=C1C(F)(F)F)NC2=CC=C(C=C2)S(=N)(=O)C3CC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C)OC1=NC(=NC=C1C(F)(F)F)NC2=CC=C(C=C2)[S@](=N)(=O)C3CC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1223498-69-8 | |
| Record name | Roniciclib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1223498698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Roniciclib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12974 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | RONICICLIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W9Q8U337A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of Roniciclib
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roniciclib (also known as BAY 1000394) is a potent, orally bioavailable small molecule that functions as a pan-cyclin-dependent kinase (pan-CDK) inhibitor. By targeting multiple CDKs that are critical regulators of cell cycle progression and transcription, this compound exerts a powerful anti-proliferative effect on a broad range of human cancer cell lines. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including its primary molecular targets, the resultant effects on cell cycle control and apoptosis, and detailed methodologies for the key experiments used to elucidate its function. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of oncology and drug development.
Introduction to this compound and its Primary Targets
This compound is a second-generation pan-CDK inhibitor that demonstrates low nanomolar activity against both cell cycle and transcriptional CDKs.[1] Dysregulation of CDK activity is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.[1] this compound's broad-spectrum inhibition allows it to target this fundamental characteristic of cancer cells.[2]
The primary molecular targets of this compound are a range of cyclin-dependent kinases that play pivotal roles in orchestrating the cell cycle and gene transcription.[2][3]
Quantitative Data on this compound's Kinase Inhibition
The inhibitory activity of this compound against its key CDK targets has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below.
| Target | IC50 (nM) |
| CDK1/cyclin B | 7 |
| CDK2/cyclin E | 9 |
| CDK4/cyclin D1 | 11 |
| CDK7/cyclin H/MAT1 | 25 |
| CDK9/cyclin T1 | 5 |
| Table 1: In Vitro Inhibitory Activity of this compound against key Cyclin-Dependent Kinases.[4] |
Core Mechanism of Action: Cell Cycle Arrest and Apoptosis
The primary mechanism of action of this compound involves the induction of cell cycle arrest and apoptosis in cancer cells.[3][5] This is a direct consequence of its potent inhibition of multiple CDKs.
Induction of G2/M Phase Cell Cycle Arrest
A predominant effect of this compound treatment is the accumulation of cells in the G2/M phase of the cell cycle.[6] This is primarily attributed to the inhibition of CDK1/cyclin B, the key complex that drives entry into and progression through mitosis.[7][8] By inhibiting CDK1, this compound prevents the necessary phosphorylation of substrates required for mitotic events, leading to a halt at the G2/M checkpoint.
Inhibition of G1/S Phase Transition
This compound also impacts the G1/S phase transition through its inhibition of CDK4/cyclin D and CDK6/cyclin D complexes.[1] These kinases are responsible for the phosphorylation of the Retinoblastoma protein (Rb).[1] Phosphorylation of Rb leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for S-phase entry.[1] By inhibiting CDK4/6, this compound prevents Rb phosphorylation, thereby maintaining Rb in its active, E2F-bound state and blocking entry into the S phase.[9][10]
Furthermore, inhibition of CDK2/cyclin E by this compound also contributes to the disruption of the G1/S transition and can lead to S-phase arrest.[11][12][13]
Induction of Apoptosis
In addition to cell cycle arrest, this compound is a potent inducer of apoptosis.[5] A key mechanism underlying this pro-apoptotic activity is the inhibition of CDK9.[14] CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which is essential for the transcription of short-lived anti-apoptotic proteins, most notably Myeloid cell leukemia-1 (Mcl-1).[14] By inhibiting CDK9, this compound leads to the rapid downregulation of Mcl-1, tipping the cellular balance towards apoptosis.[14] The decrease in Mcl-1 levels unleashes pro-apoptotic Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
Signaling Pathways Modulated by this compound
The following diagrams illustrate the key signaling pathways affected by this compound.
References
- 1. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I dose-escalation studies of this compound, a pan-cyclin-dependent kinase inhibitor, in advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CDK1 inhibitor controls G2/M phase transition and reverses DNA damage sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Inhibition of cyclin E-cyclin-dependent kinase 2 complex formation and activity is associated with cell cycle arrest and withdrawal in oligodendrocyte progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclin E Is Stabilized in Response to Replication Fork Barriers Leading to Prolonged S Phase Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intra-S-Phase Checkpoint Activation by Direct CDK2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Computational Estimation of Residence Time on this compound and Its Derivatives against CDK2: Extending the Use of Classical and Enhanced Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
Roniciclib: A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roniciclib (BAY 1000394) is a potent, orally bioavailable pan-cyclin-dependent kinase (CDK) inhibitor that has demonstrated significant antitumor activity in preclinical models. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the field of oncology and kinase inhibitor discovery. This document details the lead optimization process that led to the identification of this compound, its mechanism of action as a pan-CDK inhibitor, and detailed protocols for its chemical synthesis and key biological and in vivo assays.
Discovery and Lead Optimization
This compound was developed through a lead optimization program originating from the high-throughput screening hit, ZK 304709, a multitargeted CDK and VEGF-R inhibitor. While ZK 304709 showed a promising preclinical profile, it faced challenges in Phase I clinical trials due to limited aqueous solubility and off-target activity against carbonic anhydrases, leading to dose-limited absorption and high inter-patient variability.
To address these liabilities, a focused lead optimization campaign was initiated. A key modification was the introduction of a sulfoximine (B86345) group, a relatively uncommon functional group in medicinal chemistry at the time. This strategic change, along with other structural modifications, led to a series of compounds with improved properties. Ultimately, this effort culminated in the discovery of this compound, which exhibited a potent pan-CDK inhibitory profile and desirable pharmacokinetic properties.
Mechanism of Action: Pan-CDK Inhibition
This compound is a pan-CDK inhibitor, targeting multiple members of the cyclin-dependent kinase family that are crucial for cell cycle progression and transcription.[1] By inhibiting these kinases, this compound disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells.
The primary targets of this compound include the cell-cycle CDKs (CDK1, CDK2, and CDK4) and the transcriptional CDKs (CDK7 and CDK9).[1] The inhibition of both cell cycle and transcriptional CDKs contributes to its potent and broad-spectrum antitumor activity observed in preclinical studies.[1]
Signaling Pathway
The following diagram illustrates the central role of CDKs in cell cycle regulation and transcription, and the points of intervention by this compound.
Chemical Synthesis of this compound
The chemical synthesis of this compound is a multi-step process. A generalized synthetic scheme is presented below. The detailed experimental procedures for each step would be found in the primary literature, specifically the ChemMedChem article detailing its discovery.
Synthetic Workflow Diagram
Note: The detailed, step-by-step synthesis with specific reagents, reaction conditions, and purification methods is proprietary and can be found in the primary scientific literature and associated patents. For research purposes, it is essential to consult these original sources.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| CDK1/cyclin B | 7[2][3] |
| CDK2/cyclin E | 9[2][3] |
| CDK4/cyclin D1 | 11[2][3] |
| CDK7/cyclin H/MAT1 | 25[2][3] |
| CDK9/cyclin T1 | 5[2][3] |
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line Panel | Mean IC50 (nM) |
| Human Lung Tumor Cell Lines (40 lines) | 39 |
| Human Breast Tumor Cell Lines (24 lines) | 37 |
Table 3: In Vivo Antitumor Efficacy of this compound in HeLa-MaTu Xenograft Model
| Treatment Group | Dose and Schedule | T/C Ratio (%) |
| This compound | 2.5 mg/kg, p.o., b.i.d., 2 days on/5 days off | 19 |
| This compound + Cisplatin | 1.0 mg/kg this compound | 1 |
| This compound + Cisplatin | 1.5 mg/kg this compound | -2 (tumor regression)[2] |
T/C Ratio: Treatment vs. Control tumor volume ratio.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the preclinical evaluation of this compound.
In Vitro CDK Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of this compound against various CDK/cyclin complexes using a luminescence-based assay that measures ATP consumption.
References
Roniciclib: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roniciclib (B612086) (also known as BAY 1000394) is a potent, orally bioavailable, small-molecule pan-inhibitor of cyclin-dependent kinases (CDKs).[1][2][3] CDKs are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle and gene transcription.[3][4] Dysregulation of CDK activity is a hallmark of many cancers, making them an attractive target for therapeutic intervention.[3][5] this compound has demonstrated broad anti-proliferative activity across a range of cancer cell lines and has shown significant tumor growth inhibition in preclinical xenograft models.[1][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacokinetic properties, mechanism of action, and relevant experimental protocols for this compound.
Chemical Structure and Identification
This compound is a complex heterocyclic molecule with the IUPAC name (2R,3R)-3-{[2-({4-[(cyclopropylsulfonyl)imino]methyl}phenyl)amino]-5-(trifluoromethyl)pyrimidin-4-yl}oxy)butan-2-ol.[6] Its structure is characterized by a central aminopyrimidine scaffold, which is a common feature in many kinase inhibitors, substituted with a trifluoromethyl group.[4]
| Identifier | Value |
| IUPAC Name | (2R,3R)-3-((2-((4-(cyclopropanesulfonimidoyl)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)oxy)butan-2-ol[6] |
| Synonyms | BAY 1000394, BAY 10-00394, KB-145902, GTPL7874[6] |
| CAS Number | 1223498-69-8[1] |
| Molecular Formula | C21H24F3N5O4S |
| Molecular Weight | 515.51 g/mol |
| SMILES | C--INVALID-LINK--OC1=NC(=NC=C1C(F)(F)F)NC2=CC=C(C=C2)S(=N)(=O)C3CC3">C@HO |
| InChI | InChI=1S/C21H24F3N5O4S/c1-11(31)12(2)33-18-16(21(22,23)24)25-19(28-18)27-14-7-5-13(6-8-14)34(32,26)15-9-10-15/h5-8,11-12,15,26,31H,9-10H2,1-4H3,(H,27,28,29)/t11-,12+/m1/s1 |
Physicochemical and Pharmacokinetic Properties
This compound was developed as an orally bioavailable drug candidate.[4] Its physicochemical and pharmacokinetic properties have been characterized in preclinical studies.
Physicochemical Properties
| Property | Value |
| Solubility | DMSO: ≥ 250 mg/mL (580.80 mM)[1] |
| Oral Bioavailability | Moderate (~50%)[3][4] |
Pharmacokinetic Properties
| Species | Clearance | Volume of Distribution | Half-life |
| Mouse | 0.51 L/h/kg[1] | High (suggesting extensive tissue distribution)[3] | Intermediate[3] |
| Rat | 0.78 L/h/kg[1] | High (suggesting extensive tissue distribution)[3] | Intermediate[3] |
| Dog | 0.50 L/h/kg[1] | High (suggesting extensive tissue distribution)[3] | Intermediate[3] |
Mechanism of Action and Signaling Pathway
This compound is a Type I pan-CDK inhibitor, meaning it binds to the ATP-binding pocket of CDKs in their active conformation.[4][7] It exhibits potent inhibitory activity against multiple CDKs involved in both cell cycle progression and transcription.[1][4]
In Vitro Kinase Inhibitory Activity
| Target CDK/Cyclin Complex | IC50 (nM) |
| CDK1/cyclin B | 7[1] |
| CDK2/cyclin E | 9[1] |
| CDK4/cyclin D1 | 11[1] |
| CDK9/cyclin T1 | 5[1] |
| CDK7/cyclin H/MAT1 | 25[1] |
| CDK3 | 5-25[1] |
This compound demonstrates a kinetic selectivity for CDK2 and CDK9, characterized by prolonged drug-target residence times.[4][8] This extended engagement with CDK2 and CDK9 is thought to contribute to a sustained inhibition of the phosphorylation of the Retinoblastoma protein (Rb), a key substrate of cell cycle CDKs.[4] The inhibition of transcriptional CDKs, such as CDK9, leads to the suppression of gene transcription, which can also contribute to the anti-tumor effects.
Caption: this compound inhibits both cell cycle and transcriptional CDKs.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are summaries of the general methodologies used to characterize this compound.
In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound against various CDK/cyclin complexes is typically determined using a radiometric or fluorescence-based kinase assay.
Caption: Workflow for determining the in vitro kinase inhibitory activity.
Methodology:
-
Reagents: Recombinant human CDK/cyclin complexes, a suitable substrate (e.g., Histone H1 for CDK1, Rb protein for CDK4/6), and ATP are required.
-
Assay Procedure: The kinase, substrate, and varying concentrations of this compound are incubated together in an appropriate assay buffer.
-
Reaction Initiation: The reaction is started by the addition of ATP (often [γ-33P]ATP for radiometric assays).
-
Incubation: The reaction is allowed to proceed for a set time at a controlled temperature.
-
Detection: The amount of phosphorylated substrate is quantified. In radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring radioactivity.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.
Cell Proliferation Assay
The anti-proliferative effects of this compound are assessed in a panel of human cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of this compound.
-
Incubation: The cells are incubated for a period that allows for several cell doublings (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric (e.g., MTT, MTS) or fluorometric (e.g., resazurin) assay, or by direct cell counting.
-
Data Analysis: The results are used to generate dose-response curves and calculate the IC50 for cell proliferation for each cell line. This compound has shown a mean IC50 of 16 nM on a panel of human tumor cells.[1]
In Vivo Xenograft Studies
The anti-tumor efficacy of this compound in a living organism is evaluated using tumor xenograft models in immunocompromised mice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Phase I dose-escalation studies of this compound, a pan-cyclin-dependent kinase inhibitor, in advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SID 223366203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
Roniciclib's Target Selectivity: A Technical Guide for Drug Development Professionals
An in-depth analysis of the potent and selective pan-CDK inhibitor, Roniciclib (BAY 1000394), focusing on its target selectivity, mechanism of action, and the experimental methodologies used for its characterization.
Introduction
This compound (BAY 1000394) is an orally bioavailable, small-molecule, pan-cyclin-dependent kinase (CDK) inhibitor that has demonstrated significant anti-proliferative activity in a broad range of human cancer cell lines and potent tumor growth inhibition in xenograft models.[1] Developed by Bayer, this compound targets key regulators of the cell cycle and transcription, making it a compound of high interest for oncology research and development. This technical guide provides a comprehensive overview of this compound's target selectivity, delving into its inhibitory potency, kinetic binding properties, and the downstream cellular consequences of target engagement. Detailed experimental protocols for key assays are provided to enable researchers to replicate and build upon existing findings.
Target Selectivity Profile
This compound exhibits a potent inhibitory profile against multiple members of the CDK family, with nanomolar IC50 values against both cell cycle-regulating and transcriptional CDKs.[2] Its primary targets include CDK1, CDK2, CDK4, CDK7, and CDK9. Notably, this compound also demonstrates inhibitory activity against other kinases, such as Aurora A and FGFR1, albeit with varying potency.
Biochemical Inhibition Data
The inhibitory activity of this compound has been quantified using various biochemical assays. The half-maximal inhibitory concentration (IC50) values against a panel of key kinases are summarized in the table below.
| Target | IC50 (nM) |
| CDK1/cyclin B | 7 |
| CDK2/cyclin E | 9 |
| CDK4/cyclin D | 11 |
| CDK7/Cyclin H/MAT1 | 25 |
| CDK9/cyclin T1 | 5 |
| Aurora A | 20 |
| FGFR1 | 40 |
Data sourced from multiple studies, please refer to citations for specific experimental details.[2]
Kinetic Selectivity: The Importance of Residence Time
A distinguishing feature of this compound is its "kinetic selectivity," which is characterized by prolonged target residence times on specific CDKs, most notably CDK2 and CDK9.[2][3] Residence time (τ), the reciprocal of the dissociation rate constant (koff), is an increasingly recognized parameter in drug discovery, as it can provide a more accurate prediction of a drug's in vivo efficacy than binding affinity (Ki) or IC50 alone. A longer residence time indicates a more sustained inhibition of the target kinase.
This compound's extended residence time on CDK2 and CDK9 is attributed to a conformational adaptation of the DFG (Asp-Phe-Gly) loop in the kinase domain upon binding. This is in contrast to its more transient binding to other CDKs.[3] This kinetic selectivity is believed to be a key contributor to its potent anti-tumor efficacy.[2]
Target Residence Time Data
The residence times of this compound for a panel of kinases were determined using Surface Plasmon Resonance (SPR).
| Target | Residence Time (τ) [min] |
| pCDK1/cyclin B | 1.7 |
| pCDK2/cyclin A | 125 |
| pCDK4/cyclin D | < 1 |
| pCDK6/cyclin D | < 1 |
| pCDK9/cyclin T1 | 400 |
| Aurora A | < 1 |
| FGFR1 | < 1 |
Data represents the mean of multiple experiments.[2]
Signaling Pathways and Cellular Effects
This compound's inhibition of multiple CDKs leads to pleiotropic effects on cancer cells, primarily through the disruption of cell cycle progression and transcription.
-
Cell Cycle Arrest: By inhibiting CDK1, CDK2, and CDK4, this compound blocks the phosphorylation of the Retinoblastoma protein (pRb), a key tumor suppressor.[3] Hypophosphorylated pRb remains bound to the E2F family of transcription factors, preventing the expression of genes required for the G1/S and G2/M phase transitions, ultimately leading to cell cycle arrest.[1]
-
Transcriptional Inhibition: Inhibition of CDK7 and CDK9, components of the general transcription machinery, leads to a global shutdown of transcription. This is particularly detrimental to cancer cells, which often exhibit a high dependency on the continuous transcription of oncogenes and anti-apoptotic proteins for their survival.
Experimental Protocols
Biochemical Kinase Inhibition Assay (Generic Protocol)
This protocol describes a common method for determining the IC50 of an inhibitor against a specific kinase.
-
Reagents and Materials:
-
Recombinant purified kinase (e.g., CDK2/cyclin E)
-
Kinase-specific substrate (e.g., histone H1)
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods, cold ATP)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (this compound) serially diluted in DMSO
-
96-well plates
-
Phosphocellulose paper and scintillation counter (for radiometric assay) or ADP-Glo™ Kinase Assay (Promega) and luminometer (for non-radioactive assay)
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase and its substrate in the kinase reaction buffer.
-
Add serially diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add the kinase/substrate mixture to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Terminate the reaction. For radiometric assays, this is typically done by adding phosphoric acid and spotting the reaction mixture onto phosphocellulose paper. For ADP-Glo™, a stop reagent is added.
-
Quantify kinase activity. For radiometric assays, measure the incorporation of ³²P into the substrate using a scintillation counter. For ADP-Glo™, measure the luminescence generated from the conversion of ADP to ATP.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
pRb Phosphorylation Recovery Assay
This cell-based assay measures the duration of target engagement in a cellular context.
-
Cell Culture and Treatment:
-
Plate HeLa-MaTu cells in 12-well plates and allow them to adhere overnight.
-
Treat the cells with this compound (e.g., 100 nM) or a comparator compound for 90 minutes.
-
Remove the compound-containing medium and wash the cells with fresh, pre-warmed medium.
-
Add fresh medium to the cells.
-
-
Cell Lysis and Analysis:
-
At various time points after compound washout (e.g., 0, 15, 30, 60, 120, 180 minutes), lyse the cells.
-
Determine the levels of phosphorylated pRb (at specific serine/threonine residues) and total pRb in the cell lysates using an enzyme-linked immunosorbent assay (ELISA) or Western blotting.
-
-
Data Analysis:
-
Normalize the phosphorylated pRb signal to the total pRb signal for each time point.
-
Plot the recovery of pRb phosphorylation over time. A slower recovery indicates a longer residence time of the inhibitor on its target CDKs.[3]
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of this compound on cell cycle distribution.
-
Cell Treatment and Harvesting:
-
Treat cancer cells (e.g., 8505C anaplastic thyroid cancer cells) with this compound (e.g., 25 nM) or DMSO for a specified duration (e.g., 24 hours).
-
Harvest the cells by trypsinization, wash with PBS, and count them.
-
-
Fixation and Staining:
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry and Data Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase indicates a cell cycle arrest at that point.
-
Conclusion
This compound is a potent pan-CDK inhibitor with a unique "kinetic selectivity" profile, characterized by prolonged residence times on CDK2 and CDK9. This sustained target inhibition is a key driver of its robust anti-tumor activity. The dual mechanism of action, involving both cell cycle arrest and transcriptional inhibition, makes this compound a promising therapeutic candidate for a variety of malignancies. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other kinase inhibitors in preclinical drug development.
References
- 1. Phase I dose-escalation studies of this compound, a pan-cyclin-dependent kinase inhibitor, in advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Conformational Adaption May Explain the Slow Dissociation Kinetics of this compound (BAY 1000394), a Type I CDK Inhibitor with Kinetic Selectivity for CDK2 and CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
Roniciclib: A Preclinical Overview of a Pan-Cyclin-Dependent Kinase Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Roniciclib (B612086) (BAY 1000394) is an orally bioavailable, small-molecule pan-cyclin-dependent kinase (CDK) inhibitor that has demonstrated potent anti-proliferative activity in a wide range of preclinical cancer models. By targeting key regulators of the cell cycle and transcription, this compound represents a significant area of investigation in oncology. This technical guide provides a comprehensive overview of the preclinical data on this compound, with a focus on its mechanism of action, in vitro and in vivo efficacy, and key experimental protocols.
Mechanism of Action: Pan-CDK Inhibition
This compound exerts its anti-tumor effects through the inhibition of multiple cyclin-dependent kinases, which are critical for cell cycle progression and gene transcription.[1][2][3] It is classified as a type I kinase inhibitor, binding to the ATP-binding site of CDKs.[4] The primary targets of this compound include both cell cycle CDKs (CDK1, CDK2, CDK4, and CDK6) and transcriptional CDKs (CDK7 and CDK9).[1][2][5]
The inhibition of cell cycle CDKs leads to a G1 phase cell cycle arrest, preventing the phosphorylation of the retinoblastoma protein (Rb) and halting the transition from the G1 to the S phase.[6][7] Inhibition of transcriptional CDKs, such as CDK9, interferes with the phosphorylation of the C-terminal domain of RNA polymerase II, leading to a suppression of gene transcription and subsequent apoptosis.[1]
In Vitro Studies
Kinase Inhibition
This compound has demonstrated potent inhibitory activity against a panel of CDKs with IC50 values in the low nanomolar range.[2][3][8]
| Kinase Target | IC50 (nM) |
| CDK1/cyclin B | 7 |
| CDK2/cyclin E | 9 |
| CDK3 | 5-25 |
| CDK4/cyclin D1 | 11 |
| CDK7/cyclin H/MAT1 | 25 |
| CDK9/cyclin T1 | 5 |
Table 1: In vitro kinase inhibitory activity of this compound.[2][3][8]
Cell Proliferation Assays
This compound has shown broad and consistent inhibitory effects on the proliferation of various human cancer cell lines, with mean IC50 values typically in the low nanomolar range.[3]
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa-MaTu | Cervical Cancer | 11 |
| MCF7 | Breast Cancer | 8-33 (range) |
| NCI-H460 | Lung Cancer | 9-79 (range) |
| A549 | Lung Cancer | 9-79 (range) |
| 8505C | Anaplastic Thyroid Cancer | ~25 |
| C633 | Anaplastic Thyroid Cancer | ~25 |
| SW1736 | Anaplastic Thyroid Cancer | ~25 |
Table 2: Anti-proliferative activity of this compound in various human cancer cell lines.[3][9]
Experimental Protocol: Cell Proliferation Assay
Cell Lines and Culture: Human cancer cell lines were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
Drug Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. This compound, dissolved in DMSO, was added to the wells in a series of dilutions. The final DMSO concentration was kept below 0.1%.
Proliferation Measurement: After a 72-hour incubation period, cell viability was assessed using a colorimetric assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or by sulforhodamine B (SRB) assay.
Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves using non-linear regression analysis.
In Vivo Studies
This compound has demonstrated significant anti-tumor efficacy in various human tumor xenograft models in athymic mice.[2][3]
Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (T/C %) |
| HeLa-MaTu | Cervical Cancer | 1.5 mg/kg, p.o., daily | 19 |
| HeLa-MaTu | Cervical Cancer | 3 mg/kg, p.o., daily | 2 (tumor regression) |
| NCI-H460 | Lung Cancer | Not specified | Dose-dependent inhibition |
Table 3: In vivo efficacy of this compound in human tumor xenograft models.[8]
Combination Therapy
Preclinical studies have also explored the potential of this compound in combination with standard chemotherapy agents. In a small-cell lung cancer (SCLC) xenograft model, this compound showed a more than additive efficacy when combined with cisplatin (B142131) and etoposide.[1][2][3]
| Treatment Group | Tumor Growth Inhibition (T/C %) |
| This compound (1.0 mg/kg) + Cisplatin | 1 |
| This compound (1.5 mg/kg) + Cisplatin | -2 (tumor regression) |
Table 4: Efficacy of this compound in combination with cisplatin in a HeLa-MaTu xenograft model.[8]
Experimental Protocol: Xenograft Efficacy Study
Animal Models: Female athymic nude mice (6-8 weeks old) were used.
Tumor Implantation: Human tumor cells (e.g., 5 x 10^6 HeLa-MaTu cells) were subcutaneously injected into the flank of each mouse.
Drug Administration: When tumors reached a palpable size (e.g., 50-100 mm³), mice were randomized into treatment and control groups. This compound was formulated in a suitable vehicle (e.g., 0.5% Natrosol) and administered orally (p.o.) according to the specified dosing schedule. The control group received the vehicle only.
Tumor Measurement: Tumor volume was measured two to three times weekly using calipers and calculated using the formula: (length x width²) / 2.
Data Analysis: The anti-tumor efficacy was expressed as the ratio of the median tumor volume of the treated group (T) to the median tumor volume of the control group (C), expressed as a percentage (T/C %).
References
- 1. Phase I dose-escalation studies of this compound, a pan-cyclin-dependent kinase inhibitor, in advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BAY 1000394, a novel cyclin-dependent kinase inhibitor, with potent antitumor activity in mono- and in combination treatment upon oral application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. targetedonc.com [targetedonc.com]
- 7. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Effects of this compound in preclinical models of anaplastic thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Antineoplastic Profile of Roniciclib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roniciclib (BAY 1000394) is a potent, orally bioavailable, small-molecule pan-cyclin-dependent kinase (CDK) inhibitor that has demonstrated significant antineoplastic activity in a breadth of preclinical models. By targeting multiple CDKs involved in both cell cycle progression and transcriptional regulation, this compound elicits cell cycle arrest, induces apoptosis, and inhibits tumor growth across various cancer types. This technical guide provides a comprehensive overview of the core preclinical and clinical data on this compound's anticancer effects, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. While clinical development was ultimately discontinued, the extensive preclinical data for this compound remains a valuable resource for researchers in the field of oncology and CDK inhibitor development.
Mechanism of Action: Pan-CDK Inhibition
This compound exerts its antineoplastic effects through the inhibition of a wide range of cyclin-dependent kinases (CDKs), which are serine/threonine kinases crucial for the regulation of the cell cycle and transcription.[1] Deregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation.[2]
This compound's primary targets include CDKs involved in cell cycle control (CDK1, CDK2, CDK3, and CDK4) and those that regulate transcription (CDK7 and CDK9).[2][3] Inhibition of the cell cycle-related CDKs prevents the phosphorylation of key substrates, most notably the Retinoblastoma protein (Rb).[4][5] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for the G1 to S phase transition, thereby inducing cell cycle arrest.[6] The inhibition of transcriptional CDKs, such as CDK9, leads to a reduction in the transcription of anti-apoptotic proteins like MCL-1, further contributing to cancer cell death.[4]
Below is a diagram illustrating the central role of CDKs in cell cycle progression and how pan-CDK inhibitors like this compound intervene.
Quantitative In Vitro Activity
This compound has demonstrated potent inhibitory activity against a panel of CDKs and broad-spectrum antiproliferative effects in numerous cancer cell lines.
Kinase Inhibitory Activity
The half-maximal inhibitory concentrations (IC50) of this compound against various CDK complexes are summarized in the table below.
| CDK/Cyclin Complex | IC50 (nM) |
| CDK1/Cyclin B | 7[2][7] |
| CDK2/Cyclin E | 9[2][7] |
| CDK3 | 5-25[8] |
| CDK4/Cyclin D1 | 11[2][7] |
| CDK7/Cyclin H/MAT1 | 25[2] |
| CDK9/Cyclin T1 | 5[2][7] |
| Table 1: Kinase inhibitory activity of this compound against various CDK complexes. |
Antiproliferative Activity
This compound has shown potent and uniform inhibition of cell proliferation across a wide range of human cancer cell lines.
| Cancer Type | Cell Line Panel | Mean IC50 (nM) | IC50 Range (nM) |
| Various Human Cancers | 25 human cancer cell lines | 16[8] | 8 - 33[9] |
| Lung Cancer | 40 human lung tumor cell lines | 39[2] | 9 - 79[2] |
| Breast Cancer | 24 human breast tumor and immortalized cell lines | 37[2] | 6 - 84[2] |
| Table 2: Antiproliferative activity of this compound in various cancer cell line panels. |
In Vivo Antineoplastic Activity
The antitumor efficacy of this compound has been evaluated in several human tumor xenograft models in athymic mice.
Monotherapy Studies
Oral administration of this compound resulted in dose-dependent tumor growth inhibition and, in some cases, tumor regression.
| Xenograft Model | Cell Line | Dose and Schedule | T/C Value (%)* | Outcome |
| Cervical Cancer | HeLa-MaTu | 2 mg/kg, p.o., once daily | 3[2] | Tumor regression |
| Cervical Cancer | HeLa-MaTu | 1.5 mg/kg, p.o., once daily | 15[8] | Strong tumor growth inhibition |
| Cervical Cancer | HeLa-MaTu | 1 mg/kg, p.o., once daily | 62[8] | Tumor growth inhibition |
| Neuroblastoma | IMR-32 | 1.5 mg/kg, p.o., once daily | - | Significant reduction in tumor volume[1] |
| Medullary Thyroid Cancer | TT | 1.0 mg/kg, p.o., twice daily (3 days on/3 days off) | - | Significant retardation of tumor growth[10] |
| T/C Value (%): Treatment vs. Control tumor volume. A value < 42% is generally considered significant antitumor activity. | ||||
| Table 3: In vivo efficacy of this compound monotherapy in xenograft models. |
Combination Therapy
This compound has demonstrated synergistic or additive antitumor effects when combined with standard chemotherapeutic agents.
| Xenograft Model | Cell Line | Combination Treatment | T/C Value (%)* | Outcome |
| Cervical Cancer | HeLa-MaTu | This compound (1.0 mg/kg) + Cisplatin | 1[8] | Strong tumor growth inhibition |
| Cervical Cancer | HeLa-MaTu | This compound (1.5 mg/kg) + Cisplatin | -2[8] | Tumor regression |
| T/C Value (%): Treatment vs. Control tumor volume. | ||||
| Table 4: In vivo efficacy of this compound in combination therapy. |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the preclinical evaluation of this compound.
In Vitro Assays
4.1.1. Cell Proliferation Assays
-
Objective: To determine the concentration-dependent effect of this compound on the proliferation of cancer cell lines and to calculate the IC50 values.
-
General Protocol:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound or vehicle control (e.g., DMSO).
-
After a specified incubation period (typically 72 hours), cell viability is assessed using a colorimetric or fluorometric assay such as the Sulforhodamine B (SRB) assay or MTS assay.
-
Absorbance or fluorescence is measured, and the data are normalized to the vehicle control to determine the percentage of growth inhibition.
-
IC50 values are calculated using non-linear regression analysis.
-
4.1.2. Cell Cycle Analysis
-
Objective: To investigate the effect of this compound on cell cycle distribution.
-
General Protocol:
-
Cells are treated with this compound or vehicle control for a defined period (e.g., 24 or 48 hours).
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells are washed and resuspended in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.
-
The DNA content of individual cells is analyzed by flow cytometry.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software. This compound has been shown to induce G2/M arrest in anaplastic thyroid cancer cells.[11]
-
4.1.3. Western Blot Analysis for Phospho-Rb
-
Objective: To determine the effect of this compound on the phosphorylation of the Retinoblastoma protein (Rb), a key substrate of CDK4/6 and CDK2.
-
General Protocol:
-
Cells are treated with this compound or vehicle control for various time points.
-
Whole-cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Rb (e.g., at Ser780, Ser807/811) and total Rb.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The levels of phosphorylated Rb are normalized to total Rb.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the antitumor efficacy of this compound in a living organism.
-
General Protocol:
-
Human cancer cells are subcutaneously or orthotopically injected into immunocompromised mice (e.g., athymic nude mice).
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and control groups.
-
This compound is administered orally at various doses and schedules. The control group receives the vehicle.
-
Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (length × width²)/2.
-
Animal body weight and general health are monitored throughout the study.
-
The study is terminated when tumors in the control group reach a predetermined size, and the antitumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group (T/C ratio).
-
Clinical Development and Outcomes
This compound advanced into Phase I and Phase II clinical trials for various advanced malignancies, including small-cell lung cancer (SCLC).
Phase I Studies
Phase I dose-escalation studies established the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D) of this compound, and characterized its pharmacokinetic and safety profile. Common adverse events included nausea, fatigue, diarrhea, and vomiting.
Phase II Studies in Small-Cell Lung Cancer
A Phase II study (NCT02161419) evaluated this compound in combination with standard chemotherapy (cisplatin or carboplatin (B1684641) plus etoposide) as a first-line treatment for extensive-disease SCLC.[12] The study was a randomized, double-blind, placebo-controlled trial.
-
Primary Endpoint: Progression-Free Survival (PFS)
-
Results: The study did not meet its primary endpoint. The median PFS was 4.9 months for the this compound arm versus 5.5 months for the placebo arm.[13] The objective response rate was also lower in the this compound group (60.6%) compared to the placebo group (74.6%).[13]
Conclusion
This compound is a potent pan-CDK inhibitor with robust antineoplastic activity in a wide array of preclinical cancer models. Its ability to target multiple CDKs involved in both cell cycle progression and transcription results in significant inhibition of tumor cell proliferation and induction of apoptosis. While the clinical development of this compound was halted due to an unfavorable risk-benefit profile in extensive-disease small-cell lung cancer, the comprehensive preclinical data generated for this compound provides valuable insights into the therapeutic potential and challenges of pan-CDK inhibition. The detailed methodologies and quantitative data presented in this guide serve as a useful resource for the ongoing research and development of novel CDK inhibitors for cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Phase II Study of this compound in Combination with Cisplatin/Etoposide or Carboplatin/Etoposide as First-Line Therapy in Patients with Extensive-Disease Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Roniciclib's Impact on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roniciclib (B612086) (also known as BAY 1000394) is a potent, orally bioavailable small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs), key regulators of cell cycle progression and transcription.[1] Dysregulation of CDK activity is a hallmark of cancer, making these enzymes attractive targets for therapeutic intervention.[1][2] this compound exhibits a pan-inhibitory profile, targeting both cell cycle CDKs (CDK1, CDK2, CDK4, CDK6) and transcriptional CDKs (CDK7, CDK9) at low nanomolar concentrations.[1][3][4] This broad-spectrum inhibition leads to a robust anti-proliferative effect across a wide range of cancer cell lines and in preclinical tumor models.[1][3] This technical guide provides an in-depth overview of the effects of this compound on cell cycle progression, including quantitative data on its inhibitory activity, detailed experimental protocols for assessing its effects, and visual representations of the underlying molecular pathways.
Core Mechanism of Action
This compound exerts its anti-cancer effects primarily by inducing cell cycle arrest, thereby preventing the uncontrolled proliferation of tumor cells.[5] The progression through the different phases of the cell cycle is driven by the sequential activation of CDKs in complex with their regulatory cyclin subunits.[6][7] this compound, by inhibiting these kinases, effectively halts this progression.
A key downstream target of the CDK4/6 and CDK2 is the retinoblastoma protein (Rb).[6][7] In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing the expression of genes required for the transition from the G1 to the S phase of the cell cycle.[7] The phosphorylation of Rb by CDK4/6 and CDK2 inactivates it, leading to the release of E2F and subsequent S-phase entry.[7] this compound's inhibition of these CDKs prevents the hyperphosphorylation of Rb, thus maintaining it in its active, growth-suppressive state and causing a G1 phase arrest.[3][8]
Furthermore, this compound's inhibition of CDK1, the key driver of the G2/M transition, leads to an accumulation of cells in the G2/M phase of the cell cycle.[5] Studies in anaplastic thyroid cancer cell lines have demonstrated that treatment with this compound leads to a significant increase in the percentage of cells in the G2/M phase.[5]
Quantitative Data
The inhibitory activity of this compound against various CDKs and its anti-proliferative effects on cancer cell lines have been quantified in numerous studies. The following tables summarize key quantitative data.
Table 1: this compound IC50 Values for Cyclin-Dependent Kinases
| CDK/Cyclin Complex | IC50 (nM) |
| CDK1/Cyclin B | 7 |
| CDK2/Cyclin E | 9 |
| CDK4/Cyclin D1 | 11 |
| CDK7/Cyclin H/MAT1 | 25 |
| CDK9/Cyclin T1 | 5 |
Source: Data compiled from multiple sources.[4]
Table 2: Effect of this compound (25 nM, 24h) on Cell Cycle Distribution in Anaplastic Thyroid Cancer Cell Lines
| Cell Line | % of Cells in G0/G1 (Control) | % of Cells in G0/G1 (this compound) | % of Cells in S (Control) | % of Cells in S (this compound) | % of Cells in G2/M (Control) | % of Cells in G2/M (this compound) |
| 8505C | 55.4 ± 0.4 | 49.3 ± 0.4 | 10.1 ± 0.3 | 11.5 ± 0.1 | 34.5 ± 0.1 | 39.2 ± 0.5 |
| 8305C | 58.7 ± 0.5 | 46.2 ± 0.1 | 9.2 ± 0.2 | 9.3 ± 0.1 | 32.1 ± 0.3 | 44.5 ± 0.2 |
| KAT18 | 68.5 ± 0.5 | 45.1 ± 0.2 | 8.6 ± 0.2 | 8.5 ± 0.1 | 22.9 ± 0.3 | 46.4 ± 0.3 |
Source: Data adapted from a study on anaplastic thyroid cancer.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on cell cycle progression.
Cell Culture and Drug Treatment
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, or anaplastic thyroid cancer cell lines)
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (BAY 1000394) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks or plates
Procedure:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach 60-70% confluency.
-
Prepare working concentrations of this compound by diluting the stock solution in a complete culture medium. A typical final concentration for cell cycle analysis is 25 nM.[5]
-
Remove the culture medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control (DMSO).
-
Incubate the cells for the desired treatment period (e.g., 24 hours for cell cycle analysis).[5]
Cell Cycle Analysis by Flow Cytometry
Materials:
-
Treated and control cells
-
PBS
-
Trypsin-EDTA
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in PBS and fix them by adding cold 70% ethanol dropwise while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells to remove the ethanol and wash the pellet with PBS.
-
Resuspend the cell pellet in the PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer to determine the DNA content and cell cycle distribution.
Western Blot Analysis of Retinoblastoma Protein (Rb) Phosphorylation
Materials:
-
Treated and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Rb (Ser780 or other relevant sites) and anti-total Rb
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Rb overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Rb to ensure equal loading.
Visualizations
The following diagrams illustrate the key pathways and experimental workflows related to this compound's effect on cell cycle progression.
References
- 1. Effects of this compound in preclinical models of anaplastic thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Roniciclib (BAY 1000394) in Small Cell Lung Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roniciclib (B612086) (BAY 1000394) is a potent, orally bioavailable, small-molecule pan-cyclin-dependent kinase (CDK) inhibitor.[1][2] It demonstrates low nanomolar activity against several key CDKs involved in both cell cycle progression (CDK1, CDK2, CDK4) and transcriptional regulation (CDK7, CDK9).[1][2] This dual mechanism of action made it a compound of interest for cancers with dysregulated cell cycles, such as small cell lung cancer (SCLC). SCLC is often characterized by the inactivation of the retinoblastoma (Rb) tumor suppressor gene, a key regulator of the G1-S cell cycle checkpoint.[3] The rationale for investigating a pan-CDK inhibitor like this compound in SCLC was its potential to induce cell cycle arrest and apoptosis, irrespective of Rb status, through the inhibition of multiple CDKs.[3]
This technical guide provides a comprehensive overview of the preclinical and clinical research on this compound in SCLC, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows. Although the clinical development of this compound for SCLC was ultimately discontinued (B1498344) due to an unfavorable risk-benefit profile, the data generated from these studies offer valuable insights for the broader field of CDK inhibition in cancer therapy.[4][5]
Mechanism of Action: Pan-CDK Inhibition
This compound exerts its anti-tumor effects by inhibiting multiple cyclin-dependent kinases. In the context of the cell cycle, it targets CDK1, CDK2, and CDK4, which are crucial for the progression through different phases of cell division.[1][2] By inhibiting these kinases, this compound can induce cell cycle arrest. Furthermore, its inhibition of transcriptional CDKs, such as CDK7 and CDK9, interferes with the transcription of key oncogenes and survival-related genes, ultimately leading to apoptosis.[1][2] In SCLC, where the Rb pathway is frequently inactivated, the ability of this compound to target multiple CDKs was hypothesized to bypass the resistance to selective CDK4/6 inhibitors.[3]
Preclinical Research
In Vitro Efficacy
This compound has demonstrated potent anti-proliferative activity across a broad range of human cancer cell lines.[3] The half-maximal inhibitory concentration (IC50) values were determined in various cancer cell lines, showcasing its broad and uniform inhibitory effects.[3]
| Cell Line Panel | Mean IC50 (nM) | IC50 Range (nM) |
| 25 Human Cancer Cell Lines | 16 | 8 - 33 |
Data from Siemeister G, et al. Mol Cancer Ther. 2012.[3]
In Vivo Efficacy in SCLC Xenograft Models
In preclinical SCLC xenograft models, this compound demonstrated significant tumor growth inhibition, both as a monotherapy and in combination with standard-of-care chemotherapy (cisplatin and etoposide).[3] The combination therapy showed a more than additive efficacy without a significant increase in toxicity.[3]
| Xenograft Model | Treatment | Tumor Growth Inhibition (T/C ratio) |
| NCI-H82 (SCLC) | This compound Monotherapy | 0.12 - 0.19 |
| NCI-H82 (SCLC) | Cisplatin Monotherapy | 0.06 - 0.55 |
| NCI-H82 (SCLC) | This compound + Cisplatin + Etoposide | More than additive efficacy |
T/C ratio: Treatment vs. Control tumor volume. Data from Siemeister G, et al. Mol Cancer Ther. 2012.[3]
Clinical Research in SCLC
This compound was evaluated in combination with chemotherapy in patients with extensive-disease small cell lung cancer (ED-SCLC) in a Phase Ib/II study and a subsequent randomized Phase II study.
Phase Ib/II Study (NCT01475471)
This open-label, non-randomized study aimed to determine the safety, pharmacokinetics, and maximum tolerated dose (MTD) of this compound when combined with either cisplatin-etoposide (CIS-ETOP) or carboplatin-etoposide (CARBO-ETOP).[6]
| Parameter | Value |
| Patient Population | Previously untreated ED-SCLC |
| This compound Dosing | 2.5 mg and 5 mg BID (3 days on/4 days off) |
| Chemotherapy Regimen | Cisplatin (75 mg/m²) or Carboplatin (AUC5) on Day 1; Etoposide (100 mg/m²) on Days 1-3 of a 21-day cycle |
| Maximum Tolerated Dose (MTD) | 5 mg BID with either chemotherapy combination |
| Overall Response Rate (ORR) | 81.4% (all partial responses) |
| ORR in 5mg BID cohort | 86.1% |
Data from Cho BC, et al. Lung Cancer. 2018.[6]
Randomized Phase II Study (NCT02161419)
This randomized, double-blind, placebo-controlled Phase II study evaluated the efficacy and safety of this compound in combination with platinum-based chemotherapy in previously untreated ED-SCLC patients.[1][4] The study was prematurely terminated due to an unfavorable risk-benefit profile.[4][5]
| Endpoint | This compound + Chemo (n=70) | Placebo + Chemo (n=70) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 4.9 months | 5.5 months | 1.242 (0.820-1.881) | 0.8653 |
| Median Overall Survival (OS) | 9.7 months | 10.3 months | 1.281 (0.776-1.912) | 0.7858 |
| Objective Response Rate (ORR) | 60.6% | 74.6% | - | - |
| Serious Adverse Events | 57.1% | 38.6% | - | - |
Data from Reck M, et al. J Thorac Oncol. 2019.[4]
Experimental Protocols
Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in SCLC cell lines.
Methodology:
-
SCLC cells are seeded in 96-well plates at a density of 1,000-5,000 cells per well in their appropriate growth medium supplemented with 10% fetal calf serum.[3]
-
After allowing the cells to adhere, they are treated in quadruplicates with serial dilutions of this compound for 96 hours.[3]
-
Following the incubation period, the relative number of viable cells is quantified using a crystal violet staining method.[3]
-
IC50 values are calculated using a 4-parameter logistic fit.[3]
Western Blot Analysis for pRb
Objective: To assess the inhibitory effect of this compound on CDK4/2-mediated phosphorylation of the retinoblastoma protein (pRb).
Methodology:
-
SCLC cells are treated with a specified concentration of this compound (e.g., 30 nmol/L) or vehicle control (DMSO).[3]
-
Cells are harvested, and total protein is extracted.
-
Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for phosphorylated Rb (p-pRb).
-
After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase.
-
The signal is detected using a chemiluminescence substrate, and the bands are visualized.
-
The membrane is often stripped and re-probed for total Rb and a loading control (e.g., β-actin) to ensure equal protein loading.
In Vivo SCLC Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with chemotherapy in an SCLC mouse model.
Methodology:
-
Athymic nude mice are subcutaneously inoculated with SCLC cells (e.g., NCI-H82).
-
Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, this compound, chemotherapy (cisplatin and/or etoposide), and combination therapy.
-
This compound is administered orally according to a specified dosing schedule (e.g., daily or 3 days on/4 days off).[6]
-
Chemotherapy is administered intraperitoneally as per the established regimen.[3]
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
At the end of the study, tumors may be excised for further analysis (e.g., western blotting, immunohistochemistry).
Visualizations
Conclusion
The investigation of this compound in small cell lung cancer provided a valuable case study on the application of a pan-CDK inhibitor in a cancer type largely defined by Rb pathway deficiency. Preclinical studies demonstrated promising anti-tumor activity both in vitro and in vivo, supporting the rationale for clinical development. However, the randomized Phase II clinical trial did not show a benefit for the addition of this compound to standard chemotherapy and, in fact, was associated with increased toxicity, leading to the termination of its development in this indication.[4]
Despite this outcome, the research on this compound has contributed to the understanding of CDK biology in SCLC and highlights the challenges of translating preclinical efficacy into clinical benefit. The detailed data and methodologies presented in this guide serve as a resource for researchers in the ongoing effort to develop novel and effective therapies for this aggressive disease. Future research in this area may focus on identifying predictive biomarkers for response to CDK inhibitors or exploring novel combination strategies to enhance their therapeutic window.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. CDK4/6 inhibition synergizes with inhibition of P21-Activated Kinases (PAKs) in lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Phase II Study of this compound in Combination with Cisplatin/Etoposide or Carboplatin/Etoposide as First-Line Therapy in Patients with Extensive-Disease Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase Ib/II study of the pan-cyclin-dependent kinase inhibitor this compound in combination with chemotherapy in patients with extensive-disease small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Roniciclib: A Pan-CDK Inhibitor Driving Apoptosis in Cancer Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Roniciclib (B612086) (also known as BAY 1000394) is a potent, orally bioavailable, small-molecule pan-cyclin-dependent kinase (CDK) inhibitor. By targeting multiple CDKs that are crucial for cell cycle progression and transcription, this compound has demonstrated significant anti-proliferative activity and the ability to induce programmed cell death, or apoptosis, in a variety of cancer models. This technical guide provides a comprehensive overview of the core mechanisms by which this compound induces apoptosis, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.
Mechanism of Action: Inducing Cell Cycle Arrest and Apoptosis
This compound exerts its anti-cancer effects primarily through the inhibition of a broad range of CDKs, including those critical for cell cycle control (CDK1, CDK2, CDK4, and CDK6) and transcriptional regulation (CDK7 and CDK9), with IC50 values in the low nanomolar range.[1][2] This multi-targeted inhibition disrupts the normal progression of the cell cycle, leading to a robust arrest, predominantly in the G2/M phase, which subsequently triggers the apoptotic cascade.[3][4]
The induction of apoptosis by this compound is a key mechanism of its therapeutic efficacy. This process is characterized by the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[3][5] Furthermore, evidence suggests that, in line with other pan-CDK inhibitors, this compound's apoptotic activity is linked to the downregulation of anti-apoptotic proteins from the Bcl-2 family, particularly the short-lived protein Mcl-1.[1][6][7] Inhibition of transcriptional CDKs, like CDK9, is known to suppress the transcription of genes with short mRNA half-lives, including MCL1, thereby tipping the cellular balance towards apoptosis.[6][7]
Quantitative Data on this compound-Induced Apoptosis and Cell Cycle Arrest
The pro-apoptotic and cell cycle inhibitory effects of this compound have been quantified across various cancer cell lines, with a notable depth of research in thyroid cancers.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HeLa-MaTu | Cervical Cancer | 15 | [1] |
| MCF7 | Breast Cancer | 15 | [1] |
| TT | Medullary Thyroid Cancer | 9.6 ± 0.3 | [8] |
| DRO81-1 | Medullary Thyroid Cancer | 16.8 ± 0.2 | [8] |
| 8505C | Anaplastic Thyroid Cancer | ≤ 16.4 | [3] |
| 8305C | Anaplastic Thyroid Cancer | ≤ 16.4 | [3] |
| KAT18 | Anaplastic Thyroid Cancer | ≤ 16.4 | [3] |
Table 2: this compound-Induced Apoptosis in Anaplastic Thyroid Cancer (ATC) Cell Lines
Cells were treated with 25 nM this compound for 24 hours.
| Cell Line | % of Early Apoptotic Cells (Control) | % of Early Apoptotic Cells (this compound) | Fold Increase in Caspase-3 Activity | Reference |
| 8505C | 3.7 ± 0.1 | 11.5 ± 0.1 | Significant increase | [3] |
| 8305C | 12.0 ± 0.1 | 21.4 ± 0.5 | Significant increase | [3] |
| KAT18 | 3.1 ± 0.2 | 9.0 ± 0.4 | Significant increase | [3] |
Table 3: this compound-Induced G2/M Cell Cycle Arrest in Anaplastic Thyroid Cancer (ATC) Cell Lines
Cells were treated with 25 nM this compound for 24 hours.
| Cell Line | % of Cells in G2/M Phase (Control) | % of Cells in G2/M Phase (this compound) | Reference |
| 8505C | 34.5 ± 0.1 | 39.2 ± 0.5 | [4] |
| 8305C | 32.1 ± 0.3 | 44.5 ± 0.2 | [4] |
| KAT18 | 22.9 ± 0.3 | 46.4 ± 0.3 | [4] |
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows related to this compound-induced apoptosis.
References
- 1. journals.plos.org [journals.plos.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of CDK9 by voruciclib synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Roniciclib's Regulatory Control Over Gene Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roniciclib (B612086) (also known as BAY 1000394) is a potent, orally bioavailable, small-molecule pan-inhibitor of cyclin-dependent kinases (CDKs).[1][2] CDKs are a family of serine/threonine kinases that are fundamental regulators of two critical cellular processes: cell cycle progression and gene transcription.[3] In oncology, the aberrant activity of CDKs is a common driver of uncontrolled cell proliferation and survival. This compound exhibits a broad inhibitory profile, targeting both cell cycle-associated CDKs (CDK1, CDK2, CDK4, CDK6) and transcriptional CDKs (CDK7, CDK9) with high potency.[1][3] This dual mechanism allows this compound to not only halt the cell division cycle but also to directly suppress the transcriptional machinery that cancer cells often become addicted to, leading to potent anti-tumor activity.[3][4]
This technical guide provides an in-depth exploration of the core mechanisms by which this compound regulates gene transcription, presents quantitative data on its activity, details relevant experimental protocols, and visualizes the key pathways and workflows involved.
Core Mechanism: Inhibition of Transcriptional CDKs
Gene transcription by RNA Polymerase II (Pol II) is a tightly regulated process that can be broadly divided into three phases: initiation, elongation, and termination. This compound exerts its primary influence on transcription by inhibiting CDK7 and CDK9, two master kinases that control the initiation and elongation phases, respectively.
-
Inhibition of CDK7 and Transcription Initiation: CDK7 is a core component of the general Transcription Factor IIH (TFIIH).[3][5] During transcription initiation, TFIIH is recruited to the promoter, where the kinase activity of CDK7 phosphorylates the C-terminal domain (CTD) of the largest subunit of Pol II (RPB1), primarily at serine 5 (Ser5).[6] This phosphorylation event is a critical signal for promoter clearance, the recruitment of mRNA capping enzymes, and the transition from initiation to elongation. By inhibiting CDK7, this compound prevents the necessary Pol II CTD phosphorylation, stalling the polymerase at the promoter and blocking the start of transcription.[6]
-
Inhibition of CDK9 and Transcription Elongation: Following promoter clearance, Pol II often enters a state of "promoter-proximal pausing" approximately 20-60 nucleotides downstream from the transcription start site. The release from this pause is a major rate-limiting step in the expression of many genes, particularly those with short-lived protein products and those involved in oncogenesis, such as MYC and MCL1.[7][8] The release from pausing is triggered by the Positive Transcription Elongation Factor b (P-TEFb), a complex consisting of CDK9 and its cyclin partner (Cyclin T1).[6] CDK9 phosphorylates the Pol II CTD at serine 2 (Ser2), as well as negative elongation factors, which causes the paused polymerase to resume productive elongation.[6] this compound's potent inhibition of CDK9 prevents this crucial phosphorylation step, effectively trapping Pol II in a paused state and terminating transcription prematurely.[7] This leads to a rapid depletion of mRNAs and proteins with high turnover rates, which are often essential for cancer cell survival.
Downstream Consequences of Transcriptional Repression
The inhibition of transcriptional elongation by this compound has profound consequences for cancer cells, particularly those that exhibit "transcriptional addiction"—a heavy reliance on the continuous, high-level expression of specific oncogenes and survival factors.
-
Downregulation of MYC: The MYC proto-oncogene is a master transcription factor that drives cellular proliferation. Many cancers are addicted to high levels of MYC expression.[7] MYC promotes transcription by recruiting P-TEFb (CDK9) to its target gene promoters, thereby enhancing transcriptional elongation.[7] By inhibiting CDK9, this compound effectively counteracts MYC's function, leading to the downregulation of the entire MYC-driven transcriptional program and subsequent inhibition of tumor cell growth.[7][9]
-
Depletion of MCL-1 and Induction of Apoptosis: Myeloid cell leukemia-1 (MCL-1) is a key anti-apoptotic protein of the BCL-2 family.[10] Unlike other BCL-2 family members, both the mRNA and protein forms of MCL-1 have exceptionally short half-lives, meaning its expression is critically dependent on constant, active transcription.[8] this compound's ability to halt transcriptional elongation causes a rapid decline in MCL-1 levels. In cancers that rely on MCL-1 to evade apoptosis (a common mechanism of chemoresistance), this depletion effectively removes the "brakes" on programmed cell death, leading to potent induction of apoptosis.[11]
-
Inhibition of Cell Cycle Progression: Beyond its direct effects on transcription, this compound also targets cell cycle CDKs. Inhibition of CDK2 and CDK4/6 prevents the phosphorylation of the Retinoblastoma protein (Rb).[12] Hypophosphorylated Rb remains bound to the E2F family of transcription factors, preventing them from activating the genes necessary for the G1-to-S phase transition.[12][13] This results in a robust G1 cell cycle arrest.
Quantitative Data
The potency of this compound has been characterized across multiple CDKs and in numerous cancer cell lines.
Table 1: this compound Kinase Inhibitory Activity
| Target Kinase | IC₅₀ (nM) |
|---|---|
| CDK1/cyclin B | 7 |
| CDK2/cyclin E | 9 |
| CDK3 | 5-25 |
| CDK4/cyclin D1 | 11 |
| CDK7/cyclin H/MAT1 | 25 |
| CDK9/cyclin T1 | 5 |
(Data sourced from MedchemExpress and other publications).[1]
Table 2: this compound Cellular Activity
| Cell Line | Cancer Type | IC₅₀ (nM) for Proliferation | Key Observation |
|---|---|---|---|
| HeLa-MaTu | Cervical Cancer | ~16 (mean for human cells) | Potent tumor growth inhibition in xenograft models.[1][3] |
| IMR-32, ACN | Neuroblastoma | Varies (e.g., 1-20 µM) | Induces growth arrest, differentiation, and nucleolar stress.[4] |
| Various | Human Tumor Cell Panel | 16 (mean) | Broad and balanced anti-proliferative profile.[1] |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of this compound.
1. In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
-
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a purified CDK enzyme.
-
Methodology:
-
Reaction Setup: Prepare a reaction mixture in a 96-well plate containing assay buffer, purified recombinant active CDK/cyclin complex (e.g., CDK9/Cyclin T1), a specific peptide substrate, and ATP (spiked with [γ-³³P]ATP).
-
Compound Addition: Add serial dilutions of this compound (or DMSO as a vehicle control) to the wells.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Signal Detection: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate. After washing away excess unincorporated [γ-³³P]ATP, measure the radioactivity on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
-
2. Cell Proliferation Assay (MTT or CellTiter-Glo®)
-
Objective: To measure the effect of this compound on the viability and proliferation of cancer cell lines.
-
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (and a DMSO control) for a specified duration (e.g., 72 hours).
-
Reagent Addition:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow formazan (B1609692) crystal formation. Solubilize the crystals with a solubilization buffer (e.g., DMSO or isopropanol (B130326) with HCl).
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Signal Measurement: Read the absorbance (MTT) at ~570 nm or luminescence (CellTiter-Glo®) using a plate reader.
-
Data Analysis: Normalize the results to the DMSO control and plot cell viability against the log of the drug concentration to determine the IC₅₀.
-
3. Western Blot Analysis for Protein Expression and Phosphorylation
-
Objective: To qualitatively and quantitatively assess changes in the levels of total and phosphorylated proteins (e.g., Rb, Pol II CTD, MCL-1) following this compound treatment.
-
Methodology:
-
Cell Treatment & Lysis: Treat cells with this compound for the desired time. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-Rb (Ser807/811), anti-MCL-1) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.
-
Conclusion
This compound regulates gene transcription through a potent and direct mechanism involving the inhibition of key transcriptional kinases, CDK7 and CDK9. This dual inhibition effectively blocks both the initiation and elongation phases of transcription, leading to a profound shutdown of gene expression. This mechanism is particularly effective against cancer cells that are highly dependent on the continuous transcription of oncogenes like MYC and short-lived survival proteins such as MCL-1. Combined with its ability to induce cell cycle arrest via inhibition of CDK2 and CDK4/6, this compound represents a multi-faceted therapeutic agent. While clinical development has faced challenges, the study of this compound continues to provide invaluable insights into the therapeutic potential of targeting the core transcriptional machinery in cancer.[14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound down-regulates stemness and inhibits cell growth by inducing nucleolar stress in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two cyclin-dependent kinases promote RNA polymerase II transcription and formation of the scaffold complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CDK9-mediated transcription elongation is required for MYC addiction in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The multiple mechanisms of MCL1 in the regulation of cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A MYC inhibitor selectively alters the MYC and MAX cistromes and modulates the epigenomic landscape to regulate target gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Computational Estimation of Residence Time on this compound and Its Derivatives against CDK2: Extending the Use of Classical and Enhanced Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Targeted Gene Expression Profile Reveals CDK4 as Therapeutic Target for Selected Patients With Adrenocortical Carcinoma [frontiersin.org]
- 14. Phase II Study of this compound in Combination with Cisplatin/Etoposide or Carboplatin/Etoposide as First-Line Therapy in Patients with Extensive-Disease Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Roniciclib In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roniciclib (B612086) (BAY 1000394) is a potent, orally bioavailable, small-molecule pan-cyclin-dependent kinase (CDK) inhibitor.[1][2][3] It demonstrates broad enzymatic and anti-proliferative activity by targeting multiple CDKs involved in both cell cycle regulation and transcriptional control.[1][2] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound, including a biochemical kinase inhibition assay, a cell-based proliferation assay, and a target engagement assay by Western blot for phosphorylated retinoblastoma protein (pRb).
Introduction
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a crucial role in the regulation of the cell cycle and transcription.[4] Dysregulation of CDK activity is a hallmark of cancer, making them attractive targets for therapeutic intervention. This compound has been shown to inhibit CDK1, CDK2, CDK4, CDK7, and CDK9 with nanomolar potency, leading to cell cycle arrest and apoptosis in various cancer cell lines.[2] The following protocols and data provide a framework for the in vitro evaluation of this compound and similar pan-CDK inhibitors.
Data Presentation
Biochemical Activity of this compound against Cyclin-Dependent Kinases
| Target | IC50 (nM) |
| CDK1/cyclin B | 7 |
| CDK2/cyclin E | 9 |
| CDK4/cyclin D1 | 11 |
| CDK7/cyclin H | 25 |
| CDK9/cyclin T1 | 5 |
Data sourced from MedchemExpress and Selleck Chemicals.[1][2]
Anti-proliferative Activity of this compound in Cancer Cell Line Panels
| Cell Line Panel | Mean IC50 (nM) |
| Human Tumor Cell Lines | 16 |
| Human Lung Tumor Lines | 39 |
| Human Breast Tumor Lines | 37 |
Data sourced from MedchemExpress and Selleck Chemicals.[1][2]
Note: A comprehensive dataset of this compound's activity against the NCI-60 cell line panel is not publicly available at the time of this publication.
Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting multiple CDKs. Its inhibition of cell cycle CDKs (CDK1, CDK2, CDK4) prevents the phosphorylation of the retinoblastoma protein (pRb), keeping it in its active, hypophosphorylated state. This maintains the pRb-E2F complex, thereby preventing the transcription of genes required for the G1/S and G2/M phase transitions and leading to cell cycle arrest. Inhibition of transcriptional CDKs (CDK7, CDK9) blocks the phosphorylation of RNA polymerase II, leading to a general shutdown of transcription and induction of apoptosis.
Experimental Protocols
Biochemical Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This protocol provides a general method to determine the in vitro potency of this compound against a specific CDK/cyclin complex.
Workflow Diagram:
Materials:
-
Recombinant CDK/cyclin complexes (e.g., CDK2/cyclin E)
-
Kinase assay buffer (e.g., 70 mM HEPES pH 7.5, 3 mM MgCl2, 3 mM MnCl2, 3 µM Na-orthovanadate, 1.2 mM DTT)
-
Substrate (e.g., Histone H1)
-
[γ-33P]ATP
-
This compound
-
10% DMSO
-
2% Phosphoric Acid
-
0.9% NaCl
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in 10% DMSO.
-
In a 96-well plate, mix the kinase buffer, this compound dilution (final DMSO concentration of 1%), and the substrate/kinase mixture.
-
Initiate the kinase reaction by adding the ATP/[γ-33P]ATP mixture. The final ATP concentration should be close to the apparent Km of the respective kinase.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction by adding 50 µL of 2% phosphoric acid.
-
Transfer the reaction mixture to a filter plate and wash twice with 200 µL of 0.9% NaCl.
-
Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This protocol describes a method to assess the anti-proliferative effect of this compound on cancer cell lines.
Workflow Diagram:
Materials:
-
Cancer cell line of interest (e.g., HeLa-MaTu)
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%.
-
Replace the medium in the wells with the this compound dilutions and a vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Western Blot for Phosphorylated Retinoblastoma Protein (pRb)
This protocol is for assessing the inhibition of CDK-mediated pRb phosphorylation in cells treated with this compound.
Workflow Diagram:
Materials:
-
Cancer cell line (e.g., HeLa-MaTu)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Rb (e.g., Ser780), anti-total Rb, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the ratio of phosphorylated Rb to total Rb.
References
Roniciclib Cell Line Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roniciclib (also known as BAY 1000394) is an orally bioavailable, potent pan-cyclin-dependent kinase (CDK) inhibitor with significant anti-proliferative activity across a broad range of human cancer cell lines. By targeting multiple CDKs involved in both cell cycle regulation (CDK1, CDK2, CDK4, CDK6) and transcription (CDK7, CDK9), this compound effectively induces cell cycle arrest and apoptosis in malignant cells.[1][2][3][4][5][6] These application notes provide a comprehensive guide for researchers screening this compound against various cancer cell lines, detailing its mechanism of action, protocols for key experimental assays, and a summary of its inhibitory concentrations.
Introduction
Cyclin-dependent kinases are a family of serine/threonine kinases that are essential for the regulation of the cell cycle and gene transcription.[2] Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation. This compound is a small-molecule inhibitor that targets a wide range of CDKs, making it a compound of interest for cancer therapy.[2][4] Its mechanism of action involves the inhibition of phosphorylation of CDK substrates, such as the retinoblastoma protein (Rb), which leads to cell cycle arrest and the induction of apoptosis.[3] This document outlines the methodologies for evaluating the efficacy of this compound in vitro.
Data Presentation
This compound (BAY 1000394) Kinase Inhibition Profile
| Kinase Target | IC50 (nM) |
| CDK1/cyclin B | 7 |
| CDK2/cyclin E | 9 |
| CDK4/cyclin D | 11 |
| CDK7/cyclin H/MAT1 | 25 |
| CDK9/cyclin T1 | 5 |
Data sourced from Selleck Chemicals and MedchemExpress.[1][5]
Anti-proliferative Activity of this compound in Human Cancer Cell Lines
This compound has demonstrated broad and uniform inhibitory activity on the proliferation of a diverse panel of human cancer cell lines.
| Cell Line Panel | Number of Cell Lines | IC50 Range (nM) | Mean IC50 (nM) |
| Various Human Cancer Cell Lines | 25 | 8 - 33 | 16 |
| Human Lung Tumor Cell Lines | 40 | 9 - 79 | 39 |
| Human Breast Tumor and Immortalized Cell Lines | 24 | 6 - 84 | 37 |
Data summarized from a study published in Molecular Cancer Therapeutics.[7]
Signaling Pathway
The following diagram illustrates the primary signaling pathways targeted by this compound.
Caption: this compound inhibits key CDKs in both cell cycle and transcriptional pathways.
Experimental Protocols
The following protocols provide a framework for assessing the in vitro efficacy of this compound.
Experimental Workflow
Caption: General experimental workflow for in vitro screening of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Selected cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range is 0.01 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Selected cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at concentrations around the predetermined IC50 value (e.g., 1x and 2x IC50) and a vehicle control for 24-48 hours.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells.
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within 1 hour of staining.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Selected cancer cell lines
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound at desired concentrations and a vehicle control for 24 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest cells as described in the apoptosis assay protocol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer.
-
The DNA content, as measured by PI fluorescence, will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
This compound is a potent pan-CDK inhibitor that demonstrates significant anti-proliferative and pro-apoptotic effects in a wide range of cancer cell lines. The protocols and data presented in these application notes provide a robust framework for researchers to effectively screen and characterize the cellular responses to this compound, facilitating further investigation into its therapeutic potential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Phase I dose-escalation studies of this compound, a pan-cyclin-dependent kinase inhibitor, in advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BAY 1000394, a novel cyclin-dependent kinase inhibitor, with potent antitumor activity in mono- and in combination treatment upon oral application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aacrjournals.org [aacrjournals.org]
Roniciclib Administration in Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roniciclib (B612086) (also known as BAY 1000394) is an orally bioavailable, small-molecule pan-cyclin-dependent kinase (CDK) inhibitor.[1][2] CDKs are crucial regulators of the cell cycle and gene transcription, and their dysregulation is a common feature in many cancers.[3] this compound exhibits potent inhibitory activity against a range of CDKs, including CDK1, CDK2, CDK4, CDK7, and CDK9, with IC50 values in the low nanomolar range.[2][4] This broad-spectrum inhibition leads to cell cycle arrest, induction of apoptosis, and subsequent suppression of tumor growth.[4] Preclinical studies in various xenograft models have demonstrated the anti-tumor efficacy of this compound, both as a monotherapy and in combination with other anti-cancer agents.[3][5]
These application notes provide a comprehensive overview and detailed protocols for the administration of this compound in preclinical xenograft models.
Mechanism of Action
This compound exerts its anti-neoplastic effects by targeting multiple cyclin-dependent kinases that are key to cell cycle progression and transcription. By inhibiting CDK1/Cyclin B, CDK2/Cyclin E, and CDK4/Cyclin D1, this compound blocks the transition from the G1 to the S phase of the cell cycle.[1] This is primarily achieved by preventing the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby inhibiting the expression of genes required for DNA replication and cell cycle progression. Furthermore, inhibition of transcriptional CDKs, such as CDK9/Cyclin T1, suppresses the transcription of essential survival genes.[4] This multi-pronged attack on the cell's proliferative and survival machinery leads to cell cycle arrest and apoptosis in cancer cells.
Data Presentation: this compound in Xenograft Models
The following tables summarize the quantitative data from various preclinical studies involving this compound administration in xenograft models.
Table 1: this compound Monotherapy in Xenograft Models
| Cancer Type | Cell Line | Animal Model | This compound Dose & Schedule | Outcome | Reference |
| Cervical Cancer | HeLa-MaTu | Athymic Mice | 1.5 mg/kg & 2.5 mg/kg, twice daily, 2 days on/5 days off | Dose-dependent tumor growth inhibition. | [6] |
| Thyroid Cancer (Papillary) | K1 | Nude Mice | 1.0 mg/kg & 1.3 mg/kg, oral gavage, daily for 4 days | Significant tumor growth repression.[5][7] | [5][7] |
| Thyroid Cancer (Follicular) | FTC-133 | Nude Mice | 1.0 mg/kg & 1.3 mg/kg, twice daily, 2 cycles of 4 days on/3 days off | Significant tumor growth retardation.[7] | [7] |
| Thyroid Cancer (Medullary) | TT | Nude Mice | 1.0 mg/kg, oral gavage | Significant tumor growth retardation.[8] | [8] |
| Neuroblastoma | IMR-32 | Nude Mice | 1.5 mg/kg, once daily | Significant reduction in tumor volume.[9] | [9] |
Table 2: this compound Combination Therapy in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Combination Treatment | Outcome | Reference |
| Thyroid Cancer (Follicular) | FTC-133 | Nude Mice | This compound (1.4 mg/kg) + Sorafenib (B1663141) (25 mg/kg), oral gavage, once a day, 3 cycles of 4 days on/3 days off | Greater therapeutic efficacy than single treatments.[5] | [5] |
| Cervical Cancer | HeLa-MaTu | Athymic Mice | This compound (1.0 or 1.5 mg/kg) + Cisplatin | Strong tumor growth inhibition. | [2] |
| Small Cell Lung Cancer | SCLC models | Xenograft Mice | This compound + Cisplatin and Etoposide | Additive efficacy without increased toxicity.[3] | [3] |
Experimental Protocols
This section provides a detailed methodology for a typical xenograft study involving this compound administration.
Materials and Reagents
-
Cancer cell line of interest (e.g., HeLa-MaTu, K1, FTC-133, IMR-32)
-
Appropriate cell culture medium and supplements (e.g., DMEM, RPMI-1640, FBS, antibiotics)
-
Immunodeficient mice (e.g., athymic nude, NOD/SCID)
-
This compound (BAY 1000394)
-
Vehicle for this compound formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[2]
-
Matrigel (optional, for subcutaneous injection)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Calipers for tumor measurement
-
Standard surgical and injection equipment
Experimental Workflow
Detailed Methodologies
1. Cell Culture and Preparation:
-
Culture the selected cancer cell line in its recommended medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the logarithmic growth phase using trypsinization.
-
Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a serum-free medium or PBS, potentially mixed with Matrigel, at a concentration of 1 x 10^7 cells/mL.
2. Animal Husbandry and Tumor Implantation:
-
Acclimatize immunodeficient mice for at least one week before the experiment.
-
Anesthetize the mice.
-
Subcutaneously inject 100-200 µL of the cell suspension (containing 1-2 x 10^6 cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
3. Treatment Administration:
-
Prepare the this compound formulation. A typical vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
-
Randomize the tumor-bearing mice into control and treatment groups.
-
Administer this compound or the vehicle control via oral gavage at the desired dose and schedule (refer to Tables 1 and 2 for examples).
4. Monitoring and Endpoint:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Continue the treatment until the tumors in the control group reach a predetermined endpoint (e.g., a specific volume or signs of morbidity) or for a defined duration.
-
At the end of the study, euthanize the mice according to institutional guidelines.
-
Excise the tumors for downstream analyses, such as western blotting for pharmacodynamic markers (e.g., cleaved caspase-3, p-Rb) or immunohistochemistry.[7]
Conclusion
This compound has demonstrated significant anti-tumor activity in a variety of preclinical xenograft models. The provided protocols and data serve as a comprehensive guide for researchers designing and executing in vivo studies with this pan-CDK inhibitor. Careful consideration of the cell line, animal model, and dosing schedule is crucial for obtaining robust and reproducible results. The versatility of this compound, both as a monotherapy and in combination, makes it a valuable tool for preclinical cancer research.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phase I dose-escalation studies of this compound, a pan-cyclin-dependent kinase inhibitor, in advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Potent effects of this compound alone and with sorafenib against well-differentiated thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Roniciclib: Detailed Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roniciclib (BAY 1000394) is a potent, orally bioavailable, pan-cyclin-dependent kinase (CDK) inhibitor with significant anti-proliferative activity across a broad range of human cancer cell lines.[1][2] It targets key cell cycle and transcriptional CDKs, including CDK1, CDK2, CDK4, CDK7, and CDK9, leading to cell cycle arrest and apoptosis.[1][3] This document provides detailed application notes and experimental protocols for the use of this compound in in vitro and in vivo preclinical research, with a focus on its solubility in Dimethyl Sulfoxide (DMSO) for experimental use. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.
Physicochemical Properties and Solubility
This compound is a synthetic organic compound with a molecular weight of approximately 430.44 g/mol . For in vitro experiments, this compound is most commonly dissolved in DMSO.
Table 1: Solubility of this compound
| Property | Value | Source(s) |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [4] |
| Solubility in DMSO | ≥ 250 mg/mL (approximately 580.80 mM) | [4] |
| Storage of Solid | -20°C | [4] |
| Storage of Stock Solution | -20°C or -80°C | [4] |
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting multiple cyclin-dependent kinases (CDKs) that are critical for cell cycle progression and transcription. By targeting CDKs, this compound prevents the phosphorylation of key substrates, such as the Retinoblastoma protein (Rb), which in its hypophosphorylated state, sequesters the E2F transcription factor, thereby halting the cell cycle at the G1/S transition. Inhibition of transcriptional CDKs, like CDK9, leads to the downregulation of anti-apoptotic proteins, further contributing to tumor cell death.
References
Roniciclib Application Notes and Protocols for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of Roniciclib (BAY 1000394), a potent pan-cyclin-dependent kinase (CDK) inhibitor. The following protocols and data are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound in various cancer models.
Introduction
This compound is an orally bioavailable small molecule that targets multiple CDKs, including CDK1, CDK2, CDK4, CDK7, and CDK9, with IC50 values in the low nanomolar range.[1][2] By inhibiting these key regulators of the cell cycle and transcription, this compound induces cell cycle arrest and apoptosis in cancer cells. Preclinical studies have demonstrated its potent anti-tumor activity in a variety of xenograft models.[3][4]
Quantitative Data Summary
The following table summarizes the in vivo dosages and administration schedules of this compound in various preclinical xenograft models.
| Cancer Type | Cell Line | Animal Model | This compound Dosage & Schedule | Administration Route | Key Findings |
| Cervical Cancer | HeLa-MaTu | Athymic Mice | 0.5, 1.0, 1.5, 2.0 mg/kg, once daily for 21 days | Oral | Dose-dependent tumor growth inhibition. At 2.0 mg/kg, tumor regression was observed.[2][5] |
| Cervical Cancer | HeLa-MaTu | Athymic Mice | 1.5, 2.0, 2.5 mg/kg, twice daily, 2 days on/5 days off | Oral | Intermittent dosing also resulted in significant tumor growth inhibition.[2] |
| Small Cell Lung Cancer | NCI-H82 | Athymic Mice | Not specified | Oral | Additive efficacy when combined with cisplatin (B142131) and etoposide.[3][4] |
| Medullary Thyroid Cancer | TT | Nude Mice | 1.0 mg/kg, daily | Oral Gavage | Significantly retarded tumor growth.[6] |
| Neuroblastoma | IMR-32 | Nude Mice | 1.5 mg/kg, once daily for 14 days | Oral | Reduced tumor volume. |
Signaling Pathway
This compound exerts its anti-cancer effects by broadly inhibiting cyclin-dependent kinases, which are pivotal for both cell cycle progression and transcription. This dual mechanism of action leads to cell cycle arrest and apoptosis.
Experimental Protocols
In Vivo Xenograft Efficacy Study
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Animals: Immunocompromised mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old.
-
Tumor Cells: Desired human cancer cell line.
-
This compound (BAY 1000394)
-
Vehicle Components: Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol 300 (PEG300), Tween-80, and Saline.[2]
-
Cell culture reagents
-
Matrigel (optional)
-
Calipers, animal balance, and other standard laboratory equipment.
Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells to ~80% confluency.
-
Harvest and resuspend cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach an average size of 100-200 mm³, randomize mice into treatment and control groups (typically n=8-10 mice per group).
-
-
This compound Formulation and Administration:
-
Vehicle Preparation: Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
-
This compound Formulation: Dissolve the required amount of this compound in the vehicle to achieve the desired final concentration for dosing. Prepare fresh daily.
-
Administration: Administer the formulated this compound or vehicle control to the respective groups via oral gavage according to the predetermined dosage and schedule.
-
-
Monitoring and Endpoint:
-
Monitor tumor volumes and mouse body weights 2-3 times per week.
-
Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
At the end of the study, euthanize the mice according to institutional guidelines and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Pharmacodynamic Analysis:
To confirm target engagement in vivo, tumor lysates can be analyzed by Western blotting for the phosphorylation status of CDK substrates, such as the Retinoblastoma protein (Rb). A decrease in phosphorylated Rb would indicate successful target inhibition by this compound.[1]
Conclusion
This compound has demonstrated significant and dose-dependent anti-tumor activity in a range of preclinical cancer models. The provided data and protocols offer a solid foundation for researchers to further investigate the therapeutic potential of this pan-CDK inhibitor in various in vivo settings. Careful consideration of the tumor model, dosage, and administration schedule is crucial for designing effective preclinical studies.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phase I dose-escalation studies of this compound, a pan-cyclin-dependent kinase inhibitor, in advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of Roniciclib-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roniciclib (also known as BAY 1000394) is a potent, orally bioavailable pan-cyclin-dependent kinase (CDK) inhibitor. It targets multiple CDKs including CDK1, CDK2, CDK3, CDK4, CDK7, and CDK9 with IC50 values in the low nanomolar range.[1] By inhibiting these key regulators of the cell cycle and transcription, this compound has been shown to suppress tumor growth by inducing cell cycle arrest and apoptosis.[2][3] Western blot analysis is a critical technique to elucidate the molecular mechanisms of this compound's action by quantifying the changes in protein expression and phosphorylation status of key players in the CDK signaling pathway.
These application notes provide a comprehensive guide to performing and interpreting Western blot analyses in this compound-treated cells, including detailed protocols, data presentation guidelines, and visual representations of the targeted signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the expected quantitative changes in key protein markers following this compound treatment, based on published data and the known mechanism of action of pan-CDK inhibitors.
Table 1: Effect of this compound on Cell Cycle Regulatory Proteins
| Target Protein | Treatment Concentration | Cell Line | Observed Effect | Reference |
| Phospho-Rb (Ser807/811) | 0.1 µM - 1 µM | Breast Cancer Cells | Dose-dependent decrease | Representative data based on CDK4/6 inhibitor mechanism |
| Cyclin B1 | 25 nM | Thyroid Cancer Cells | Time-dependent decrease | [4] |
| Aurora A | 25 nM | Thyroid Cancer Cells | Time-dependent decrease | [4] |
Note: Quantitative data for phospho-Rb is based on the well-established mechanism of CDK4/6 inhibition. Specific dose-response data for this compound on p-Rb was not available in the reviewed literature.
Table 2: Effect of this compound on Apoptosis Markers
| Target Protein | Treatment Concentration | Cell Line | Observed Effect | Reference |
| Cleaved Caspase-3 | 25 nM | Anaplastic Thyroid Cancer Cells | Increased activity | [2] |
| Cleaved PARP | Not specified | - | Expected to increase | Based on apoptosis induction |
Note: While this compound has been shown to induce apoptosis and activate caspase-3, detailed dose-response Western blot data for cleaved PARP and cleaved caspase-3 were not available in the reviewed literature.
Signaling Pathways and Experimental Workflow
This compound's Mechanism of Action
This compound's primary mechanism involves the inhibition of multiple cyclin-dependent kinases, which are crucial for cell cycle progression. By targeting CDK1, CDK2, CDK4, and CDK6, this compound prevents the phosphorylation of the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the expression of genes required for the G1/S and G2/M transitions. This leads to cell cycle arrest. Furthermore, inhibition of transcriptional CDKs like CDK9 can contribute to the anti-cancer effects. The sustained cell cycle arrest ultimately triggers apoptosis.
Caption: this compound inhibits multiple CDKs, leading to cell cycle arrest and apoptosis.
Western Blot Experimental Workflow
The following diagram outlines the key steps for performing a Western blot analysis to assess the effects of this compound.
Caption: A typical workflow for Western blot analysis of this compound-treated cells.
Experimental Protocols
This section provides a detailed protocol for Western blot analysis of cells treated with this compound.
Cell Culture and this compound Treatment
-
Cell Lines: Select appropriate cancer cell lines for your study (e.g., thyroid, breast, lung cancer cell lines).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C.
-
Treatment:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Prepare working solutions of this compound by diluting the stock solution in fresh culture medium to the desired final concentrations (e.g., 0, 10, 25, 50, 100 nM). Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Remove the old medium and add the this compound-containing or vehicle control medium to the cells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Protein Extraction and Quantification
-
Lysis Buffer: Use a suitable lysis buffer such as RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Procedure:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold lysis buffer to each plate and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
Gel Electrophoresis:
-
Load the denatured protein samples into the wells of an SDS-polyacrylamide gel. The gel percentage will depend on the molecular weight of the target proteins.
-
Run the gel according to the manufacturer's instructions until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Recommended primary antibodies are listed in Table 3.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
The dilution will depend on the antibody, but a range of 1:2000 to 1:10000 is common.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
Signal Detection and Analysis
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the signal of the target protein to a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.
-
Table 3: Recommended Primary Antibodies for Western Blot
| Target Protein | Recommended Supplier | Example Catalog # | Recommended Dilution |
| Phospho-Rb (Ser807/811) | Cell Signaling Technology | #8516 | 1:1000 |
| Total Rb | Cell Signaling Technology | #9309 | 1:1000 |
| Cyclin B1 | Cell Signaling Technology | #4138 | 1:1000 |
| Cleaved Caspase-3 (Asp175) | Cell Signaling Technology | #9661 | 1:1000 |
| Cleaved PARP (Asp214) | Cell Signaling Technology | #5625 | 1:1000 |
| β-Actin (Loading Control) | Cell Signaling Technology | #4970 | 1:1000 |
| GAPDH (Loading Control) | Cell Signaling Technology | #5174 | 1:1000 |
Note: Optimal antibody dilutions and incubation times should be determined empirically for each experimental system.
References
Application Notes and Protocols for Cell Viability Assays with Roniciclib
For Researchers, Scientists, and Drug Development Professionals
Introduction to Roniciclib
This compound (also known as BAY 1000394) is an orally bioavailable, potent pan-cyclin-dependent kinase (pan-CDK) inhibitor.[1][2] It demonstrates significant activity against a range of CDKs that are crucial for cell cycle progression and transcription, including CDK1, CDK2, CDK3, CDK4, CDK7, and CDK9, with IC50 values in the low nanomolar range.[1][2] By targeting these key regulators of cell proliferation, this compound has shown broad anti-proliferative activity across a variety of human cancer cell lines and has been investigated in clinical trials for the treatment of advanced malignancies.[3][4]
The primary mechanism of action of this compound involves the inhibition of the phosphorylation of the Retinoblastoma (Rb) protein, a key tumor suppressor.[5][6] Inhibition of Rb phosphorylation prevents the release of E2F transcription factors, leading to cell cycle arrest, primarily at the G1/S and G2/M checkpoints, and subsequent inhibition of tumor growth.[5][7]
These application notes provide detailed protocols for assessing the effects of this compound on cell viability using common in vitro assays, present available data on its efficacy, and illustrate the underlying signaling pathways and experimental workflows.
Data Presentation
The efficacy of this compound has been demonstrated through its inhibitory activity against key CDK enzymes and its anti-proliferative effects on cancer cells.
Table 1: Kinase Inhibitory Activity of this compound
| Target CDK/Cyclin Complex | IC50 (nM) |
| CDK1/Cyclin B | 7 |
| CDK2/Cyclin E | 9 |
| CDK4/Cyclin D1 | 11 |
| CDK7/Cyclin H/MAT1 | 25 |
| CDK9/Cyclin T1 | 5 |
This data represents the concentration of this compound required to inhibit 50% of the kinase activity in a cell-free assay.[1]
Table 2: Anti-Proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa-MaTu | Cervical Cancer | ~10 |
| IMR-32 | Neuroblastoma | ~1000 |
| ACN | Neuroblastoma | ~20000 |
| SH-SY5Y | Neuroblastoma | ~5000 |
| Mean IC50 (Human Tumor Cells) | Various | 16 |
This data represents the concentration of this compound required to inhibit the proliferation of 50% of the cancer cells in culture. Note that IC50 values can vary depending on the cell line and assay conditions.[1][8]
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound's pan-CDK inhibitory activity disrupts the cell cycle at multiple points. The diagram below illustrates the key signaling pathway affected by this compound, leading to cell cycle arrest.
Caption: this compound inhibits multiple CDKs, blocking cell cycle progression and transcription.
Experimental Workflow for IC50 Determination
The following diagram outlines a typical workflow for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Caption: Workflow for determining the IC50 of this compound using a cell viability assay.
Experimental Protocols
The following are detailed protocols for two common cell viability assays to determine the IC50 of this compound. It is recommended to optimize these protocols for your specific cell line and experimental conditions.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from the stock solution. A suggested starting concentration range is 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO at the same final concentration as in the highest this compound treatment) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the no-cell control wells from all other wells.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, providing a highly sensitive measure of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding procedure as described in the MTT assay protocol, using opaque-walled 96-well plates suitable for luminescence measurements.
-
-
Compound Treatment:
-
Follow the same compound treatment procedure as described in the MTT assay protocol.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature.
-
Reconstitute the CellTiter-Glo® Substrate with the Buffer to form the CellTiter-Glo® Reagent, following the manufacturer's instructions.
-
After the treatment incubation period, allow the 96-well plate to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).
-
-
Signal Stabilization and Measurement:
-
Mix the contents of the wells by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Acquisition and Analysis:
-
Subtract the average luminescence of the no-cell control wells from all other wells.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value as described for the MTT assay.
-
Conclusion
This compound is a potent pan-CDK inhibitor with significant anti-proliferative effects across a range of cancer cell lines. The provided protocols for MTT and CellTiter-Glo® assays offer robust methods for quantifying the impact of this compound on cell viability and determining its IC50 value. The accompanying diagrams of the signaling pathway and experimental workflow provide a clear conceptual framework for researchers investigating the therapeutic potential of this compound. It is crucial to optimize the experimental conditions for each specific cell line to ensure accurate and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Phase I dose-escalation studies of this compound, a pan-cyclin-dependent kinase inhibitor, in advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational Estimation of Residence Time on this compound and Its Derivatives against CDK2: Extending the Use of Classical and Enhanced Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. This compound down-regulates stemness and inhibits cell growth by inducing nucleolar stress in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemistry for Roniciclib-Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roniciclib (also known as BAY 1000394) is an orally bioavailable, potent pan-cyclin-dependent kinase (CDK) inhibitor.[1][2] It targets several key regulators of the cell cycle, including CDK1, CDK2, CDK4, and CDK6, as well as the transcriptional kinases CDK7 and CDK9, with IC50 values in the low nanomolar range.[1][2] By inhibiting these kinases, this compound disrupts cell cycle progression and can induce apoptosis, leading to anti-proliferative effects in a broad range of cancer cell lines and tumor growth inhibition in various xenograft models.[1][3]
One of the primary mechanisms of action of this compound is the inhibition of the phosphorylation of the Retinoblastoma (Rb) protein, a key substrate of CDKs that governs the G1/S phase transition of the cell cycle.[1][4] Immunohistochemistry (IHC) is a critical tool for assessing the pharmacodynamic (PD) effects of this compound in preclinical and clinical tumor samples. This technique allows for the visualization and quantification of target engagement and downstream pathway modulation within the tumor microenvironment.
These application notes provide detailed protocols for the immunohistochemical analysis of key biomarkers in this compound-treated tumors, including the proliferation marker Ki-67 and the direct target of CDK activity, phosphorylated Rb (pRb).
Signaling Pathway of this compound
This compound exerts its anti-cancer effects by inhibiting multiple cyclin-dependent kinases, thereby blocking cell cycle progression and transcription. The diagram below illustrates the primary mechanism of action of this compound on the cell cycle.
Experimental Protocols
I. Specimen Preparation: Formalin-Fixed Paraffin-Embedding (FFPE)
This protocol is suitable for preparing tumor tissue from xenograft models or clinical biopsies for immunohistochemical analysis.
Materials:
-
10% Neutral Buffered Formalin (NBF)
-
Phosphate Buffered Saline (PBS)
-
Graded alcohols (70%, 95%, 100% ethanol)
-
Xylene
-
Tissue cassettes
-
Microtome
-
Positively charged microscope slides
Procedure:
-
Fixation: Immediately following excision, immerse the tumor tissue in 10% NBF for 18-24 hours at room temperature. The volume of fixative should be at least 10 times the volume of the tissue.
-
Dehydration:
-
Wash the tissue in PBS.
-
Dehydrate the tissue through a series of graded ethanol (B145695) solutions:
-
70% ethanol for 1 hour
-
95% ethanol for 1 hour (2 changes)
-
100% ethanol for 1 hour (3 changes)
-
-
-
Clearing:
-
Incubate the tissue in xylene for 1 hour (2 changes).
-
-
Infiltration and Embedding:
-
Infiltrate the tissue with molten paraffin wax at 60°C for 2-4 hours.
-
Embed the tissue in a paraffin block using a tissue cassette.
-
-
Sectioning:
-
Cut 4-5 µm thick sections using a microtome.
-
Float the sections in a 40-45°C water bath.
-
Mount the sections onto positively charged microscope slides.
-
Dry the slides overnight at 37°C or for 1 hour at 60°C.
-
II. Immunohistochemical Staining Protocol
This protocol outlines the steps for staining FFPE tumor sections for pRb (Ser807/811) and Ki-67.
Materials:
-
Xylene
-
Graded alcohols
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0 for Ki-67; Tris-EDTA, pH 9.0 for pRb)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (e.g., anti-phospho-Rb (Ser807/811) antibody, anti-Ki-67 antibody)
-
HRP-conjugated secondary antibody
-
DAB (3,3'-Diaminobenzidine) chromogen kit
-
Hematoxylin counterstain
-
Mounting medium
Workflow Diagram:
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded alcohols: 100% (2 changes, 3 minutes each), 95% (2 minutes), 70% (2 minutes).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in the appropriate antigen retrieval buffer and heating in a water bath or pressure cooker (e.g., 95-100°C for 20-30 minutes).
-
Allow slides to cool to room temperature.
-
Rinse with PBS.
-
-
Blocking:
-
Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10 minutes.
-
Rinse with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 30 minutes.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber. Recommended starting dilutions should be optimized for each antibody lot.
-
-
Secondary Antibody and Detection:
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Rinse with PBS (3 changes, 5 minutes each).
-
Develop the signal using a DAB chromogen kit according to the manufacturer's instructions.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
-
Data Presentation and Interpretation
Quantitative analysis of IHC staining is crucial for evaluating the efficacy of this compound. This is typically done by calculating a proliferation index (for Ki-67) or an H-score (for pRb).
Ki-67 Proliferation Index: The percentage of tumor cells with positive nuclear staining for Ki-67 is determined by counting at least 500 tumor cells in representative high-power fields.
pRb H-Score: The H-score provides a semi-quantitative measure of both the intensity and the percentage of stained cells. It is calculated as follows: H-score = [1 × (% cells with weak staining)] + [2 × (% cells with moderate staining)] + [3 × (% cells with strong staining)]
The final H-score will range from 0 to 300.
Quantitative Data Summary
The following table summarizes preclinical data on the effect of this compound on Ki-67 expression in a neuroblastoma xenograft model.
| Treatment Group | Biomarker | Method of Quantification | Result | Reference |
| Control (Vehicle) | Ki-67 | Percentage of Positive Cells | ~35% | Ognibene et al., 2020 |
| This compound | Ki-67 | Percentage of Positive Cells | ~10% | Ognibene et al., 2020 |
| Control (Vehicle) | pRb (Ser807/811) | H-Score | High (Expected) | Inferred from mechanism |
| This compound | pRb (Ser807/811) | H-Score | Low (Expected) | Inferred from mechanism |
Note: While the inhibition of Rb phosphorylation by this compound is a known mechanism of action, specific quantitative IHC data for pRb in this compound-treated tumors was not available in the reviewed literature. The expected outcome is a significant reduction in the pRb H-score.
Conclusion
Immunohistochemistry is an indispensable technique for characterizing the in-tumor pharmacodynamic effects of the pan-CDK inhibitor this compound. The protocols and guidelines presented here provide a framework for the robust assessment of key biomarkers of this compound activity, namely the proliferation marker Ki-67 and the direct CDK substrate, phosphorylated Rb. Consistent and standardized application of these methods will facilitate the accurate evaluation of this compound's biological activity in both preclinical and clinical settings.
References
- 1. BAY 1000394, a novel cyclin-dependent kinase inhibitor, with potent antitumor activity in mono- and in combination treatment upon oral application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound down-regulates stemness and inhibits cell growth by inducing nucleolar stress in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational Adaption May Explain the Slow Dissociation Kinetics of this compound (BAY 1000394), a Type I CDK Inhibitor with Kinetic Selectivity for CDK2 and CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Roniciclib Combination Therapy with Cisplatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roniciclib (B612086) (also known as BAY 1000394) is an orally bioavailable, pan-cyclin-dependent kinase (CDK) inhibitor that targets CDK1, CDK2, CDK4, and CDK6, which are crucial for cell cycle progression, as well as the transcriptional kinases CDK7 and CDK9.[1][2] By inhibiting these kinases, this compound can induce cell cycle arrest and apoptosis in cancer cells.[3] Cisplatin (B142131) is a cornerstone of chemotherapy, exerting its cytotoxic effects primarily by forming DNA adducts, which leads to DNA damage, inhibition of DNA synthesis, and subsequent cell death.[4][5]
The combination of a cell cycle inhibitor like this compound with a DNA-damaging agent such as cisplatin presents a rational therapeutic strategy. Preclinical evidence suggests that this compound may have an additive or synergistic efficacy when used in combination with cisplatin.[6][7] This document provides detailed application notes and experimental protocols for researchers investigating the preclinical efficacy of this compound in combination with cisplatin.
Mechanism of Action and Rationale for Combination
This compound's inhibition of CDKs can potentiate the effects of cisplatin through several mechanisms. By arresting cells in specific phases of the cell cycle, this compound may increase their sensitivity to DNA damage induced by cisplatin. Furthermore, inhibition of transcriptional CDKs by this compound could impair the expression of genes involved in DNA repair, thereby enhancing the efficacy of cisplatin.
Cisplatin forms intra-strand and inter-strand DNA crosslinks, which physically obstruct DNA replication and transcription.[5] This damage triggers the DNA Damage Response (DDR), which can lead to cell cycle arrest to allow for DNA repair or, if the damage is too severe, apoptosis.[4][8] The combination with this compound, which also induces cell cycle arrest, may create a scenario where cancer cells are unable to effectively repair cisplatin-induced DNA damage, leading to enhanced cell death.
Data Presentation
In Vitro Efficacy
| Cell Line | This compound IC50 (nM) | Cisplatin IC50 (µM) | Combination Effect | Reference |
| HeLa-MaTu | Not Specified | Not Specified | Additive/Synergistic | [6] |
| Various Human Tumor Cell Lines | 16 (mean) | Varies | Not Specified | [9] |
In Vivo Efficacy
| Tumor Model | Treatment Group | Dose | T/C Value* | Reference |
| HeLa-MaTu Xenograft | This compound | 1.0 mg/kg | 0.62 | [9] |
| This compound | 1.5 mg/kg | 0.15 | [9] | |
| This compound + Cisplatin | 1.0 mg/kg | 0.01 | [9] | |
| This compound + Cisplatin | 1.5 mg/kg | -0.02 | [9] |
*T/C Value (Treatment/Control): A measure of antitumor efficacy. A value < 0.42 is generally considered significant antitumor activity.
Experimental Protocols
References
- 1. researchgate.net [researchgate.net]
- 2. DNA damage response (DDR) pathway engagement in cisplatin radiosensitization of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound in preclinical models of anaplastic thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting DNA Damage Response and Repair to Enhance Therapeutic Index in Cisplatin-Based Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Roniciclib Treatment in Medullary Thyroid Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of Roniciclib (B612086), a cyclin-dependent kinase (CDK) inhibitor, in medullary thyroid cancer (MTC) models. The provided protocols are based on published research and are intended to serve as a guide for investigating the therapeutic potential of this compound.
Introduction
Medullary thyroid cancer (MTC) is a neuroendocrine tumor originating from the parafollicular C-cells of the thyroid gland. A significant driver of MTC pathogenesis is mutations in the RET proto-oncogene.[1] this compound (also known as BAY 1000394) is a potent oral pan-CDK inhibitor that targets cell cycle CDKs (CDK1, CDK2, CDK3, CDK4) and transcriptional CDKs (CDK5, CDK7, CDK9).[1] By inhibiting these key regulators of cell cycle progression and transcription, this compound has demonstrated anti-tumor activity in various cancer models, including MTC.[1][2] These notes summarize the key findings and provide detailed protocols for evaluating the efficacy of this compound in MTC.
Data Presentation
In Vitro Efficacy of this compound in MTC Cell Lines
The following tables summarize the quantitative data on the effects of this compound on human MTC cell lines.
Table 1: Cytotoxicity of this compound in MTC Cell Lines [1][3]
| Cell Line | Median-Effect Dose (Dm) on Day 4 (nmol/L) | Cell Growth Inhibition at 25 nmol/L on Day 4 (%) | Cell Growth Inhibition at 100 nmol/L on Day 4 (%) |
| TT | 9.6 ± 0.3 | 73.3 | >86 |
| DRO81-1 | 16.8 ± 0.2 | 75.7 | >86 |
Table 2: Effect of this compound on Apoptosis and Cell Cycle in MTC Cell Lines [1]
| Cell Line | Treatment | % of Sub-G1 Apoptotic Cells (24h) | % of Sub-G1 Apoptotic Cells (48h) | % of Cells in G2/M Phase (24h) | Mitotic Index (%) (24h) |
| TT | Control | 0.7 ± 0.1 | 1.2 ± 0.0 | 62.1 ± 0.2 | 0.8 ± 0.1 |
| This compound (100 nmol/L) | 2.4 ± 0.1 | 4.1 ± 0.1 | 64.2 ± 0.3 | 0.0 ± 0.0 | |
| DRO81-1 | Control | 2.0 ± 0.1 | 1.9 ± 0.1 | 40.0 ± 0.1 | 4.5 ± 0.3 |
| This compound (100 nmol/L) | 4.7 ± 0.1 | 5.5 ± 0.7 | 55.1 ± 0.6 | 0.0 ± 0.0 |
In Vivo Efficacy of this compound in an MTC Xenograft Model
Table 3: Effect of this compound on TT Xenograft Tumor Growth [1][4]
| Treatment Group | Dosing Regimen | Day 6 Tumor Growth vs. Control (fold change) | Day 23 Tumor Growth vs. Control (fold change) |
| Control | Placebo | 1.6 | 6.4 |
| This compound | 1.0 mg/kg, oral gavage | 1.0 | 1.2 |
Mandatory Visualizations
Caption: this compound's mechanism of action leading to cell cycle arrest and apoptosis.
Caption: Experimental workflow for evaluating this compound in MTC models.
Experimental Protocols
Cell Viability Assay
Objective: To determine the cytotoxic effects of this compound on MTC cell lines.
Materials:
-
MTC cell lines (e.g., TT, DRO81-1)
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)
-
This compound
-
96-well plates
-
MTT or similar viability reagent (e.g., XTT, WST-1)
-
DMSO
-
Microplate reader
Protocol:
-
Seed MTC cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 1 nM to 1000 nM. Include a vehicle control (DMSO).
-
Replace the medium in the wells with the this compound dilutions.
-
Incubate the plates for 4 days.
-
On day 4, add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the median-effect dose (Dm) using software like CompuSyn.
Cell Cycle Analysis
Objective: To assess the effect of this compound on cell cycle distribution in MTC cells.
Materials:
-
MTC cell lines
-
Complete culture medium
-
This compound (e.g., 100 nmol/L)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed MTC cells in 6-well plates and allow them to attach.
-
Treat the cells with this compound (e.g., 100 nmol/L) or vehicle control for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in an MTC xenograft model.
Materials:
-
Immunodeficient mice (e.g., athymic nude mice)
-
TT MTC cells
-
Matrigel (optional)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Calipers
Protocol:
-
Subcutaneously inject approximately 5 x 10⁶ TT cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 1.0 mg/kg) or vehicle control daily via oral gavage.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = (Length x Width²)/2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting).
Western Blot Analysis
Objective: To analyze the effect of this compound on protein expression in MTC cells or tumor tissues.
Materials:
-
Treated MTC cells or tumor tissue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Cyclin B1, CDK1, cleaved Caspase-3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the cells or homogenize tumor tissue in lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
References
Roniciclib Demonstrates Potent Anti-Tumor Activity in Anaplastic Thyroid Cancer Xenografts
Application Note: The cyclin-dependent kinase (CDK) inhibitor, Roniciclib (also known as BAY 1000394), has shown significant therapeutic potential in preclinical models of anaplastic thyroid cancer (ATC), one of the most aggressive and lethal human malignancies. Studies reveal that this compound effectively curtails the proliferation of ATC cells, triggers programmed cell death (apoptosis), and halts the cell cycle at the G2/M phase. In vivo, this compound markedly retards the growth of ATC xenograft tumors in mice, suggesting a promising avenue for clinical investigation in patients with this devastating disease.[1][2]
Executive Summary of Key Findings
This compound, a potent pan-CDK inhibitor, targets multiple CDKs involved in cell cycle progression and transcription, including CDK1, CDK2, CDK4, CDK7, and CDK9, with IC50 values in the low nanomolar range. This multi-targeted approach leads to a robust anti-cancer effect in ATC cell lines and xenograft models.
In Vitro Efficacy: In cultured ATC cell lines (8505C, 8305C, and KAT18), this compound inhibited cell proliferation in a dose-dependent manner with low median-effect doses (≤ 16.4 nM). Treatment with this compound (25 nM) for 24 hours led to a significant increase in apoptosis, confirmed by elevated caspase-3 activity and a higher percentage of early apoptotic cells. Furthermore, the compound induced a significant accumulation of cells in the G2/M phase of the cell cycle, effectively arresting their division.
In Vivo Xenograft Studies: In a mouse xenograft model using the 8505C ATC cell line, oral administration of this compound (1.7 mg/kg, twice daily) significantly inhibited tumor growth compared to a placebo group.[3] This anti-tumor effect was observed as early as two days into the treatment and was sustained over the study period without notable toxicity or significant changes in the body weight of the animals.[3] Molecular analysis of the xenograft tumors revealed an increase in cleaved caspase-3 (an apoptosis marker) and a decrease in survivin levels, consistent with the in vitro findings.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in anaplastic thyroid cancer models.
Table 1: In Vitro Efficacy of this compound in ATC Cell Lines
| Cell Line | Median-Effect Dose (IC50) | Early Apoptosis (% of cells, 25 nM this compound vs. Vehicle) | Cell Cycle Arrest (G2/M Phase, % of cells, 25 nM this compound vs. Vehicle) |
| 8505C | ≤ 16.4 nM | 11.5% vs. 3.7% | 39.2% vs. 34.5% |
| 8305C | ≤ 16.4 nM | 21.4% vs. 12.0% | 44.5% vs. 32.1% |
| KAT18 | ≤ 16.4 nM | 9.0% vs. 3.1% | 46.4% vs. 22.9% |
Table 2: In Vivo Efficacy of this compound in 8505C Xenograft Model [3]
| Treatment Group | Dosage & Schedule | Tumor Growth Fold-Change (Day 2) | Tumor Growth Fold-Change (Day 20) |
| This compound | 1.7 mg/kg, oral gavage, twice daily (3 days on, 3 days off) | 1.01 ± 0.03 | 2.56 ± 0.45 |
| Placebo | Vehicle, oral gavage, twice daily (3 days on, 3 days off) | 1.60 ± 0.09 | 14.30 ± 3.33 |
Visualized Mechanisms and Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and the general experimental workflow for its evaluation in ATC xenograft models.
Caption: this compound inhibits CDKs, leading to G2/M cell cycle arrest and apoptosis.
Caption: Workflow from in vitro cell-based assays to in vivo xenograft model evaluation.
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the referenced literature and supplemented with standard laboratory procedures.
Protocol 1: Anaplastic Thyroid Cancer Cell Culture
-
Cell Lines: Human anaplastic thyroid cancer cell lines 8505C, 8305C, and KAT18.
-
Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
Protocol 2: In Vitro this compound Treatment
-
Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Working Concentrations: Dilute the stock solution in the complete culture medium to achieve the desired final concentrations for experiments (e.g., 25 nM for apoptosis and cell cycle assays). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
Protocol 3: Caspase-3 Activity Assay (Fluorometric)
-
Cell Seeding: Plate ATC cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with this compound (e.g., 25 nM) or vehicle control for 24 hours.
-
Cell Lysis: After treatment, lyse the cells using the lysis buffer provided in a commercial caspase-3 fluorometric assay kit.
-
Substrate Reaction: Add the caspase-3 substrate (e.g., DEVD-AFC or Ac-DEVD-AMC) to the cell lysates. This substrate is cleaved by active caspase-3 to release a fluorescent molecule.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer or a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).
-
Data Analysis: Quantify the fold increase in caspase-3 activity by comparing the fluorescence of treated samples to the untreated controls.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed ATC cells in 6-well plates and treat with this compound (e.g., 25 nM) or vehicle for 24 hours.
-
Cell Harvesting: Harvest cells by trypsinization, then collect them by centrifugation at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS and fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while gently vortexing. Incubate at -20°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. PI fluorescence is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in each phase.
Protocol 5: Anaplastic Thyroid Cancer Xenograft Model
-
Animal Model: Use female athymic nude mice, 4-6 weeks of age.
-
Cell Preparation: Harvest 8505C ATC cells from culture. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel.
-
Implantation: Subcutaneously inject approximately 5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
Tumor Monitoring: Monitor the mice for tumor formation. Once tumors are established and reach a mean diameter of approximately 5 mm, randomize the mice into treatment and control groups.[3]
-
Measurements: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width^2) / 2. Monitor the body weight of the mice as an indicator of general health and treatment toxicity.
Protocol 6: In Vivo this compound Administration
-
Drug Formulation: For the in vivo study, this compound was diluted in a vehicle of 40% poly(ethylene glycol) 300 and 60% water.
-
Dosing and Schedule: Administer this compound at a dose of 1.7 mg/kg via oral gavage twice a day.[3]
-
Treatment Cycles: The treatment can be administered in cycles, for example, three cycles of 3 days of treatment followed by 3 days off.[3]
-
Control Group: The control group should receive the vehicle solution following the same administration schedule.
Protocol 7: Immunohistochemistry (IHC) for Cleaved Caspase-3
-
Tissue Preparation: At the end of the in vivo study, euthanize the mice and excise the xenograft tumors. Fix the tumors in 10% neutral buffered formalin and embed them in paraffin.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded tumor blocks and mount them on positively charged slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in a citrate (B86180) buffer (pH 6.0) at sub-boiling temperatures.
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and block non-specific antibody binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific for cleaved caspase-3 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the slides and incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the staining using a DAB (3,3'-diaminobenzidine) substrate, which produces a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin (B73222) to visualize cell nuclei, dehydrate, and mount with a permanent mounting medium.
-
Analysis: Examine the slides under a microscope to assess the extent and intensity of cleaved caspase-3 staining as an indicator of apoptosis.
References
Application Notes and Protocols for Preparing Roniciclib Stock Solutions in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Roniciclib (B612086) (also known as BAY 1000394) is a potent, orally bioavailable, small-molecule pan-cyclin-dependent kinase (CDK) inhibitor.[1][2][3] It demonstrates broad-spectrum anti-proliferative activity against a variety of cancer cell lines by targeting key regulators of the cell cycle and transcription. This compound inhibits multiple CDKs, including CDK1, CDK2, CDK4, CDK7, and CDK9, with IC₅₀ values in the low nanomolar range.[3][4] This inhibition leads to cell cycle arrest and apoptosis.[3][5] Due to its kinetic selectivity and prolonged residence time on CDK2 and CDK9, it effectively suppresses the phosphorylation of the Retinoblastoma protein (Rb) and the transcription of survival genes.[1][3][6] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in cell-based assays.
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₁F₃N₄O₃S | [3][7] |
| Molecular Weight | 430.44 g/mol | [3][4] |
| CAS Number | 1223498-69-8 | [4][7] |
| Appearance | White to off-white solid | [4] |
| Purity | >98% (typically) |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥ 250 mg/mL (580.80 mM) | Use freshly opened, anhydrous DMSO for best results as hygroscopic DMSO can impact solubility. | [4] |
Table 3: Recommended Storage Conditions
| Form | Storage Temperature | Shelf Life | Notes | Reference |
| Solid Powder | -20°C | 3 years | [4] | |
| 4°C | 2 years | [4] | ||
| Stock Solution in DMSO | -80°C | 2 years | Aliquot to avoid repeated freeze-thaw cycles. | [4] |
| -20°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. | [4] |
Table 4: Example Dilutions for a 10 mM this compound Stock Solution
| Desired Final Concentration | Volume of 10 mM Stock per 1 mL of Media | Final DMSO Concentration |
| 1 µM | 0.1 µL | 0.01% |
| 10 µM | 1 µL | 0.1% |
| 50 µM | 5 µL | 0.5% |
| 100 µM | 10 µL | 1.0% |
Note: It is recommended to keep the final DMSO concentration in cell culture media below 0.5% to minimize solvent-induced toxicity. A vehicle control (media with the same final concentration of DMSO) should always be included in experiments.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for subsequent dilutions in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
For 1 mL (0.001 L) of a 10 mM solution:
-
Mass (mg) = 10 mM x 0.001 L x 430.44 g/mol = 4.3044 mg
-
-
-
Weigh the this compound powder:
-
Carefully weigh out approximately 4.30 mg of this compound powder using an analytical balance in a fume hood or biological safety cabinet.
-
-
Dissolve in DMSO:
-
Transfer the weighed this compound powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous, sterile DMSO to the tube.
-
-
Ensure complete dissolution:
-
Vortex the solution thoroughly until all the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Aliquot and store:
Protocol 2: Preparation of Working Solutions for Cell Treatment
This protocol outlines the dilution of the 10 mM this compound stock solution to final working concentrations for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Thaw the stock solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Prepare intermediate dilutions (optional but recommended):
-
To improve accuracy, especially for lower final concentrations, it is advisable to perform serial dilutions. For example, to achieve a 1 µM final concentration in 1 mL of media, you could first dilute the 10 mM stock 1:100 in sterile cell culture medium to create a 100 µM intermediate solution. Then, add 10 µL of this intermediate solution to 990 µL of media.
-
-
Prepare the final working solution:
-
Directly add the required volume of the 10 mM stock solution to the pre-warmed complete cell culture medium to achieve the desired final concentration. Refer to Table 4 for example volumes.
-
Mix thoroughly by gentle pipetting or inverting the tube.
-
-
Treat the cells:
-
Remove the existing medium from the cells and replace it with the medium containing the desired final concentration of this compound.
-
Ensure a parallel control group of cells is treated with the same final concentration of DMSO (vehicle control).
-
-
Incubate and analyze:
-
Incubate the cells for the desired experimental duration.
-
Proceed with downstream analyses such as cell viability assays, cell cycle analysis, or western blotting for target proteins like phosphorylated Rb.
-
Mandatory Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Simplified signaling pathway of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. rcsb.org [rcsb.org]
- 7. GSRS [precision.fda.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Roniciclib Efficacy Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roniciclib (also known as BAY 1000394) is a potent, orally bioavailable pan-cyclin-dependent kinase (CDK) inhibitor that has demonstrated significant anti-tumor activity in preclinical models.[1][2] By targeting multiple CDKs involved in cell cycle progression and transcription, this compound represents a promising therapeutic agent for various cancers. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in subcutaneous xenograft mouse models, along with data presentation guidelines and visualizations of the relevant signaling pathways.
Mechanism of Action
This compound exerts its anti-neoplastic effects by inhibiting a broad spectrum of cyclin-dependent kinases, including CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9, with IC50 values in the low nanomolar range.[1][2] This inhibition disrupts the cell cycle at multiple checkpoints and interferes with transcriptional regulation, ultimately leading to cell cycle arrest and inhibition of tumor growth.[1][3] The primary mechanism involves the inhibition of the phosphorylation of the retinoblastoma protein (Rb), a key regulator of the G1/S phase transition.[1]
Signaling Pathway
The following diagram illustrates the central role of CDKs in cell cycle progression and how this compound intervenes.
Preclinical Efficacy Data
The following tables summarize the in vivo efficacy of this compound in various subcutaneous xenograft models.
Table 1: this compound Monotherapy Efficacy in Xenograft Models
| Cancer Cell Line | Mouse Strain | This compound Dose and Schedule | T/C (%)* | Tumor Regression | Reference |
| HeLa-MaTu (Cervical) | Athymic Mice | 2.5 mg/kg, b.i.d., 2 days on/5 days off | 19 | - | [1] |
| HeLa-MaTu (Cervical) | Athymic Mice | 1.5 mg/kg, daily | 15 | - | [2] |
| HeLa-MaTu (Cervical) | Athymic Mice | High dose (unspecified) | 2 | Yes | [2] |
| TT (Medullary Thyroid) | Nude Mice | 1.0 mg/kg, b.i.d., 3 days on/3 days off | - | Significant growth retardation | [4] |
*T/C (%) = (Median tumor volume of treated group / Median tumor volume of control group) x 100
Table 2: this compound Combination Therapy Efficacy in HeLa-MaTu Xenograft Model
| Combination Agent | This compound Dose | T/C (%)* | Tumor Regression | Reference |
| Cisplatin | 1.0 mg/kg | 1 | Yes | [2] |
| Cisplatin | 1.5 mg/kg | -2 | Yes | [2] |
*T/C (%) = (Median tumor volume of treated group / Median tumor volume of control group) x 100
Experimental Protocols
This section provides a detailed protocol for a subcutaneous xenograft study to evaluate the efficacy of this compound.
Experimental Workflow
Materials
-
Animal Model: Immunocompromised mice (e.g., Athymic Nude, SCID, or NOD-SCID), 6-8 weeks old.
-
Cell Lines: Human cancer cell lines of interest (e.g., HeLa-MaTu, TT).
-
This compound (BAY 1000394): Purity >98%.
-
Vehicle: Appropriate vehicle for this compound formulation (e.g., 0.5% HPMC in water).
-
Cell Culture Media and Reagents: As required for the chosen cell line.
-
Matrigel (optional): To enhance tumor take rate.
-
Anesthetics: For animal procedures.
-
Calipers: For tumor measurement.
-
Standard laboratory equipment: For cell culture, animal handling, and data analysis.
Protocol
1. Cell Culture and Preparation
1.1. Culture cancer cells in their recommended growth medium until they reach 80-90% confluency. 1.2. Harvest cells using trypsin-EDTA and wash with sterile PBS. 1.3. Resuspend the cells in sterile PBS or serum-free medium at a concentration of 5-10 x 10^6 cells per 100 µL. 1.4. (Optional) Mix the cell suspension 1:1 with Matrigel on ice immediately before injection.
2. Tumor Implantation
2.1. Anesthetize the mice according to approved institutional protocols. 2.2. Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse using a 27-gauge needle.
3. Tumor Growth and Randomization
3.1. Monitor the mice for tumor growth. 3.2. Once tumors reach a palpable size (e.g., 100-200 mm³), measure the tumor volume using calipers (Volume = (Length x Width²) / 2). 3.3. Randomize the mice into treatment and control groups (n=8-10 mice per group) with comparable mean tumor volumes.
4. This compound Preparation and Administration
4.1. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). 4.2. On each treatment day, dilute the stock solution with the vehicle to the desired final concentration. 4.3. Administer this compound or vehicle to the respective groups via oral gavage at the specified dose and schedule (e.g., 1.5 mg/kg daily or 2.5 mg/kg twice daily for 2 days, followed by 5 days of no treatment).
5. Monitoring and Data Collection
5.1. Measure tumor volume and mouse body weight 2-3 times per week. 5.2. Monitor the animals for any signs of toxicity or adverse effects. 5.3. The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at a specified time point. 5.4. At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
6. Data Analysis
6.1. Calculate the mean tumor volume and standard error of the mean (SEM) for each group at each measurement time point. 6.2. Plot the mean tumor volume over time for each group. 6.3. Calculate the Treatment/Control (T/C) ratio at the end of the study. 6.4. Perform statistical analysis to determine the significance of the anti-tumor effect of this compound.
Conclusion
These application notes provide a comprehensive framework for conducting preclinical efficacy studies of this compound in animal models. The detailed protocols and data presentation guidelines are intended to assist researchers in designing and executing robust experiments to further elucidate the therapeutic potential of this promising pan-CDK inhibitor. Adherence to these standardized methods will facilitate the generation of high-quality, reproducible data crucial for the continued development of this compound as a cancer therapeutic.
References
Troubleshooting & Optimization
Roniciclib Technical Support Center: Investigating Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Roniciclib (B612086) (BAY 1000394) in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
This compound is a potent, orally bioavailable, small-molecule pan-cyclin-dependent kinase (CDK) inhibitor.[1] Its primary mechanism of action is the inhibition of multiple CDKs involved in cell cycle control and transcription.[2][3] It binds to the ATP pocket of these kinases, preventing the phosphorylation of their key substrates. The inhibitor has demonstrated low nanomolar activity against several key CDKs.[1][4]
Notably, this compound exhibits "kinetic selectivity" for CDK2 and CDK9, characterized by a prolonged drug-target residence time.[2][5] This extended engagement with CDK2 and CDK9 can lead to a sustained inhibitory effect on processes like retinoblastoma protein (RB) phosphorylation, contributing to its potent anti-tumor efficacy.[2][5][6]
Q2: Are there known non-CDK off-targets for this compound?
Published data extensively characterizes this compound's on-target activity against the CDK family, but provides limited information on specific, potent off-targets outside of this family. Early lead optimization efforts addressed and engineered out off-target activity at carbonic anhydrases.[2]
Q3: My cells show significant G2/M arrest and apoptosis. Is this an off-target effect?
This phenotype is likely a result of this compound's on-target pan-CDK inhibition.
-
G2/M Arrest: Inhibition of CDK1 is known to cause cells to arrest at the G2/M transition of the cell cycle.[7] Studies have confirmed that this compound treatment can lead to a significant accumulation of cells in the G2/M phase.[7]
-
Apoptosis: The loss of cell cycle control and inhibition of transcriptional kinases like CDK9 can trigger apoptosis.[2][8] this compound has been shown to induce apoptosis in various cancer cell lines.[8]
While these effects are expected from its primary mechanism, the intensity of the phenotype could be amplified by the simultaneous inhibition of multiple CDKs. Differentiating this from a true off-target effect requires further experimentation, as outlined in the troubleshooting guides below.
Quantitative Data: Kinase Inhibition Profile
The following table summarizes the reported 50% inhibitory concentrations (IC₅₀) for this compound against its primary CDK targets.
| Target Kinase Complex | IC₅₀ (nM) | Primary Function |
| CDK9 / cyclin T1 | 5 | Transcriptional Regulation |
| CDK1 / cyclin B | 7 | Mitosis (G2/M Transition) |
| CDK2 / cyclin E | 9 | Cell Cycle (G1/S Transition) |
| CDK4 / cyclin D | 11 | Cell Cycle (G1 Progression) |
| CDK7 / Cyclin H / MAT1 | 25 | Transcriptional Regulation |
| [4] |
Troubleshooting Guides
Guide 1: How to Differentiate Between On-Target and Off-Target Effects
If you observe a cellular phenotype (e.g., unexpected morphological changes, metabolic shifts, or cell death mechanisms) that cannot be explained by CDK inhibition, it is crucial to determine if it is an off-target effect. The workflow below provides a systematic approach.
Caption: Workflow for distinguishing on-target vs. off-target effects.
The most rigorous method to confirm an on-target effect is a rescue experiment or target knockout.[9][10] If cells lacking the primary target (e.g., CDK2) are no longer affected by the drug, the activity is on-target.[9] Conversely, if the drug still elicits the response in knockout cells, it acts through an off-target mechanism.[9][11]
Guide 2: How to Identify Unknown Off-Targets
If you have confirmed an effect is off-target, the next step is to identify the responsible protein(s).
Caption: Experimental workflow for identifying and validating novel off-targets.
Experimental Protocols
Protocol 1: Target Knockout Validation via CRISPR/Cas9
This protocol provides a general framework for knocking out a primary target (e.g., CDK2) to test if a cellular phenotype is on-target.
-
Design and Preparation:
-
Design at least two distinct single guide RNAs (sgRNAs) targeting an early exon of the gene of interest (e.g., CDK2) to ensure a functional knockout.
-
Design a non-targeting sgRNA control.
-
Clone sgRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
-
-
Transduction/Transfection:
-
Produce lentiviral particles for your sgRNA-Cas9 constructs.
-
Transduce your cancer cell line of interest with the viral particles at a low multiplicity of infection (MOI).
-
Alternatively, transfect the plasmids directly into the cells.
-
-
Selection and Clonal Isolation:
-
Select for successfully transduced/transfected cells using the vector's selection marker (e.g., puromycin).
-
After selection, perform single-cell sorting into 96-well plates to isolate and expand individual clones.
-
-
Validation of Knockout:
-
Expand clonal populations.
-
Extract genomic DNA and perform Sanger sequencing of the target locus to identify clones with frameshift-inducing insertions/deletions (indels).
-
Extract protein lysates and perform a Western blot using an antibody against the target protein (e.g., CDK2) to confirm the absence of protein expression.
-
-
Phenotypic Assay:
-
Treat the validated knockout clones and non-targeting control clones with a dose range of this compound.
-
Perform the relevant assay (e.g., cell viability, apoptosis assay) to assess the phenotype .
-
Interpretation: If the knockout clones are resistant to this compound compared to the control, the effect is on-target. If they show the same sensitivity, the effect is off-target.
-
Protocol 2: Western Blot for Downstream Signaling Analysis
This protocol is used to validate a hypothesized off-target by probing the phosphorylation status of its downstream substrates.
-
Cell Treatment and Lysis:
-
Plate cancer cells and allow them to adhere overnight.
-
Treat cells with this compound (at a relevant concentration and time point) and a vehicle control (e.g., DMSO).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane).
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the phosphorylated substrate of your hypothesized off-target (e.g., phospho-AKT) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.
-
Strip the membrane and re-probe for the total protein (e.g., total AKT) and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
Interpretation: A change in the phosphorylation status of the substrate that is inconsistent with CDK inhibition would support an off-target hypothesis.
-
Signaling Pathway Diagrams
This compound: On-Target vs. Hypothetical Off-Target Pathways
This compound is designed to inhibit CDKs that control the cell cycle and transcription. An off-target effect could involve the unintended inhibition of a kinase in a separate pathway, such as a pro-survival signaling cascade, potentially enhancing apoptosis.
Caption: On-target CDK inhibition vs. a hypothetical off-target effect.
References
- 1. Phase I dose-escalation studies of this compound, a pan-cyclin-dependent kinase inhibitor, in advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Conformational Adaption May Explain the Slow Dissociation Kinetics of this compound (BAY 1000394), a Type I CDK Inhibitor with Kinetic Selectivity for CDK2 and CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
Technical Support Center: Mechanisms of Resistance to Roniciclib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Roniciclib (B612086) in their experiments. This compound is a pan-cyclin-dependent kinase (CDK) inhibitor with activity against CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9.[1][2][3] Understanding the potential mechanisms of resistance is crucial for interpreting experimental results and developing strategies to overcome it.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as BAY 1000394) is an orally bioavailable, small-molecule pan-CDK inhibitor.[1][3] It exerts its anticancer effects by inhibiting the kinase activity of multiple CDKs, which are key regulators of cell cycle progression and transcription.[1][4] By inhibiting CDKs such as CDK1, CDK2, CDK4, and CDK6, this compound blocks the phosphorylation of the Retinoblastoma (Rb) protein, leading to cell cycle arrest, primarily at the G1/S transition.[4][5] Its inhibition of transcriptional CDKs like CDK7 and CDK9 also contributes to its potent anti-proliferative activity.[1][2]
Q2: What are the major categories of resistance to CDK inhibitors like this compound?
Resistance mechanisms to CDK inhibitors can be broadly divided into two main categories:
-
Cell Cycle-Specific Resistance: These are alterations in the core cell cycle machinery that either bypass the need for the targeted CDKs or render the inhibitor ineffective.[6]
-
Cell Cycle Non-Specific Resistance (Bypass Pathways): These involve the activation of alternative signaling pathways that promote cell proliferation and survival, making the cells independent of the CDK-driven cell cycle pathway.[6][7][8]
A third, more general mechanism is the increased drug efflux from the cancer cells.
Q3: Can resistance to other CDK inhibitors (e.g., Palbociclib, Ribociclib) inform my research on this compound resistance?
Yes. While this compound is a pan-CDK inhibitor and the others are more selective for CDK4/6, many of the core resistance mechanisms are shared.[6][9] Mechanisms such as loss of Rb function, upregulation of cyclin E-CDK2, and activation of bypass pathways like the PI3K/AKT/mTOR pathway are common across different CDK inhibitors and are relevant to this compound.[10][11]
Troubleshooting Guides
Issue 1: Decreased Sensitivity to this compound (Increased IC50)
If you observe a decreased sensitivity to this compound in your cell lines over time, it may indicate the development of acquired resistance.
Possible Causes and Troubleshooting Steps:
| Potential Cause | Suggested Experiment | Expected Outcome if Cause is Confirmed |
| Loss or mutation of Retinoblastoma (Rb) protein | Western Blot for total Rb and phosphorylated Rb (pRb). DNA sequencing of the RB1 gene. | Absence or significant reduction of Rb protein. Presence of inactivating mutations.[9][12] |
| Upregulation of the Cyclin E-CDK2 axis | Western Blot for Cyclin E1 and CDK2. Kinase assay for CDK2 activity. | Increased protein levels of Cyclin E1 and/or CDK2. Increased CDK2 kinase activity.[6][9] |
| Amplification or overexpression of CDK6 | qPCR or Western Blot for CDK6. | Increased mRNA or protein levels of CDK6.[13][14] |
| Activation of bypass signaling pathways (e.g., PI3K/AKT/mTOR) | Western Blot for key pathway proteins (e.g., p-AKT, p-mTOR, p-S6K). | Increased phosphorylation of key downstream effectors.[6][11][15] |
| Increased drug efflux | Rhodamine 123 or Calcein-AM efflux assay. Western Blot for ABC transporters (e.g., P-glycoprotein/MDR1, BCRP). | Increased efflux of fluorescent dyes. Increased expression of efflux pump proteins. |
Issue 2: Intrinsic (De Novo) Resistance to this compound
If your cell line is resistant to this compound from the initial treatment, it may possess intrinsic resistance mechanisms.
Possible Causes and Troubleshooting Steps:
| Potential Cause | Suggested Experiment | Expected Outcome if Cause is Confirmed |
| Pre-existing RB1 loss or mutation | Western Blot for Rb protein. DNA sequencing of the RB1 gene. | Absence of Rb protein or presence of inactivating mutations.[9][11] |
| High basal activity of bypass pathways | Baseline Western Blot analysis of key signaling pathways (PI3K/AKT, RAS/MEK/ERK, FGFR). | High basal phosphorylation levels of key downstream proteins.[6][16] |
| High expression of CDK6 | Baseline Western Blot for CDK6. | High endogenous levels of CDK6 protein.[14] |
| Loss of function mutations in FAT1 | DNA sequencing of the FAT1 gene. | Presence of inactivating mutations in FAT1, which can lead to increased CDK6 expression via the Hippo pathway.[6][17] |
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound's activity. Note that IC50 values can vary between different cell lines and experimental conditions.
| Compound | Target(s) | IC50 (nM) | Cell Line(s) |
| This compound (BAY 1000394) | CDK1/cyclin B | 7 | Enzyme Assay |
| CDK2/cyclin E | 9 | Enzyme Assay | |
| CDK4/cyclin D1 | 11 | Enzyme Assay | |
| CDK9/cyclin T1 | 5 | Enzyme Assay | |
| CDK7/cyclin H/MAT1 | 25 | Enzyme Assay | |
| Various human tumor cells | 16 (mean) | Cell Proliferation Assay |
Data sourced from MedchemExpress and Siemeister et al., 2012.[2]
Key Signaling Pathways in this compound Resistance
The following diagrams illustrate the core cell cycle pathway targeted by this compound and the major bypass pathways implicated in resistance.
Caption: this compound inhibits CDK4/6, preventing Rb phosphorylation and blocking cell cycle progression.
Caption: Activation of bypass signaling pathways can promote proliferation despite this compound treatment.
Experimental Protocols
Protocol 1: Western Blot for Protein Expression and Phosphorylation
This protocol provides a general workflow to assess changes in protein levels that are indicative of resistance.
Caption: A generalized workflow for performing Western blot analysis.
Methodology:
-
Cell Lysis: Lyse sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
-
SDS-PAGE: Separate 20-40 µg of protein lysate on a polyacrylamide gel.
-
Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., Rb, p-Rb, CDK6, Cyclin E, p-AKT, AKT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT/MTS Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle-only control (e.g., DMSO).
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the reagent into a colored formazan (B1609692) product.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis.
Protocol 3: Rhodamine 123 Efflux Assay for ABC Transporter Activity
This assay helps determine if increased drug efflux contributes to resistance.
Methodology:
-
Cell Preparation: Harvest sensitive and resistant cells and resuspend them in a buffer (e.g., PBS with 1% FBS).
-
Dye Loading: Incubate cells with the fluorescent substrate Rhodamine 123 for 30-60 minutes at 37°C.
-
Efflux Period: Wash the cells to remove excess dye and resuspend them in a fresh, dye-free medium. Incubate for an additional 1-2 hours at 37°C to allow for efflux.
-
Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Data Analysis: Compare the mean fluorescence intensity (MFI) between resistant and sensitive cells. A lower MFI in resistant cells indicates higher efflux activity. A known efflux pump inhibitor (e.g., Verapamil) can be used as a positive control.
References
- 1. Phase I dose-escalation studies of this compound, a pan-cyclin-dependent kinase inhibitor, in advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]
- 6. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Breast Cancer Resistance to Cyclin-Dependent Kinases 4/6 Inhibitors: Intricacy of the Molecular Mechanisms [frontiersin.org]
- 10. Mechanisms of resistance to cyclin-dependent kinase 4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intrinsic and acquired resistance to CDK4/6 inhibitors and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | CDK4/6 inhibitor resistance in estrogen receptor positive breast cancer, a 2023 perspective [frontiersin.org]
- 13. Unusual mechanism of CDK4/6 inhibitor resistance found, may be reversible [dana-farber.org]
- 14. CDK6 Could Be a Key Factor for Efficacy of CDK4/6 Inhibitors and the Hormone Sensitivity Following Acquired Resistance - Conference Correspondent [conference-correspondent.com]
- 15. imrpress.com [imrpress.com]
- 16. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. targetedonc.com [targetedonc.com]
Roniciclib Preclinical Toxicity Profile: A Technical Support Resource
This technical support center provides essential information for researchers, scientists, and drug development professionals working with the pan-CDK inhibitor, Roniciclib (BAY 1000394). The following troubleshooting guides and frequently asked questions (FAQs) address potential issues related to its preclinical toxicity profile.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable, small-molecule pan-cyclin-dependent kinase (CDK) inhibitor. It demonstrates low nanomolar activity against both cell-cycle CDKs (CDK1, CDK2, CDK4, and CDK6) and transcriptional CDKs (CDK7 and CDK9).[1] By inhibiting these kinases, this compound disrupts cell cycle progression and transcription, leading to anti-proliferative effects in cancer cells.[1][2]
Q2: What are the known target organs for toxicity with this compound in preclinical models?
A2: Preclinical studies have identified the following as potential target organs for this compound-related toxicity:
-
Gastrointestinal tract
-
Reproductive organs
-
Lymphohematopoietic system
Q3: What are the common adverse effects observed with CDK inhibitors in preclinical studies?
A3: While specific data for this compound is limited in the public domain, common toxicities associated with CDK4/6 inhibitors, a related class of drugs, can provide some guidance. These often affect rapidly dividing cells and may include:
-
Hematological Toxicities: Neutropenia is a common dose-limiting toxicity for many CDK inhibitors. Anemia and thrombocytopenia may also be observed.
-
Gastrointestinal Toxicities: Diarrhea, nausea, and vomiting are frequently reported. For some CDK4/6 inhibitors, intestinal toxicity has been characterized by fecal alterations, unique histopathologic findings, and changes in intestinal gene expression.[3]
Q4: Has this compound shown any toxicity in combination with other chemotherapeutic agents in preclinical models?
A4: In a preclinical study involving a combination of this compound with cisplatin (B142131) and etoposide (B1684455) in a small-cell lung cancer xenograft model, it was noted that this compound did not exacerbate the body weight loss observed with the cisplatin/etoposide combination alone.[4] This suggests that in that specific context, the primary drivers of that particular toxicity were the standard chemotherapy agents.[4]
Troubleshooting Guide for Preclinical Experiments
This guide is intended to help researchers navigate potential challenges during in vivo studies with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Animal Morbidity or Mortality | Dose level exceeds the Maximum Tolerated Dose (MTD). | - Review the reported efficacious dose ranges (e.g., 1.5-3 mg/kg in some xenograft models) and ensure the administered dose is appropriate for the specific animal model and study endpoint.[5] - Conduct a dose-range finding study to establish the MTD in your specific animal strain and under your experimental conditions. - Monitor animals closely for clinical signs of toxicity (e.g., weight loss, lethargy, changes in posture). |
| Significant Body Weight Loss (>15-20%) | Gastrointestinal toxicity or systemic toxicity. | - Reduce the dose of this compound. - Ensure proper hydration and nutrition for the animals. - Fractionate the daily dose if feasible, to reduce peak plasma concentrations. - Consider co-administration with supportive care agents if ethically approved and scientifically justified. |
| Evidence of Hematological Toxicity (e.g., low blood cell counts) | Inhibition of CDKs in hematopoietic progenitor cells. | - Monitor complete blood counts (CBCs) regularly throughout the study. - Implement a dosing schedule with drug-free holidays (e.g., 5 days on, 2 days off) to allow for bone marrow recovery. - Evaluate lower dose levels of this compound. |
| Inconsistent Anti-Tumor Efficacy | Suboptimal dosing, scheduling, or formulation. | - Confirm the stability and appropriate formulation of the dosing solution. - Ensure accurate dose administration. - Evaluate different dosing schedules to optimize the therapeutic index. - Characterize the pharmacokinetic profile in the study animals to ensure adequate drug exposure. |
Experimental Protocols and Methodologies
While specific preclinical toxicology protocols for this compound are not publicly available, a generalized workflow for such a study is provided below.
Generalized Preclinical Toxicology Study Workflow
Signaling Pathway
This compound's mechanism of action involves the inhibition of Cyclin-Dependent Kinases, which are crucial for cell cycle progression.
Quantitative Data Summary
Specific quantitative preclinical toxicology data for this compound, such as LD50 values or detailed organ weight changes, are not publicly available at this time. The following table is a template that researchers can use to summarize their own findings and should not be interpreted as reported data for this compound.
| Parameter | Control Group | This compound - Low Dose | This compound - Mid Dose | This compound - High Dose |
| Body Weight Change (%) | ||||
| Absolute Liver Weight (g) | ||||
| Liver-to-Body Weight Ratio (%) | ||||
| Absolute Spleen Weight (g) | ||||
| Spleen-to-Body Weight Ratio (%) | ||||
| Absolute Kidney Weight (g) | ||||
| Kidney-to-Body Weight Ratio (%) | ||||
| White Blood Cell Count (x10^9/L) | ||||
| Neutrophil Count (x10^9/L) | ||||
| Platelet Count (x10^9/L) |
This document is for informational purposes only and is not a substitute for a comprehensive review of all available literature and consultation with experts in the field.
References
- 1. selleckchem.com [selleckchem.com]
- 2. BAY 1000394, a novel cyclin-dependent kinase inhibitor, with potent antitumor activity in mono- and in combination treatment upon oral application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intestinal Toxicity in Rats Following Administration of CDK4/6 Inhibitors Is Independent of Primary Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Toxicology | MuriGenics [murigenics.com]
Technical Support Center: Roniciclib Dosage Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Roniciclib. The information is designed to help optimize dosage to minimize side effects during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a pan-cyclin-dependent kinase (pan-CDK) inhibitor with activity against CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9.[1][2] Its primary anti-proliferative effect is mediated through the inhibition of CDK4 and CDK6. These kinases are responsible for phosphorylating the Retinoblastoma protein (pRb).[3][4][5] In its active, hypophosphorylated state, pRb binds to the E2F transcription factor, preventing the transcription of genes required for the G1 to S phase transition in the cell cycle. By inhibiting CDK4/6, this compound prevents pRb hyperphosphorylation, leading to cell cycle arrest at the G1/S checkpoint and a subsequent reduction in tumor cell proliferation.[3][5]
Q2: What are the most common side effects observed with this compound in clinical trials?
Based on Phase I clinical trial data, the most frequently reported treatment-related adverse events with this compound, when administered at 5 mg twice daily on a 3 days on/4 days off schedule, are nausea, fatigue, diarrhea, and vomiting.[1][6]
Q3: Why was the clinical development of this compound discontinued?
The development of this compound was halted due to an unfavorable risk-benefit profile observed in a Phase II clinical trial in patients with extensive-disease small-cell lung cancer.[7] The combination of this compound with chemotherapy led to a higher incidence of serious treatment-emergent adverse events compared to placebo with chemotherapy, without a significant improvement in progression-free or overall survival.
Q4: Which dosing schedule for this compound has shown better tolerability?
Clinical studies have evaluated two main dosing schedules for this compound. A continuous dosing regimen of 4 weeks on/2 weeks off was found to have limited tolerability.[1][6] In contrast, an intermittent schedule of 3 days on/4 days off was better tolerated, and the recommended Phase II dose (RP2D) for solid tumors was established at 5 mg twice daily on this schedule.[1][6]
Troubleshooting Guide: Managing Common Side Effects
This guide provides strategies for managing the most common side effects encountered during preclinical and clinical research with this compound.
| Observed Side Effect | Potential Cause | Suggested Management/Mitigation Strategies |
| Nausea and Vomiting | On-target effects on rapidly dividing cells in the gastrointestinal tract. | - Administer this compound with food to potentially reduce gastrointestinal irritation.- Consider co-administration with standard anti-emetic medications.[1] - For preclinical studies, ensure animals are well-hydrated.- Evaluate dose reduction or interruption if symptoms are severe or persistent. |
| Fatigue | Systemic effect of CDK inhibition impacting cellular metabolism and proliferation in various tissues. | - In clinical settings, advise patients to maintain a regular sleep schedule and incorporate light physical activity as tolerated.- In preclinical models, monitor for signs of lethargy and consider dose adjustments.- Ensure adequate nutrition and hydration. |
| Diarrhea | Inhibition of CDK activity in the intestinal epithelium, leading to altered cell turnover and fluid balance. | - For clinical research, standard anti-diarrheal medications can be administered.[8][9] - Ensure adequate fluid and electrolyte intake to prevent dehydration.- In animal studies, monitor for changes in stool consistency and body weight. Dose reduction may be necessary for severe cases. |
Data on this compound Side Effects
The following table summarizes the incidence of common treatment-related adverse events observed in a Phase I clinical trial of this compound administered at 5 mg twice daily on a 3 days on/4 days off schedule in patients with solid tumors.
| Adverse Event | Grade (Any) | Grade 3 | Grade 4 | Grade 5 |
| Nausea | 76.6% | 4.5% | 0.0% | 0.0% |
| Fatigue | 65.8% | 9.0% | 0.9% | 0.0% |
| Diarrhea | 63.1% | 6.3% | 0.0% | 0.0% |
| Vomiting | 57.7% | 4.5% | 0.0% | 0.0% |
| Data from a Phase I dose-escalation study of this compound.[1] |
Experimental Protocols
1. Cell Viability Assay (XTT Assay)
This protocol is to determine the cytotoxic effects of this compound on cancer cell lines.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
XTT labeling reagent
-
Electron-coupling reagent
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Prepare the XTT labeling mixture by adding the electron-coupling reagent to the XTT labeling reagent.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 4-6 hours at 37°C.
-
Measure the absorbance of the samples in a microplate reader at a wavelength of 450-500 nm with a reference wavelength of 650 nm.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
2. Cell Cycle Analysis by Flow Cytometry
This protocol is to assess the effect of this compound on cell cycle progression.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the desired concentrations of this compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at 4°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
-
3. Western Blot for pRb Phosphorylation
This protocol is to confirm the mechanism of action of this compound by assessing the phosphorylation status of its target, pRb.
-
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Rb and anti-total-Rb)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated pRb signal to the total pRb signal.
-
Visualizations
Caption: this compound's mechanism of action on the CDK4/6-pRb pathway.
Caption: Experimental workflow for evaluating this compound's efficacy and toxicity.
References
- 1. Phase I dose-escalation studies of this compound, a pan-cyclin-dependent kinase inhibitor, in advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]
- 4. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Phase I dose-escalation studies of this compound, a pan-cyclin-dependent kinase inhibitor, in advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computational Estimation of Residence Time on this compound and Its Derivatives against CDK2: Extending the Use of Classical and Enhanced Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pinkbook.dfci.org [pinkbook.dfci.org]
- 9. Management of nausea, vomiting, and diarrhea during critical illness - PubMed [pubmed.ncbi.nlm.nih.gov]
Roniciclib stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Roniciclib in cell culture media. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as BAY 1000394) is an orally bioavailable, potent pan-cyclin-dependent kinase (CDK) inhibitor.[1] It targets multiple CDKs, including CDK1, CDK2, CDK3, CDK4, CDK7, and CDK9, with IC50 values in the low nanomolar range (5-25 nM).[1] By inhibiting these key regulators of the cell cycle and transcription, this compound can induce cell cycle arrest and apoptosis, making it a subject of interest in cancer research.[2]
Q2: What is the recommended solvent and storage condition for this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to store this compound as a powder at -20°C. DMSO stock solutions should be stored in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.
Q3: I observed a precipitate after adding this compound to my cell culture medium. What are the common causes?
Precipitation of small molecule inhibitors like this compound in aqueous solutions such as cell culture media is a frequent issue. Several factors can contribute to this:
-
High Final Concentration: The intended final concentration of this compound in the media may surpass its solubility limit.
-
Improper Dilution: Directly adding a highly concentrated DMSO stock solution into the aqueous media can cause "solvent shock," leading to the compound precipitating out of solution.
-
Temperature: Using cold cell culture media can decrease the solubility of the compound.
-
pH of the Media: The pH of the cell culture medium can influence the solubility of this compound.[3]
-
Interaction with Media Components: this compound may interact with salts, proteins (especially in serum-containing media), or other components, resulting in the formation of insoluble complexes.
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
To prevent solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%. Many cell lines can tolerate up to 0.1% DMSO without significant adverse effects. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to resolving precipitation issues with this compound in cell culture experiments.
Problem: Precipitate is visible in the cell culture medium after adding this compound.
Step 1: Visual Confirmation and Gentle Re-solubilization
-
Action: Observe the precipitate under a microscope. It may appear as crystalline structures or as a general cloudiness.
-
Action: Warm the medium to 37°C and gently agitate it. In some instances, a brief sonication in a water bath may help to redissolve the precipitate.
-
Caution: Avoid overheating, as this can lead to the degradation of both the compound and media components.
Step 2: Review Stock Solution and Dilution Procedure If gentle re-solubilization is not effective, systematically review your preparation and dilution procedure.
-
Was the stock solution completely clear before use?
-
Was the cell culture medium pre-warmed to 37°C before adding this compound?
-
Was a serial dilution performed, or was the concentrated stock added directly to the full volume of media?
Step 3: Optimize the Dilution Method
-
Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C.[3]
-
Serial Dilution: Instead of a single-step dilution, perform a serial dilution. This can be done by first diluting the concentrated DMSO stock into a small volume of pre-warmed media and then adding this intermediate dilution to the final volume.
-
Vortexing: Add the this compound stock solution dropwise to the pre-warmed media while gently vortexing to ensure rapid and uniform mixing.
Step 4: Determine the Maximum Soluble Concentration If precipitation persists, you may be exceeding the solubility limit of this compound in your specific cell culture medium.
-
Procedure: Prepare a series of this compound concentrations in your cell culture medium (e.g., 1 µM, 5 µM, 10 µM, 20 µM, 50 µM).
-
Incubation: Incubate these solutions at 37°C for a few hours.
-
Observation: Visually inspect for any signs of precipitation. This will help you determine the highest concentration at which this compound remains soluble under your experimental conditions.
Data Presentation
Table 1: General Stability of Small Molecules in Solution
| Factor | Influence on Stability | Recommendation |
| Temperature | Higher temperatures generally accelerate degradation. | Store stock solutions at -20°C or -80°C. Prepare working dilutions fresh for each experiment. |
| pH | Can affect the ionization state and susceptibility to hydrolysis. | Maintain a stable, physiological pH in the cell culture medium. |
| Light | Some compounds are photosensitive and can degrade upon exposure to light. | Protect stock solutions and experimental setups from direct light by using amber vials or covering with foil. |
| Oxidation | Exposure to air and reactive oxygen species can lead to oxidative degradation. | Use high-quality, fresh solvents and media. Consider degassing solutions if oxidation is a concern. |
| Enzymatic Degradation | Enzymes present in serum-containing media or cell lysates can metabolize the compound. | Minimize incubation times where possible. For acellular experiments, consider using serum-free media or a protein-free buffer. |
Experimental Protocols
Protocol: Assessing this compound Stability in Cell Culture Media
This protocol provides a general method for determining the stability of this compound in your specific cell culture media using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Materials:
-
This compound
-
DMSO (anhydrous)
-
Your specific cell culture medium (with and without serum, if applicable)
-
Sterile microcentrifuge tubes or a multi-well plate
-
HPLC or LC-MS system
2. Procedure:
-
Prepare Stock Solution: Create a concentrated stock solution of this compound in DMSO (e.g., 10 mM). Ensure it is fully dissolved.
-
Spike the Media: Dilute the stock solution into pre-warmed (37°C) cell culture media to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically <0.1%).
-
Time Zero (T=0) Sample: Immediately take an aliquot of the spiked media. This will serve as your T=0 time point. Process this sample immediately as described in step 5.[4]
-
Incubation: Place the remaining samples in a 37°C incubator, mimicking your experimental conditions.
-
Sample Collection: At various time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots.
-
Sample Processing: To stop degradation and prepare for analysis, quench the reaction. A common method is to add a threefold excess of a cold organic solvent like acetonitrile (B52724) or methanol (B129727) to precipitate proteins. Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant to a clean tube for analysis.[4]
-
Analysis: Analyze the concentration of the parent this compound in the processed samples using a validated HPLC or LC-MS method.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting decision tree for this compound precipitation.
Caption: this compound's inhibition of key CDK signaling pathways.
References
Troubleshooting Roniciclib precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Roniciclib. Our aim is to help you overcome common challenges, particularly those related to compound precipitation in aqueous solutions during your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated when I added it to my cell culture medium. What should I do?
A1: Precipitation of this compound, a compound with low aqueous solubility, is a common issue when diluting a concentrated DMSO stock solution into an aqueous medium like cell culture media. This phenomenon is often referred to as "solvent shock." Here are several steps you can take to troubleshoot this issue:
-
Do Not Filter the Precipitate: Filtering the solution is not recommended as this will remove an unknown amount of the active compound, leading to inaccurate experimental concentrations.
-
Re-dissolving Precipitate: It is common for compounds to precipitate when a DMSO stock is diluted in aqueous media. Most of these precipitates will re-dissolve with a few minutes of vortexing, sonication, or gentle warming in a 37°C water bath.[1] Ensure that the precipitate has completely re-dissolved before using the solution.
-
Optimize Your Dilution Technique:
-
Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C. Adding a cold stock solution to warm media can decrease the solubility of the compound.[2]
-
Slow, Drop-wise Addition: While gently vortexing or swirling the pre-warmed medium, add the required volume of the this compound DMSO stock solution drop-wise. This helps to avoid localized high concentrations that can lead to precipitation.
-
Serial Dilutions: Instead of a single large dilution, consider performing serial dilutions. You can first dilute the stock in a smaller volume of media, ensure it is fully dissolved, and then add this to the rest of your media.
-
Q2: What is the recommended way to prepare and store this compound stock solutions to minimize precipitation issues?
A2: Proper preparation and storage of your this compound stock solution are crucial for obtaining reliable and reproducible experimental results.
-
Solvent Selection: Use high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to prepare your initial stock solution.[2] this compound is soluble in DMSO but not in water.[3]
-
High-Concentration Stock: Prepare a high-concentration stock solution (e.g., 10 mM or 20 mM). This allows you to add a smaller volume to your aqueous solution, which helps to minimize the final DMSO concentration and reduces the risk of precipitation.[2]
-
Complete Dissolution: Ensure the compound is completely dissolved in DMSO. You can vortex the solution and, if necessary, use gentle warming (up to 37°C) or sonication to aid dissolution.[1][2] Visually inspect the solution to confirm there are no visible particles.[2]
-
Proper Storage: Store your DMSO stock solution in small, single-use aliquots at -20°C or -80°C. This prevents repeated freeze-thaw cycles, which can promote compound degradation and precipitation.[2]
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: To avoid solvent-related toxicity to your cells, the final concentration of DMSO in your cell culture medium should be kept as low as possible. Ideally, the final DMSO concentration should be at or below 0.1%, although most cell lines can tolerate up to 0.5%.[4] It is critical to include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO that you are using to deliver the this compound.
Q4: I'm still observing precipitation even after following the recommended procedures. What else can I do?
A4: If you continue to experience precipitation, you might consider the following advanced strategies:
-
Use of a Co-solvent: In some cases, using a co-solvent in your final aqueous solution can help to improve the solubility of the compound. However, the choice of co-solvent and its concentration must be carefully evaluated for compatibility with your specific cell line and experimental setup.
-
Formulation with Excipients: For more challenging situations, especially in in vivo studies, formulation aids can be used. A published formulation for this compound for in vivo use consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. While this specific formulation is for in vivo applications, the principles of using solubilizing agents like PEG300 and surfactants like Tween-80 can be adapted for in vitro assays, with careful consideration of potential cellular toxicity.
-
Serum in Media: The presence of serum, such as Fetal Bovine Serum (FBS), in the cell culture medium can aid in solubilizing small molecules due to the presence of proteins like albumin that can bind to the compound.[2] If you are using a serum-free medium, this might contribute to the precipitation issue.
Data Summary
This compound Solubility and Stock Solution Preparation
| Parameter | Recommendation | Source |
| Primary Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | [2] |
| Aqueous Solubility | Insoluble in water | [3] |
| Stock Solution Concentration | High concentration (e.g., 10-20 mM) is recommended | [2] |
| Storage of Stock Solution | -20°C or -80°C in single-use aliquots | [2] |
| Final DMSO Concentration in Media | ≤ 0.5%, ideally ≤ 0.1% | [4] |
Experimental Protocols
Protocol 1: Preparation of a this compound DMSO Stock Solution (10 mM)
-
Weighing the Compound: this compound has a molecular weight of 430.44 g/mol . To prepare a 10 mM stock solution, weigh out 4.30 mg of this compound powder.
-
Dissolving the Compound: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Ensuring Complete Dissolution: Vortex the solution vigorously. If needed, gently warm the solution in a 37°C water bath or sonicate until the compound is completely dissolved.
-
Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
-
Pre-warm the Medium: Pre-warm your complete cell culture medium to 37°C.
-
Thaw the Stock Solution: Thaw a single aliquot of your this compound DMSO stock solution at room temperature.
-
Prepare for Dilution: In a sterile tube, place the required volume of the pre-warmed cell culture medium.
-
Dilute the Stock Solution: While gently swirling or vortexing the medium, add the required volume of the this compound stock solution drop-wise to achieve your desired final concentration.
-
Final Mixing: Gently mix the final working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can cause proteins in the serum to denature.
-
Immediate Use: Use the freshly prepared working solution for your cell-based assays immediately.
Visualizations
This compound Signaling Pathway
This compound is a pan-cyclin-dependent kinase (CDK) inhibitor, targeting multiple CDKs that are crucial for cell cycle progression and transcription.[1] By inhibiting these kinases, this compound can induce cell cycle arrest and apoptosis.
Caption: this compound inhibits multiple CDKs, leading to cell cycle arrest and apoptosis.
Troubleshooting Workflow for this compound Precipitation
This workflow provides a logical sequence of steps to address precipitation issues with this compound in aqueous solutions.
Caption: A step-by-step guide to troubleshooting this compound precipitation.
References
Technical Support Center: Interpreting Unexpected Results in Roniciclib Experiments
Welcome to the technical support center for researchers using Roniciclib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results and navigate challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
This compound (also known as BAY 1000394) is an orally bioavailable, potent pan-cyclin-dependent kinase (CDK) inhibitor.[1][2] It is designed to target multiple CDKs involved in cell cycle progression and transcription, including CDK1, CDK2, CDK4, CDK7, and CDK9, with IC50 values in the low nanomolar range.[2] The primary expected outcome of this compound treatment in cancer cell lines is cell cycle arrest, typically at the G1/S and G2/M transitions, leading to an inhibition of cell proliferation.
Q2: What were the results of this compound in clinical trials?
Despite showing potent anti-tumor activity in preclinical xenograft models, this compound did not demonstrate a favorable risk-benefit profile in a Phase II clinical trial for extensive-disease small cell lung cancer (SCLC) when used in combination with chemotherapy. The trial was prematurely terminated, and further development of this compound was discontinued. This discrepancy between preclinical efficacy and clinical outcomes underscores the complexity of translating in vitro and in vivo findings to human patients.
Q3: What are the known resistance mechanisms to CDK inhibitors?
Resistance to CDK inhibitors can be intrinsic or acquired. Common mechanisms include:
-
Loss or mutation of the Retinoblastoma (Rb) protein: Rb is a key substrate of CDK4/6, and its absence can uncouple the cell cycle from CDK4/6 control.
-
Upregulation of other cell cycle proteins: Increased levels of Cyclin E1 or CDK2 can provide a bypass mechanism for CDK4/6 inhibition.
-
Activation of alternative signaling pathways: Upregulation of pathways like PI3K/AKT/mTOR can promote cell proliferation independently of CDK4/6.
While these mechanisms are well-documented for selective CDK4/6 inhibitors, they provide a valuable starting point for investigating resistance to a pan-CDK inhibitor like this compound.
Troubleshooting Guides for Unexpected Results
This section addresses specific unexpected outcomes you may encounter during your this compound experiments.
Scenario 1: Discrepancy Between Biochemical and Cellular Assay Potency
Unexpected Result: this compound shows high potency in a biochemical kinase assay (e.g., low nanomolar IC50), but is significantly less potent in your cell-based viability or proliferation assays.
Possible Causes and Troubleshooting Steps:
This is a common challenge in drug discovery and can be attributed to several factors:
-
Low Cell Permeability: this compound may not be efficiently crossing the cell membrane to reach its intracellular targets.
-
Drug Efflux: Cancer cells can express ATP-binding cassette (ABC) transporters that actively pump the compound out of the cell.
-
High Intracellular ATP Concentrations: The concentration of ATP within a cell is much higher than that used in many biochemical assays. For ATP-competitive inhibitors, this can lead to a rightward shift in the dose-response curve.[3]
-
Compound Instability or Precipitation: this compound may be unstable in your cell culture medium or may precipitate at higher concentrations.
Experimental Workflow for Investigation:
Caption: Troubleshooting workflow for addressing discrepancies between biochemical and cellular assay results.
Detailed Methodologies:
-
Protocol 1: Western Blot Analysis of Rb Phosphorylation
-
Objective: To confirm that this compound is engaging its target (CDKs) in cells by assessing the phosphorylation status of a key downstream substrate, the Retinoblastoma protein (Rb).
-
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with a dose range of this compound (e.g., 10 nM to 10 µM) for a specified time (e.g., 24 hours). Include a DMSO vehicle control.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against phospho-Rb (Ser807/811) and total Rb overnight at 4°C. Also probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and visualize with a chemiluminescence imaging system.
-
-
Expected Outcome: A dose-dependent decrease in the ratio of phospho-Rb to total Rb, indicating successful target engagement.
-
Scenario 2: Paradoxical Increase in Cell Proliferation or Survival at Low Concentrations
Unexpected Result: At very low concentrations, this compound appears to slightly increase cell number or metabolic activity in a viability assay before showing the expected inhibitory effect at higher concentrations.
Possible Causes and Troubleshooting Steps:
-
Assay Artifact: Some viability assays, like those based on metabolic activity (e.g., MTT, AlamarBlue), can be misleading. A cell cycle-arrested cell may be larger and more metabolically active than a rapidly dividing cell, leading to an overestimation of viability.[4][5][6][7]
-
Stress Response: Low doses of a cytotoxic agent can sometimes induce a pro-survival stress response in cells.
-
Off-Target Effects: At low concentrations, an off-target effect might be promoting a transient increase in proliferation before the on-target CDK inhibition becomes dominant.
Experimental Workflow for Investigation:
Caption: Workflow to investigate a paradoxical increase in cell proliferation at low this compound concentrations.
Detailed Methodologies:
-
Protocol 2: DNA-Based Cell Proliferation Assay (e.g., CyQUANT™)
-
Objective: To measure cell number based on DNA content, which is less susceptible to artifacts from changes in cell size or metabolic activity.
-
Procedure:
-
Seed cells in a 96-well, black, clear-bottom plate and allow them to adhere.
-
Treat with a serial dilution of this compound.
-
After the desired incubation period (e.g., 72 hours), remove the culture medium.
-
Freeze the plate at -80°C.
-
Thaw the plate at room temperature and add the CyQUANT™ GR dye/cell-lysis buffer.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure fluorescence with a microplate reader (excitation ~485 nm, emission ~530 nm).
-
-
Expected Outcome: A clear dose-dependent decrease in fluorescence, reflecting a reduction in cell number, without the paradoxical increase at low concentrations.
-
Scenario 3: Unexpected Cell Death Instead of Cell Cycle Arrest
Unexpected Result: You observe significant apoptosis or cell death at concentrations where you expected to see primarily cell cycle arrest.
Possible Causes and Troubleshooting Steps:
-
Inhibition of Transcriptional CDKs: this compound inhibits CDK7 and CDK9, which are crucial for transcription.[2] Inhibition of these kinases can lead to the downregulation of anti-apoptotic proteins (e.g., Mcl-1) and induce apoptosis, especially in transcriptionally addicted cancer cells.[1][8]
-
Induction of Senescence Followed by Apoptosis: Prolonged cell cycle arrest can lead to cellular senescence.[4][9][10][11] In some contexts, senescent cells can eventually undergo apoptosis.
-
Cell Line-Specific Sensitivity: The balance between cell cycle arrest and apoptosis upon CDK inhibition can be highly cell line-dependent.
Experimental Workflow for Investigation:
Caption: A workflow for investigating the cause of unexpected cell death induced by this compound.
Detailed Methodologies:
-
Protocol 3: Flow Cytometry for Cell Cycle and Apoptosis Analysis
-
Objective: To simultaneously assess the cell cycle distribution and the extent of apoptosis in this compound-treated cells.
-
Procedure:
-
Treat cells with this compound as in Protocol 1.
-
Harvest both adherent and floating cells.
-
Wash cells with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze by flow cytometry. Annexin V-positive/PI-negative cells are early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
-
Expected Outcome: A dose-dependent increase in the percentage of apoptotic cells, which can be correlated with changes in cell cycle distribution.
-
Scenario 4: Development of Acquired Resistance in Long-Term Cultures
Unexpected Result: After initially responding to this compound, your cell line resumes proliferation during continuous treatment.
Possible Causes and Troubleshooting Steps:
-
Selection of a Pre-existing Resistant Subpopulation: The initial cell line may have contained a small number of resistant cells that were selected for during treatment.
-
Acquisition of Resistance-Conferring Mutations: Cells may acquire genetic or epigenetic changes that allow them to bypass the effects of this compound. This could involve mutations in CDKs, loss of Rb, or upregulation of bypass pathways.
Experimental Workflow for Investigation:
Caption: A workflow for generating and characterizing cell lines with acquired resistance to this compound.
Detailed Methodologies:
-
Protocol 4: Generation of this compound-Resistant Cell Lines
-
Objective: To develop a stable cell line with acquired resistance to this compound for mechanistic studies.
-
Procedure:
-
Determine the initial IC50 of this compound in your parental cell line.
-
Culture the parental cells in a medium containing this compound at a concentration equal to the IC20-IC50.
-
Continuously culture the cells in the presence of the drug, changing the medium every 2-3 days.
-
Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound (e.g., by 1.5-fold increments).
-
Continue this dose escalation until the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50).
-
Maintain the resistant cell line in a medium containing the highest tolerated concentration of this compound.
-
-
Expected Outcome: A new cell line that exhibits a significant rightward shift in the IC50 for this compound compared to the parental line.
-
Data Presentation
Table 1: In Vitro Potency of this compound Against Various Cyclin-Dependent Kinases
| Kinase Complex | IC50 (nM) |
| CDK1/Cyclin B | 7 |
| CDK2/Cyclin E | 9 |
| CDK4/Cyclin D1 | 11 |
| CDK7/Cyclin H/MAT1 | 25 |
| CDK9/Cyclin T1 | 5 |
Data compiled from publicly available sources.[2]
Table 2: Troubleshooting Summary for Unexpected this compound Results
| Unexpected Result | Potential Cause(s) | Key Troubleshooting Experiment(s) |
| Low Cellular Potency | Poor permeability, drug efflux, high intracellular ATP | Western blot for p-Rb, cellular uptake assays |
| Paradoxical Proliferation | Assay artifact, stress response | DNA-based proliferation assay, cell cycle analysis |
| Unexpected Cell Death | Inhibition of transcriptional CDKs, senescence | Annexin V/PI staining, Western blot for p-RNAPII |
| Acquired Resistance | Selection, new mutations | Generate resistant line, pathway analysis, sequencing |
References
- 1. pure.eur.nl [pure.eur.nl]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Prediction of intracellular exposure bridges the gap between target- and cell-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Senescence as a therapeutically relevant response to CDK4/6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Cyclin dependent kinase 9 inhibitor induces transcription-replication conflicts and DNA damage accumulation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sloankettering.edu [sloankettering.edu]
- 11. Stromal Senescence following Treatment with the CDK4/6 Inhibitor Palbociclib Alters the Lung Metastatic Niche and Increases Metastasis of Drug-Resistant Mammary Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Roniciclib Kinase Cross-Reactivity: A Technical Resource
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the cross-reactivity profile of roniciclib (B612086), a pan-cyclin-dependent kinase (CDK) inhibitor. The following sections detail its activity against both primary targets and off-target kinases, offering troubleshooting advice and detailed experimental protocols in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the primary target profile of this compound?
This compound is a potent, orally bioavailable pan-CDK inhibitor. It demonstrates low nanomolar activity against both cell cycle-regulating CDKs (CDK1, CDK2, CDK4, and CDK6) and transcriptional CDKs (CDK7 and CDK9).[1]
Q2: What are the known major off-target kinases for this compound?
Beyond the CDK family, this compound has been shown to inhibit other kinases, notably Aurora A and Fibroblast Growth Factor Receptor 1 (FGFR1), with IC50 values in a similar nanomolar range to its CDK targets.
Q3: What is "kinetic selectivity" and how does it apply to this compound?
Kinetic selectivity refers to the residence time of a drug on its target. This compound exhibits kinetic selectivity for CDK2 and CDK9, meaning it has a prolonged residence time on these kinases compared to other CDKs and off-target kinases.[2] This prolonged engagement with CDK2 and CDK9 is thought to contribute to its sustained cellular effects, such as the inhibition of retinoblastoma protein (RB) phosphorylation.[2]
Q4: My kinase assay results show poor reproducibility. What are the common causes?
Poor reproducibility in kinase inhibition assays can stem from several factors:
-
Inconsistent Incubation Times: Ensure that the kinase reaction is stopped within the linear range (typically <20% substrate conversion) to avoid underestimating inhibitor potency.
-
Temperature Fluctuations: Kinase activity is highly sensitive to temperature. Maintain a consistent temperature throughout the assay.
-
Variable DMSO Concentration: Keep the final dimethyl sulfoxide (B87167) (DMSO) concentration uniform across all wells, as it can impact kinase activity.
-
Pipetting Inaccuracies: Use calibrated pipettes and proper technique to ensure accurate and consistent dispensing of all reagents.
-
Inconsistent Reagent Addition Order: Add reagents in the same sequence for all wells to minimize variability.
Q5: I am observing high background signals in my luminescence-based kinase assay. How can I troubleshoot this?
High background can be caused by:
-
Contaminated ATP: Use high-purity ATP to minimize contaminating ADP, which can generate a background signal.
-
Compound Interference: Your test compound might be inhibiting the luciferase enzyme used for detection. To check for this, run a control experiment with the detection reagents and your compound in the absence of the kinase.
-
Suboptimal Reagent Concentrations: Titrate the concentrations of your kinase, substrate, and ATP to find the optimal signal-to-background ratio.
Quantitative Kinase Inhibition Profile of this compound
The following tables summarize the in vitro inhibitory activity and binding kinetics of this compound against a panel of kinases.
Table 1: In Vitro IC50 Values for this compound Against a Panel of Kinases
| Kinase Target | IC50 (nM) |
| CDK1/cyclin B | 7 |
| CDK2/cyclin E | 9 |
| CDK4/cyclin D1 | 11 |
| CDK9/cyclin T1 | 5 |
| Aurora A | 20 |
| FGFR1 | 40 |
Data compiled from multiple sources.
Table 2: Residence Time of this compound on Select Kinases
| Kinase Target | Residence Time (τ) in minutes |
| pCDK2/cyclin A | 125 |
| pCDK9/cyclin T | 40 |
| pCDK2/cyclin E | 7.6 |
| pCDK1/cyclin B | 1.7 |
| pCDK4/cyclin D | < 1 |
| pCDK6/cyclin D | < 1 |
| Aurora A | < 1 |
| FGFR1 | < 1 |
This data highlights the kinetic selectivity of this compound for CDK2 and CDK9.
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize the cross-reactivity of kinase inhibitors like this compound.
KINOMEscan™ Competition Binding Assay
This assay measures the binding of a test compound to a panel of kinases.
Principle: The assay is based on the competitive displacement of a known, immobilized ligand from the kinase active site by the test compound. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.
Methodology:
-
Kinase Preparation: A large panel of human kinases are individually expressed as fusions with a DNA tag for quantification.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay: The test compound (e.g., this compound) is incubated with the kinase and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase's ATP-binding site.
-
Quantification: After incubation, the amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: Results are typically expressed as a percentage of the control (vehicle-treated) sample, where 100% indicates no inhibition and 0% indicates complete inhibition. This can then be used to calculate a binding affinity (Kd).
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to determine the association (kon) and dissociation (koff) rates of an inhibitor, from which the equilibrium dissociation constant (Kd) and residence time (τ = 1/koff) can be calculated.
Principle: SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetic data.
Methodology:
-
Surface Preparation & Ligand Immobilization:
-
Activate the carboxyl groups on a CM5 sensor chip surface by injecting a mixture of EDC and NHS.
-
Covalently immobilize the recombinant kinase (ligand) onto the sensor surface via amine coupling.
-
Deactivate any remaining active esters on the surface by injecting ethanolamine.
-
A reference flow cell is prepared similarly but without the immobilized kinase to subtract bulk refractive index changes and non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the test inhibitor (analyte) in running buffer.
-
Inject the different concentrations of the analyte over the ligand and reference surfaces for a defined association phase.
-
Inject running buffer alone to monitor the dissociation phase.
-
-
Surface Regeneration: After each binding cycle, inject a regeneration solution (e.g., low pH glycine) to remove all bound analyte from the kinase surface.
-
Data Analysis: The resulting sensorgrams are fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and Kd.
Aurora A Kinase Activity Assay (Luminescence-Based)
This protocol is adapted from ADP-Glo™ kinase assay methodologies.
Principle: This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which then generates a luminescent signal via a luciferase reaction.
Methodology:
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Prepare serial dilutions of this compound in Kinase Assay Buffer with a constant final DMSO concentration.
-
Prepare a solution of purified recombinant Aurora A kinase in Kinase Assay Buffer.
-
Prepare a mixture of the kinase substrate (e.g., Kemptide) and ATP in Kinase Assay Buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the test inhibitor dilution to the appropriate wells. Add buffer with DMSO for "Positive Control" (100% activity) and "Blank" (no enzyme) wells.
-
To initiate the reaction, add 2.5 µL of the diluted kinase to the "Test Inhibitor" and "Positive Control" wells. Add 2.5 µL of Kinase Assay Buffer without enzyme to the "Blank" wells.
-
Add 5 µL of the substrate/ATP mix to all wells.
-
-
Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes.
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the positive and blank controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating key signaling pathways affected by this compound and a general experimental workflow for kinase inhibitor profiling.
References
Cell line-specific responses to Roniciclib treatment
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in utilizing Roniciclib effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data on cell line-specific responses to this compound treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as BAY 1000394) is an orally bioavailable, pan-cyclin-dependent kinase (CDK) inhibitor.[1][2] It targets multiple CDKs that are crucial for cell cycle progression and transcription, including CDK1, CDK2, CDK4, CDK7, and CDK9.[1][3] By inhibiting these kinases, this compound disrupts cell cycle checkpoints, leading to cell cycle arrest and the induction of apoptosis (programmed cell death) in cancer cells.[3]
Q2: In which phases of the cell cycle does this compound induce arrest?
The specific phase of cell cycle arrest can be cell line-dependent. For instance, in anaplastic and medullary thyroid cancer cell lines, this compound has been shown to cause a significant accumulation of cells in the G2/M phase. In other cell lines, such as HeLa cervical cancer cells, treatment leads to a reduction in the G1 population and an increase in the sub-G1 population, which is indicative of apoptosis.[1]
Q3: How potent is this compound against various cancer cell lines?
This compound has demonstrated broad and potent anti-proliferative activity across a wide range of human cancer cell lines, with IC50 values typically in the low nanomolar range.[4] In a panel of 25 different human cancer cell lines, the mean IC50 value was 16 nM. For larger panels of lung and breast cancer cell lines, the mean IC50 values were 39 nM and 37 nM, respectively.[1]
Q4: My cell line appears to be less sensitive to this compound than expected. What are the potential reasons?
While this compound has shown broad efficacy, variations in sensitivity can occur.[1] Potential mechanisms for reduced sensitivity, often shared with other CDK inhibitors, include:
-
Loss or mutation of the Retinoblastoma (Rb) protein: Rb is a key substrate of CDKs, and its absence can uncouple the cell cycle from CDK4/6 control.[5][6]
-
Upregulation of specific cyclins or CDKs: Increased levels of Cyclin E1/E2 or CDK2 can provide a bypass mechanism to overcome CDK4/6 inhibition.[5] Amplification of CDK4 or CDK6 has also been implicated in resistance.[5]
-
Activation of alternative signaling pathways: Upregulation of pathways like the PI3K/AKT/mTOR pathway can promote cell survival and proliferation independently of CDK4/6.[5]
Q5: How does this compound induce apoptosis?
This compound induces apoptosis through the activation of caspases. Studies in medullary and anaplastic thyroid cancer cell lines have demonstrated that this compound treatment leads to a significant increase in caspase-3 activity, a key executioner caspase in the apoptotic pathway.[7][8] This is often observed alongside an increase in the sub-G1 cell population in cell cycle analysis.[1]
Data Presentation
This compound In Vitro Activity
| Target/Cell Line Panel | Assay Type | IC50 (nM) |
| Biochemical Assays | ||
| CDK1/cyclin B | Kinase Assay | 7 |
| CDK2/cyclin E | Kinase Assay | 9 |
| CDK4/cyclin D1 | Kinase Assay | 11 |
| CDK9/cyclin T1 | Kinase Assay | 5 |
| CDK7/cyclin H/MAT1 | Kinase Assay | 25 |
| Cell-Based Assays | ||
| Panel of 25 Human Cancer Cell Lines | Proliferation Assay | Mean: 16 (Range: 8 - 33) |
| Panel of 40 Human Lung Cancer Cell Lines | Proliferation Assay | Mean: 39 (Range: 9 - 79) |
| Panel of 24 Human Breast Cancer Cell Lines | Proliferation Assay | Mean: 37 (Range: 6 - 84) |
Data compiled from multiple sources.[1][2]
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound as a pan-CDK inhibitor.
Caption: Experimental workflow for a cell viability assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in cell viability assays | - Uneven cell seeding- Edge effects in the 96-well plate- Inconsistent drug dilution | - Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate.- Prepare a master mix for each drug concentration. |
| No significant cell death observed | - Cell line is resistant- Insufficient drug concentration or incubation time- Apoptosis is not the primary outcome | - Check for Rb expression and status of bypass pathways (e.g., PI3K/AKT).- Perform a dose-response and time-course experiment.- Assess for cell cycle arrest or senescence. |
| Weak or no signal in Western blot for p-Rb | - Ineffective cell lysis- Phosphatase activity- Low protein concentration | - Use a lysis buffer containing phosphatase inhibitors.- Keep samples on ice at all times.- Perform a protein quantification assay (e.g., BCA) before loading. |
| Unexpected cell cycle arrest phase | - Cell line-specific differences- Off-target effects at high concentrations | - Confirm findings in a second cell line if possible.- Titrate this compound concentration to the lowest effective dose. |
Experimental Protocols
Cell Viability Assay (MTT-based)
-
Cell Seeding: Seed cells into a 96-well plate at a density that allows for exponential growth for the duration of the experiment. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and replace it with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.
-
Solubilization: Remove the MTT-containing medium and add a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Western Blot for CDK Pathway Proteins
-
Cell Treatment and Lysis: Plate cells and treat with this compound at the desired concentrations and time points. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-Rb, anti-phospho-Rb, anti-Cyclin D1, anti-p27) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with this compound as required. Harvest both adherent and floating cells, wash with PBS, and count.
-
Fixation: Resuspend the cell pellet in PBS and add ice-cold 70% ethanol (B145695) dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Data Acquisition: Analyze the samples on a flow cytometer.
-
Analysis: Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in the G1, S, and G2/M phases, as well as the sub-G1 population.[9][10][11]
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment and Harvesting: Following treatment with this compound, harvest the cells (including supernatant) and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently-labeled Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the samples by flow cytometry immediately after incubation.
-
Analysis: Quantify the populations of live (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.[12]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Molecular mechanisms of resistance to CDK4/6 inhibitors in breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Breast Cancer Resistance to Cyclin-Dependent Kinases 4/6 Inhibitors: Intricacy of the Molecular Mechanisms [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Impact of Roniciclib on normal cell proliferation
This technical support guide provides researchers, scientists, and drug development professionals with detailed information regarding the impact of Roniciclib (B612086) on normal cell proliferation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as BAY 1000394) is an orally bioavailable, small-molecule pan-cyclin-dependent kinase (CDK) inhibitor.[1][2][3] Its primary mechanism of action is to bind to the ATP-binding pocket of multiple CDKs, preventing the phosphorylation of their target substrates. This disruption of CDK activity leads to cell cycle arrest and an inhibition of cell proliferation.[2][4]
Q2: Which specific Cyclin-Dependent Kinases (CDKs) does this compound target?
A2: this compound is a "pan-CDK" inhibitor, meaning it targets a broad range of CDKs. It potently inhibits both cell-cycle CDKs (CDK1, CDK2, CDK3, CDK4) and transcriptional CDKs (CDK7, CDK9) with IC50 values in the low nanomolar range.[1][5][6] This broad activity is distinct from more selective CDK4/6 inhibitors like Palbociclib or Ribociclib.[4][7]
Q3: How does this compound affect the cell cycle?
A3: By inhibiting key CDKs, this compound blocks cell cycle progression at multiple checkpoints. Inhibition of CDK4/6 prevents the phosphorylation of the Retinoblastoma (Rb) protein, which is necessary for the transition from the G1 phase to the S phase.[3][4] Additionally, inhibition of CDK1 and CDK2 leads to cell cycle arrest at the G1/S and G2/M transitions.[2][3] Preclinical studies have shown that this compound treatment can cause a significant accumulation of cells in the G2/M phase.[6][8]
Q4: What is the known impact of this compound on the proliferation of normal, non-cancerous cells?
A4: As a pan-CDK inhibitor, this compound's mechanism is not specific to cancer cells and will affect any rapidly dividing normal cell. The cell cycle machinery is highly conserved, so inhibiting essential CDKs will arrest proliferation in normal cells as well. This is the basis for some of the toxicities observed in clinical trials, such as effects on the gastrointestinal tract and the lymphohematopoietic system, which are tissues with high rates of cell turnover.[9] However, some CDK4/6 inhibitors have been shown to protect normal hematopoietic stem and progenitor cells (HSPCs) from chemotherapy-induced damage by inducing a temporary and reversible cell cycle arrest, a concept that could potentially apply to this compound.[10][11]
Q5: What are the potential off-target effects of this compound?
A5: While this compound is a potent CDK inhibitor, like many kinase inhibitors, it may have off-target effects. Preclinical data shows it can repress the activity of non-CDK kinases such as Aurora A at IC50 values ≤ 50 nM.[6] Off-target activities can lead to both desired synergistic anti-tumor effects and undesired toxicities.[12] Researchers should consider that unexpected phenotypes in experimental models could be a result of these off-target interactions.[13][14]
Q6: What common toxicities have been observed in clinical trials with this compound, and how do they relate to its effect on normal cells?
A6: Phase I and II clinical trials have reported several common treatment-emergent adverse events (TEAEs). The most frequently reported issues include nausea, fatigue, diarrhea, and vomiting.[9] Grade 3 or 4 toxicities have included neutropenia (a decrease in a type of white blood cell).[9] These toxicities are consistent with the inhibition of proliferation in normal, rapidly dividing cells in the gastrointestinal tract and bone marrow.[9]
Quantitative Data Summary
Table 1: In Vitro Potency of this compound Against Key CDKs
| Target Kinase | IC50 (nM) |
| CDK1/cyclin B | 7[1] |
| CDK2/cyclin E | 9[1] |
| CDK4/cyclin D1 | 11[1] |
| CDK9/cyclin T1 | 5[1] |
| CDK7/cyclin H/MAT1 | 25[1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Most Common this compound-Related Adverse Events (Any Grade) in Clinical Trials (3 days on/4 days off schedule)
| Adverse Event | Frequency (%) |
| Nausea | 76.6%[9] |
| Fatigue | 65.8%[9] |
| Diarrhea | 63.1%[9] |
| Vomiting | 57.7%[9] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay using Direct Cell Counting
This protocol is used to quantify the effect of this compound on the proliferation of normal cell lines.
Principle: Directly counting viable cells over time provides a direct measure of cell proliferation and cytotoxicity. Trypan blue staining is used to differentiate between viable (unstained) and non-viable (blue) cells.
Materials:
-
Normal cell line of interest (e.g., human fibroblasts, hTERT-RPE-1)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (in DMSO)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
Multi-well cell culture plates (e.g., 24-well)
Procedure:
-
Cell Seeding: Plate cells in a 24-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 2 x 10^4 cells/well). Allow cells to adhere for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium from your stock solution. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for your desired time points (e.g., 24, 48, 72, 96 hours).
-
Cell Counting:
-
At each time point, aspirate the medium and wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete growth medium and collect the cell suspension.
-
Mix a small volume of the cell suspension with an equal volume of Trypan Blue solution.
-
Load the mixture onto a hemocytometer and count the number of viable (clear) cells under a microscope. Alternatively, use an automated cell counter.
-
-
Data Analysis: Plot cell number versus time for each concentration. The percentage of growth inhibition can be calculated relative to the vehicle control.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the percentage of cells in different phases of the cell cycle after this compound treatment.
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content, allowing for the differentiation of cells in G1 (2N DNA), S (between 2N and 4N DNA), and G2/M (4N DNA) phases.
Materials:
-
Treated and control cells from Protocol 1
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells (both adherent and floating) at the desired time point after this compound treatment. Centrifuge to pellet the cells.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. This fixes the cells.
-
Storage: Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in a PI/RNase staining solution.
-
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use appropriate software (e.g., FlowJo, FCS Express) to gate the cell population and generate a histogram of DNA content to quantify the percentage of cells in G1, S, and G2/M phases.
Visualizations
Caption: this compound inhibits multiple CDKs to arrest the cell cycle.
Caption: Workflow for assessing this compound's effect on cell proliferation.
Caption: Troubleshooting unexpected results in cell viability assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. medkoo.com [medkoo.com]
- 4. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effects of this compound in preclinical models of anaplastic thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK4/6 inhibitors in breast cancer: differences in toxicity profiles and impact on agent choice. A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phase I dose-escalation studies of this compound, a pan-cyclin-dependent kinase inhibitor, in advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK4/6 inhibition protects normal cells against cancer therapy-induced damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transient CDK4/6 inhibition protects hematopoietic stem cells from chemotherapy-induced exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Roniciclib Drug-Drug Interaction (DDI) Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on potential drug-drug interactions with Roniciclib (B612086). Please note that the clinical development of this compound was discontinued, and therefore, comprehensive drug-drug interaction data is limited. The information provided herein is based on available clinical trial information and established principles of drug metabolism.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound?
Based on the design of clinical trial NCT02457351, which investigated the effects of the strong CYP3A4 inhibitor itraconazole (B105839) on this compound pharmacokinetics, it is strongly suggested that this compound is a substrate of the cytochrome P450 3A4 (CYP3A4) enzyme.[1] This is a common metabolic pathway for many small molecule kinase inhibitors.
Q2: What are the anticipated effects of co-administering CYP3A4 inhibitors with this compound?
Co-administration of strong CYP3A4 inhibitors (e.g., itraconazole, ketoconazole, ritonavir) is expected to increase the plasma concentration of this compound. This could potentially lead to an increased risk of adverse events. A clinical study (NCT02457351) was designed to specifically evaluate the impact of itraconazole on this compound's pharmacokinetics, underscoring the importance of this potential interaction.[1]
Q3: What are the anticipated effects of co-administering CYP3A4 inducers with this compound?
Co-administration of strong CYP3A4 inducers (e.g., rifampin, carbamazepine, St. John's Wort) is expected to decrease the plasma concentration of this compound. This could lead to reduced efficacy of the drug. While specific studies with inducers and this compound are not publicly available, this is a well-established principle for drugs metabolized by CYP3A4.
Q4: Were any drug-drug interactions observed in clinical trials of this compound with chemotherapy?
In a Phase Ib/II study, this compound was co-administered with carboplatin-etoposide or cisplatin-etoposide. The study reported a 30-40% reduction in this compound exposure when given with these chemotherapy regimens. Conversely, this compound administration had no effect on the pharmacokinetics of etoposide (B1684455) or platinum agents.[2][3]
Q5: Why was the clinical development of this compound discontinued?
The development of this compound was terminated due to an unfavorable risk-benefit profile observed in a Phase II study in patients with extensive-disease small cell lung cancer.[2][3][4]
Troubleshooting Guides
Issue: Unexpectedly high toxicity is observed in an in-vivo experiment with this compound.
-
Review Co-administered Compounds: Check if any co-administered drugs or even dietary supplements are known inhibitors of CYP3A4.
-
Hypothesize Interaction: An unexpected increase in toxicity may be due to a higher than anticipated plasma concentration of this compound resulting from metabolic inhibition.
-
Experimental Verification:
-
Conduct a pharmacokinetic study to measure this compound plasma levels with and without the suspected interacting agent.
-
Perform an in-vitro experiment using human liver microsomes to confirm the inhibitory effect of the co-administered compound on this compound metabolism.
-
Issue: Reduced efficacy of this compound is observed in a preclinical model.
-
Review Co-administered Compounds: Determine if any co-administered substances are known inducers of CYP3A4.
-
Hypothesize Interaction: Reduced efficacy could be a consequence of lower than expected this compound plasma concentrations due to induced metabolism.
-
Experimental Verification:
-
Measure this compound plasma concentrations in the presence and absence of the suspected inducing agent.
-
Conduct an in-vitro study with hepatocytes to assess the potential of the co-administered agent to induce CYP3A4 expression.
-
Data on Potential Drug-Drug Interactions
| Interacting Agent Class | Example Agents | Predicted Effect on this compound | Recommendation for Preclinical Studies |
| Strong CYP3A4 Inhibitors | Itraconazole, Ketoconazole, Ritonavir | Increased plasma concentration and potential for increased toxicity. | Avoid co-administration. If necessary, consider a dose reduction of this compound and monitor for toxicity. |
| Moderate CYP3A4 Inhibitors | Diltiazem, Erythromycin | Moderate increase in plasma concentration. | Use with caution. Monitor for increased this compound-related adverse effects. |
| Strong CYP3A4 Inducers | Rifampin, Carbamazepine, Phenytoin | Decreased plasma concentration and potential for reduced efficacy. | Avoid co-administration. If unavoidable, a significant dose increase of this compound may be needed. |
| Chemotherapy Agents | Carboplatin, Cisplatin, Etoposide | Decreased this compound exposure.[2][3] | Be aware of the potential for reduced this compound activity when co-administered. |
Experimental Protocols
Protocol: In-vitro Assessment of CYP3A4 Inhibition on this compound Metabolism
Objective: To determine if a test compound inhibits the CYP3A4-mediated metabolism of this compound.
Materials:
-
Human Liver Microsomes (HLM)
-
This compound
-
Test compound
-
NADPH regenerating system
-
Control CYP3A4 inhibitor (e.g., Ketoconazole)
-
Incubation buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
LC-MS/MS for analysis
Methodology:
-
Preparation: Prepare stock solutions of this compound, the test compound, and the control inhibitor.
-
Incubation Setup: In separate tubes, pre-incubate HLM with the incubation buffer and either the test compound (at various concentrations), the control inhibitor, or vehicle control for a short period at 37°C.
-
Initiate Reaction: Add this compound to each tube to start the metabolic reaction.
-
Start Metabolism: Add the NADPH regenerating system to initiate the enzymatic reaction.
-
Time Points: Incubate at 37°C and collect aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench Reaction: Stop the reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant for the concentration of remaining this compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate the rate of this compound metabolism in the presence and absence of the test compound and control inhibitor to determine the extent of inhibition.
Visualizations
Caption: Proposed metabolic pathway of this compound via CYP3A4.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Phase Ib/II study of the pan-cyclin-dependent kinase inhibitor this compound in combination with chemotherapy in patients with extensive-disease small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phase II Study of this compound in Combination with Cisplatin/Etoposide or Carboplatin/Etoposide as First-Line Therapy in Patients with Extensive-Disease Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Roniciclib Bioavailability
Welcome to the technical support center for Roniciclib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to enhance the oral bioavailability of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This guide provides a structured approach to identifying and overcoming common challenges that can lead to suboptimal oral bioavailability of this compound.
Issue 1: Low Oral Bioavailability Observed in Preclinical Models
Question: My initial in vivo pharmacokinetic (PK) studies with this compound in rodents show an oral bioavailability significantly lower than the reported ~50%. What are the potential causes and how can I troubleshoot this?
Answer: Low oral bioavailability of this compound can stem from several factors, primarily poor aqueous solubility, extensive first-pass metabolism, or efflux by transporters like P-glycoprotein (P-gp). A systematic approach is necessary to identify the root cause.
Experimental Workflow for Troubleshooting Low Bioavailability
Caption: Troubleshooting workflow for low this compound bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the known oral bioavailability of this compound?
A1: this compound has been reported to have an intermediate oral bioavailability of approximately 50% in preclinical studies.[1] It is readily absorbed after oral administration, with a median time to maximum plasma concentration (tmax) of about 1 hour for both liquid and tablet formulations.[1]
Q2: What are the primary metabolic pathways for this compound and how do they impact bioavailability?
A2: While specific data on this compound's metabolism is limited in the provided search results, it is known to be a substrate for cytochrome P450 (CYP) enzymes, which are a major contributor to the metabolism of many kinase inhibitors.[2] Extensive metabolism by CYP enzymes in the gut wall and liver (first-pass metabolism) can significantly reduce the amount of active drug reaching systemic circulation, thereby lowering bioavailability. CYP3A4 is a key enzyme in the metabolism of numerous kinase inhibitors.[2][3]
Q3: Is this compound a substrate for efflux transporters like P-glycoprotein (P-gp)?
A3: While direct evidence for this compound being a P-gp substrate was not found in the search results, many kinase inhibitors are known substrates of P-gp.[4][5] P-glycoprotein is an efflux transporter present in the intestinal epithelium that actively pumps drugs back into the gut lumen, thereby reducing their net absorption and oral bioavailability.[5]
Q4: What formulation strategies can be employed to enhance the bioavailability of this compound?
A4: Several advanced formulation strategies can be explored to overcome the challenges of poor solubility and first-pass metabolism. Although specific studies on this compound formulations are not available, the following general approaches are highly relevant:
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in its amorphous (non-crystalline) form within a polymer matrix can enhance its aqueous solubility and dissolution rate.[6][7][8]
-
Lipid-Based Formulations: These formulations can improve the absorption of lipophilic drugs like this compound by enhancing their solubilization in the gastrointestinal tract and potentially promoting lymphatic uptake, which can bypass first-pass metabolism.[9]
-
Nanoparticle Engineering: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to faster dissolution and improved absorption.[10][11]
Q5: Can co-administration of other agents improve this compound's bioavailability?
A5: Yes, co-administration with certain agents, often referred to as "bioenhancers," can improve bioavailability.[12][13] These agents typically work by inhibiting metabolic enzymes or efflux transporters. For instance, natural compounds like piperine (B192125) have been shown to inhibit CYP3A4 and P-gp, leading to increased bioavailability of co-administered drugs.[14][15] While not specifically tested with this compound, this approach holds theoretical promise.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound Formulations
| Formulation | tmax (median) |
| Liquid | ~1 hour |
| Tablet | ~1 hour |
Data from a Phase I dose-escalation study.[1]
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound's Metabolic Stability
Objective: To determine the in vitro metabolic stability of this compound in liver microsomes.
Methodology:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Incubate this compound (at a final concentration of, for example, 1 µM) with liver microsomes (e.g., human, rat, or mouse) in a phosphate (B84403) buffer (pH 7.4) at 37°C.
-
Initiate the metabolic reaction by adding an NADPH-regenerating system.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the disappearance rate of this compound.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for P-glycoprotein.
Methodology:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days to allow for differentiation into a monolayer with tight junctions.
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
For the permeability assessment, add this compound to the apical (A) side and measure its appearance on the basolateral (B) side over time (A-to-B permeability).
-
Simultaneously, in a separate set of wells, add this compound to the basolateral side and measure its appearance on the apical side (B-to-A permeability).
-
To assess P-gp substrate potential, conduct the permeability assays in the presence and absence of a known P-gp inhibitor (e.g., verapamil).
-
Quantify the concentration of this compound in the donor and receiver compartments using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-to-A / Papp A-to-B) significantly greater than 2, which is reduced in the presence of a P-gp inhibitor, suggests that this compound is a P-gp substrate.
Signaling Pathway Diagram
CDK Inhibition by this compound and its Effect on the Cell Cycle
Caption: this compound inhibits CDK4/6, preventing Rb phosphorylation and cell cycle progression.
References
- 1. Phase I dose-escalation studies of this compound, a pan-cyclin-dependent kinase inhibitor, in advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism-related pharmacokinetic drug−drug interactions with tyrosine kinase inhibitors: current understanding, challenges and recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. P-glycoprotein and breast cancer resistance protein restrict the brain penetration of the CDK4/6 inhibitor palbociclib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 6. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations [drugdiscoveryonline.com]
- 8. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. omicsonline.org [omicsonline.org]
- 10. Nanoparticle Strategies to Improve the Delivery of Anticancer Drugs across the Blood–Brain Barrier to Treat Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Drug Bioavailability Enhancing Agents of Natural Origin (Bioenhancers) that Modulate Drug Membrane Permeation and Pre-Systemic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Comprehensive Review on Pharmacotherapeutics of Herbal Bioenhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Mechanism of Action: A Tale of Two Inhibition Profiles
A Comparative Guide to Roniciclib and Palbociclib (B1678290) in Breast Cancer Cells
Introduction
The dysregulation of the cell cycle is a fundamental characteristic of cancer, making the proteins that control cell cycle progression attractive targets for therapeutic intervention. Among these, cyclin-dependent kinases (CDKs) play a pivotal role. Palbociclib (Ibrance®), a first-in-class selective inhibitor of CDK4 and CDK6, has transformed the treatment landscape for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer.[1] this compound (BAY 1000394), in contrast, is a pan-CDK inhibitor with activity against multiple CDKs, including those involved in both cell cycle control and transcription.[2][3] This guide provides an objective comparison of this compound and Palbociclib, focusing on their mechanisms of action, efficacy in breast cancer cell lines, and the experimental protocols used to evaluate them.
Both this compound and Palbociclib function by interrupting the cell cycle, but they do so with different levels of specificity.
Palbociclib: The Selective CDK4/6 Inhibitor
Palbociclib is a highly selective, orally administered inhibitor of CDK4 and CDK6.[4][5] In HR+ breast cancer, the binding of estrogen to its receptor stimulates the expression of Cyclin D.[5] Cyclin D then forms a complex with CDK4 and CDK6. This active complex phosphorylates the retinoblastoma protein (Rb).[1][5][6] Phosphorylation of Rb causes it to release the E2F transcription factor, which then activates the transcription of genes necessary for the cell to transition from the G1 (growth) phase to the S (DNA synthesis) phase of the cell cycle.[4][6] By selectively inhibiting CDK4 and CDK6, Palbociclib prevents the phosphorylation of Rb, thereby maintaining the Rb-E2F complex and arresting the cell cycle in the G1 phase.[5][6][7] This action is primarily cytostatic, meaning it stops cell proliferation rather than directly causing cell death.[8][9] The efficacy of Palbociclib is dependent on the presence of a functional Rb protein.[4][10]
This compound: The Pan-CDK Inhibitor
This compound takes a broader approach by inhibiting multiple cyclin-dependent kinases. It shows potent activity against cell-cycle CDKs (CDK1, CDK2, CDK4) and transcriptional CDKs (CDK7, CDK9) with IC50 values in the low nanomolar range.[2][11] Its inhibition of CDK1/2/4 leads to a more comprehensive cell cycle arrest at various checkpoints, not just the G1/S transition.[11] Furthermore, by inhibiting transcriptional CDKs like CDK9, this compound can suppress the expression of key anti-apoptotic proteins, leading to the induction of apoptosis (programmed cell death).[12][13] This gives this compound a cytotoxic potential that is less pronounced with the more targeted Palbociclib.
References
- 1. Palbociclib in Breast Cancer Treatment [sansfro.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phase I dose-escalation studies of this compound, a pan-cyclin-dependent kinase inhibitor, in advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palbociclib: A breakthrough in breast carcinoma in women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is Palbociclib used for? [synapse.patsnap.com]
- 6. What is the mechanism of Ribociclib Succinate? [synapse.patsnap.com]
- 7. targetedonc.com [targetedonc.com]
- 8. targetedonc.com [targetedonc.com]
- 9. Frontiers | Palbociclib Induces Senescence in Melanoma and Breast Cancer Cells and Leads to Additive Growth Arrest in Combination With Irradiation [frontiersin.org]
- 10. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Comparative analysis of pan-CDK inhibitors
A Comparative Analysis of Pan-CDK Inhibitors for Cancer Research
This guide provides a comprehensive and objective comparison of prominent pan-cyclin-dependent kinase (CDK) inhibitors, offering researchers, scientists, and drug development professionals a detailed overview of their performance supported by experimental data.
Introduction to Pan-CDK Inhibition
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are essential regulators of the cell cycle and transcription.[1] Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation. Pan-CDK inhibitors are small molecules that target multiple CDKs, aiming to halt the cell cycle and induce apoptosis in cancer cells.[2] This broad-spectrum approach contrasts with more selective inhibitors, such as those targeting only CDK4/6, and may offer advantages in overcoming resistance and treating a wider range of malignancies. However, this broader activity can also lead to increased toxicity.[2] This guide focuses on a comparative analysis of several well-characterized pan-CDK inhibitors: Flavopiridol (Alvocidib), Roscovitine (Seliciclib), Dinaciclib, and AT7519.
Mechanism of Action of Pan-CDK Inhibitors
Pan-CDK inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of various CDKs.[1] This prevents the phosphorylation of key substrates required for cell cycle progression and transcription. By inhibiting cell cycle-related CDKs (e.g., CDK1, CDK2, CDK4, CDK6), these compounds can induce cell cycle arrest at different checkpoints, primarily G1/S and G2/M.[2] Furthermore, inhibition of transcriptional CDKs (e.g., CDK7, CDK9) disrupts the expression of essential genes, including anti-apoptotic proteins like Mcl-1, leading to apoptosis.[2][3]
Data Presentation
Biochemical Inhibitory Activity of Pan-CDK Inhibitors
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of Flavopiridol, Roscovitine, Dinaciclib, and AT7519 against a panel of cyclin-dependent kinases. Lower IC50 values indicate greater potency.
| Kinase | Flavopiridol IC50 (nM) | Roscovitine IC50 (µM) | Dinaciclib IC50 (nM) | AT7519 IC50 (nM) |
| CDK1 | 30[2] | 0.65[4] | 3[5] | 210[6] |
| CDK2 | 170[2] | 0.7[7] | 1[5] | 47[6] |
| CDK4 | 100[2] | >100[4] | 100[5] | 100[6] |
| CDK5 | - | 0.2[7] | 1[5] | - |
| CDK6 | 60[2] | >100[4] | 60[5] | 170[6] |
| CDK7 | 300[2] | 0.46[4] | - | - |
| CDK9 | 10[2] | 0.6[4] | 4[5] | <10[6] |
Cellular Antiproliferative Activity of Pan-CDK Inhibitors
The following table presents a selection of reported IC50 or GI50 values for the pan-CDK inhibitors across various human cancer cell lines, demonstrating their antiproliferative effects.
| Inhibitor | Cell Line | Cancer Type | IC50/GI50 (nM) |
| Flavopiridol | A2780 | Ovarian Carcinoma | 71[8] |
| A549 | Lung Carcinoma | 140[8] | |
| KKU-055 | Cholangiocarcinoma | 40.1[9] | |
| KKU-100 | Cholangiocarcinoma | 91.9[9] | |
| Roscovitine | CEM | Leukemia | 3250[7] |
| CH1 | Ovarian Carcinoma | -[7] | |
| Average (various) | - | ~15000[4] | |
| Dinaciclib | NT2/D1 | Testicular Cancer | 800[10] |
| NCCIT | Testicular Cancer | 3700[10] | |
| Ca9-22 | Oral Squamous Cell Carcinoma | 12.5-25 (effective conc.)[11] | |
| AT7519 | HCT116 | Colon Carcinoma | 54[12] |
| HT29 | Colon Carcinoma | 170[12] | |
| A2780 | Ovarian Carcinoma | 350[12] | |
| A549 | Lung Carcinoma | 380[12] | |
| MM.1S | Multiple Myeloma | 500[13] |
Note: These values were not necessarily generated in head-to-head experiments, and experimental conditions may have varied between studies. The effective concentration for Dinaciclib in OSCC cells represents the range where significant antiproliferative and pro-apoptotic effects were observed.
Mandatory Visualization
Caption: Pan-CDK inhibitors block multiple CDKs, leading to cell cycle arrest at various phases.
References
- 1. What are CDKs inhibitors and how do they work? [synapse.patsnap.com]
- 2. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A first-in-human, phase 1, dose-escalation study of dinaciclib, a novel cyclin-dependent kinase inhibitor, administered weekly in subjects with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Dinaciclib Interrupts Cell Cycle and Induces Apoptosis in Oral Squamous Cell Carcinoma: Mechanistic Insights and Therapeutic Potential [mdpi.com]
- 12. astx.com [astx.com]
- 13. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
Roniciclib Demonstrates Efficacy in Cisplatin-Resistant Models Through Pan-CDK Inhibition
For Immediate Release
[City, State] – December 19, 2025 – Preclinical evidence indicates that roniciclib (B612086) (BAY 1000394), a potent oral pan-cyclin-dependent kinase (CDK) inhibitor, shows significant antitumor activity in models of cisplatin-resistant cancers. By targeting multiple CDKs involved in both cell cycle progression and transcriptional regulation, this compound presents a promising strategy to overcome mechanisms of resistance to platinum-based chemotherapies. This guide provides a comprehensive comparison of this compound's performance, supported by available experimental data.
This compound: A Pan-CDK Inhibitor with Broad Antitumor Activity
This compound is a small molecule inhibitor targeting a wide range of cyclin-dependent kinases. It has demonstrated potent, low nanomolar inhibitory activity against cell cycle CDKs (CDK1, CDK2, CDK3, CDK4) and transcriptional CDKs (CDK7, CDK9)[1][2][3][4]. This broad-spectrum inhibition leads to cell cycle arrest and induction of apoptosis in a variety of cancer cell lines[2][4].
Comparative Efficacy in Preclinical Models
While direct comparative data of this compound in isogenic cisplatin-sensitive and -resistant cell lines is not extensively published, its efficacy in combination with cisplatin (B142131) in chemotherapy-resistant models has been demonstrated.
In Vitro Activity
This compound exhibits potent antiproliferative activity across a broad range of human cancer cell lines, with IC50 values typically in the low nanomolar range. This efficacy is observed in cell lines with diverse genetic backgrounds, suggesting a wide therapeutic window[2].
Table 1: In Vitro Inhibitory Activity of this compound against Cyclin-Dependent Kinases
| CDK Target | IC50 (nmol/L) |
| CDK1/cyclin B | 7 |
| CDK2/cyclin E | 9 |
| CDK4/cyclin D | 11 |
| CDK7/cyclin H/MAT1 | 25 |
| CDK9/cyclin T1 | 5 |
| Source:[2][3] |
In Vivo Efficacy in a Chemotherapy-Resistant Model
In a xenograft model using the NCI-H82 small cell lung cancer (SCLC) cell line, a model known for its resistance to standard therapies, the combination of this compound and cisplatin resulted in significant tumor growth inhibition and even regression[1][2][3].
Table 2: In Vivo Efficacy of this compound in Combination with Cisplatin in the NCI-H82 SCLC Xenograft Model
| Treatment Group | Dose | T/C Value |
| This compound + Cisplatin | 1.0 mg/kg this compound | 0.01 |
| This compound + Cisplatin | 1.5 mg/kg this compound | -0.02 (Tumor Regression) |
| T/C Value (Treatment/Control): A value <1 indicates tumor growth inhibition. A negative value indicates tumor regression. Source:[2][3] |
Mechanism of Action in Overcoming Cisplatin Resistance
Cisplatin resistance is a multifaceted phenomenon often involving enhanced DNA damage repair, increased drug efflux, and upregulation of anti-apoptotic proteins. This compound's pan-CDK inhibitory profile allows it to counteract these resistance mechanisms through several avenues.
By inhibiting transcriptional CDKs, particularly CDK9, this compound can suppress the transcription of key survival proteins, such as Mcl-1, which are often overexpressed in chemoresistant tumors and contribute to the evasion of apoptosis[4]. Inhibition of CDK9 leads to reduced phosphorylation of RNA polymerase II, thereby halting the transcription of these critical survival genes.
Caption: this compound's mechanism in overcoming cisplatin resistance.
Experimental Protocols
In Vitro Cell Viability Assay (General Protocol)
-
Cell Seeding: Cancer cell lines (e.g., NCI-H82) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of this compound, cisplatin, or the combination of both for 48-72 hours.
-
Viability Assessment: Cell viability is determined using a standard method such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.
-
Data Analysis: IC50 values are calculated from the dose-response curves using appropriate software.
In Vivo Xenograft Study (NCI-H82 Model)
-
Cell Implantation: NCI-H82 cells are implanted subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into treatment groups and receive this compound (e.g., 1.0 or 1.5 mg/kg, orally), cisplatin, or the combination, as well as a vehicle control.
-
Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Efficacy Evaluation: Treatment efficacy is assessed by comparing the tumor growth in the treated groups to the control group (T/C ratio).
Caption: General experimental workflow for preclinical evaluation.
Comparison with Other CDK Inhibitors
While this compound is a pan-CDK inhibitor, other CDK inhibitors with narrower specificity, such as the CDK4/6 inhibitors (palbociclib, ribociclib, and abemaciclib), have also been investigated in chemotherapy resistance. Some studies suggest that abemaciclib, which has broader kinase inhibitory activity at higher concentrations, may be effective in palbociclib-resistant breast cancer cell lines. This highlights the potential advantage of broader CDK inhibition in overcoming resistance.
Conclusion
This compound's ability to target multiple CDKs, including those crucial for both cell cycle control and transcription, provides a strong rationale for its use in cisplatin-resistant tumors. Preclinical data, particularly the synergistic effect observed with cisplatin in the NCI-H82 SCLC model, support further investigation of this compound as a therapeutic strategy to overcome platinum resistance in various cancer types. The development of robust predictive biomarkers will be crucial for identifying patient populations most likely to benefit from this therapeutic approach.
References
Roniciclib: A Comparative Analysis of its Anti-Tumor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roniciclib (also known as BAY 1000394) is an orally bioavailable, potent pan-cyclin-dependent kinase (CDK) inhibitor that has demonstrated broad anti-tumor activity in preclinical studies. It targets multiple CDKs involved in cell cycle regulation and transcription, leading to cell cycle arrest and apoptosis in cancer cells. This guide provides a comprehensive comparison of this compound's anti-tumor activity with other CDK inhibitors, supported by experimental data, detailed protocols, and visual diagrams to facilitate a deeper understanding of its mechanism and therapeutic potential. Despite its promising preclinical profile, the clinical development of this compound was terminated, and this guide will also delve into the clinical trial data that led to this decision.
Mechanism of Action: Pan-CDK Inhibition
This compound exerts its anti-tumor effects by inhibiting a broad spectrum of cyclin-dependent kinases. CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle and transcription. In many cancers, CDKs are dysregulated, leading to uncontrolled cell proliferation. This compound's ability to target multiple CDKs simultaneously distinguishes it from more selective CDK inhibitors.
The primary CDK targets of this compound include:
-
Cell Cycle CDKs: CDK1, CDK2, and CDK4, which are essential for the progression through different phases of the cell cycle.[1][2][3][4]
-
Transcriptional CDKs: CDK7 and CDK9, which are involved in the regulation of gene transcription.[1][2][3][4]
By inhibiting these kinases, this compound induces cell cycle arrest at the G1/S and G2/M transitions and promotes apoptosis (programmed cell death).[4]
Figure 1: this compound's Mechanism of Action.
Comparative In Vitro Potency
This compound has demonstrated potent inhibitory activity against its target CDKs in enzymatic assays. A comparison with other CDK inhibitors reveals its broad-spectrum nature.
| Inhibitor | CDK1 (IC50, nM) | CDK2 (IC50, nM) | CDK4 (IC50, nM) | CDK6 (IC50, nM) | CDK7 (IC50, nM) | CDK9 (IC50, nM) | Primary Target Class |
| This compound | 7[2][3] | 9[2][3] | 11[2][3] | - | 25[2][3] | 5[2][3] | Pan-CDK |
| Flavopiridol | 30 | 170 | 100 | 60 | 300 | 10 | Pan-CDK |
| Dinaciclib | 3 | 1 | - | - | - | 4 | Pan-CDK |
| Palbociclib | >10,000 | >10,000 | 11 | 15 | - | - | CDK4/6 |
| Ribociclib | - | - | 10 | 39 | - | - | CDK4/6 |
| Abemaciclib | - | - | 2 | 10 | - | - | CDK4/6 |
Data for Flavopiridol, Dinaciclib, Palbociclib, Ribociclib, and Abemaciclib are compiled from various sources for comparative purposes.
In cellular assays, this compound has shown potent anti-proliferative activity across a wide range of human cancer cell lines, with a mean IC50 of 16 nM.[2] For panels of human lung and breast tumor cell lines, the mean IC50 values were 39 nM and 37 nM, respectively, with no cell lines identified as being poorly sensitive to the agent.[3]
Preclinical In Vivo Anti-Tumor Activity
This compound has demonstrated significant tumor growth inhibition in various xenograft models of human cancers.
| Cancer Type | Xenograft Model | Dosing Schedule | Tumor Growth Inhibition | Reference |
| Anaplastic Thyroid Cancer | 8505C | 1.7 mg/kg, twice daily, 3 days on/3 days off | Significant tumor growth retardation compared to control. | |
| Medullary Thyroid Cancer | TT | 1.0 mg/kg, orally | Significantly retarded tumor growth. | |
| Neuroblastoma | IMR-32 | 1.5 mg/kg, once daily | Significant reduction in tumor volume. | |
| Well-differentiated Thyroid Cancer | K1 and FTC-133 | 1.0 and 1.3 mg/kg, twice daily, 4 days on/3 days off | Significant repression of tumor growth. | |
| Cervical Cancer | HeLa-MaTu | 2 mg/kg | Tumor regression. | [3] |
Clinical Trial Results and Discontinuation
A Phase Ib/II clinical trial (NCT01573338) evaluated this compound in combination with chemotherapy (cisplatin or carboplatin (B1684641) plus etoposide) for the first-line treatment of extensive-disease small-cell lung cancer (ED-SCLC).
Key Findings:
-
Maximum Tolerated Dose (MTD): The MTD of this compound was established at 5 mg twice daily on a 3 days on/4 days off schedule in combination with chemotherapy.
-
Efficacy: The overall response rate was 81.4% in the overall population and 86.1% in the pooled this compound 5 mg BID population (all partial responses).
However, a related Phase II study (NCT02161419) revealed an unfavorable risk-benefit profile for this compound in combination with chemotherapy for ED-SCLC, leading to the discontinuation of the trial and the termination of further development of this compound.
Phase II Trial (NCT02161419) Results:
| Outcome | This compound + Chemotherapy (n=70) | Placebo + Chemotherapy (n=70) |
| Median Progression-Free Survival | 4.9 months | 5.5 months |
| Median Overall Survival | 9.7 months | 10.3 months |
| Objective Response Rate | 60.6% | 74.6% |
| Serious Adverse Events | 57.1% | 38.6% |
The addition of this compound to standard chemotherapy did not improve efficacy outcomes and was associated with a higher rate of serious adverse events.[4]
Comparison with Selective CDK4/6 Inhibitors
The clinical success of selective CDK4/6 inhibitors such as Palbociclib, Ribociclib, and Abemaciclib in hormone receptor-positive (HR+), HER2-negative breast cancer provides a stark contrast to the trajectory of the pan-CDK inhibitor this compound.
| Feature | This compound (Pan-CDK inhibitor) | Palbociclib, Ribociclib, Abemaciclib (CDK4/6 inhibitors) |
| Primary Targets | CDK1, 2, 4, 7, 9 | CDK4, CDK6 |
| Mechanism | Broad cell cycle and transcriptional inhibition | Primarily G1 cell cycle arrest |
| Approved Indications | None (Development terminated) | HR+/HER2- metastatic breast cancer (in combination with endocrine therapy) |
| Key Clinical Outcome | No improvement in survival in SCLC | Significant improvement in progression-free and, for some, overall survival in breast cancer |
| Toxicity Profile | Higher rate of serious adverse events in combination therapy | Generally manageable, with distinct side effect profiles for each drug (e.g., neutropenia, diarrhea, QT prolongation) |
The broader target profile of pan-CDK inhibitors like this compound, while theoretically offering a more comprehensive attack on cancer cell proliferation, may also lead to greater toxicity by affecting normal cellular processes, as suggested by the clinical trial results. In contrast, the more targeted approach of CDK4/6 inhibitors has yielded a more favorable therapeutic window in specific cancer types.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general framework for assessing the in vitro anti-proliferative activity of CDK inhibitors.
Figure 2: Workflow for a cell viability assay.
-
Cell Seeding: Plate cancer cells in 96-well microplates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the CDK inhibitor (e.g., this compound) for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to inhibit cell growth by 50%.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a CDK inhibitor in a mouse xenograft model.
Figure 3: Workflow for an in vivo xenograft study.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.
-
Tumor Establishment: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization: Randomly assign mice to treatment and control groups.
-
Drug Administration: Administer the CDK inhibitor (e.g., this compound) orally or via another appropriate route at the desired dose and schedule. The control group receives a vehicle solution.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week).
-
Endpoint: The study is terminated when tumors in the control group reach a specific size or after a predefined treatment period.
-
Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., biomarker assessment).
Conclusion
This compound is a potent pan-CDK inhibitor with demonstrated anti-tumor activity in a broad range of preclinical models. Its mechanism of action, targeting both cell cycle and transcriptional CDKs, offered a compelling rationale for its development. However, clinical trials in combination with chemotherapy for small-cell lung cancer did not show an improvement in efficacy and revealed a challenging safety profile, ultimately leading to the termination of its development.
The comparison with selective CDK4/6 inhibitors highlights a key lesson in modern oncology drug development: while broad-spectrum inhibition can be potent, the therapeutic window may be narrow. The success of more targeted agents underscores the importance of identifying specific cancer dependencies and developing drugs with high selectivity to maximize efficacy while minimizing toxicity. The data and experimental context provided in this guide offer valuable insights for researchers in the field of oncology and drug development, informing the design and evaluation of future anti-cancer therapeutics.
References
Roniciclib's Kinetic Selectivity for CDKs: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Roniciclib (also known as BAY 1000394) is a potent pan-cyclin-dependent kinase (CDK) inhibitor that has demonstrated significant efficacy in preclinical cancer models.[1][2] A key characteristic that distinguishes this compound is its kinetic selectivity, particularly for CDK2 and CDK9. This guide provides a comparative analysis of this compound's kinetic selectivity against other CDK inhibitors, supported by experimental data and detailed methodologies.
Kinetic Selectivity Profile of this compound
This compound's inhibitory activity extends across several members of the CDK family, including CDK1, CDK2, CDK4, and the transcriptional kinases CDK7 and CDK9, with IC50 values in the nanomolar range.[3][4] However, its therapeutic efficacy is thought to be significantly influenced by its kinetic binding properties, specifically its residence time on its targets.[1][2]
Kinetic selectivity refers to the durability of the drug-target interaction, which is often quantified by the residence time (1/k_off). A longer residence time indicates a slower dissociation of the inhibitor from the kinase, leading to a more sustained inhibitory effect within the cell.[1][2]
This compound exhibits a pronounced kinetic selectivity for CDK2 and CDK9, displaying significantly longer residence times on these two kinases compared to other CDKs.[1][2] This prolonged engagement with CDK2 and CDK9 is believed to contribute to its sustained antitumor effects by durably inhibiting cell cycle progression and transcription.[1][2]
Comparative Kinetic Data
The following table summarizes the available kinetic data for this compound and other notable CDK inhibitors. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Inhibitor | Target CDK | Residence Time (τ, min) | IC50 (nM) |
| This compound | pCDK2/cyclin A | 125 [3] | 9 [5] |
| CDK9/cyclin T1 | Prolonged [1][2] | 5 [5] | |
| CDK1/cyclin B | Transient (<5)[3] | 7[5] | |
| CDK4/cyclin D1 | Transient (<5)[3] | 11[5] | |
| CDK7/cyclin H/MAT1 | - | 25[5] | |
| R547 | pCDK2/cyclin A | 58[3] | - |
| ZK 304709 | pCDK2/cyclin A | <5[3] | - |
| Dinaciclib | CDK1 | - | 3[6] |
| CDK2 | - | 1[6] | |
| CDK5 | - | 1[6] | |
| CDK9 | - | 4[6] | |
| Alvocidib (Flavopiridol) | CDK1 | - | ~40 |
| CDK2 | - | ~40 | |
| CDK4 | - | ~40 | |
| CDK9 | - | ~40 | |
| Ribociclib (B560063) | CDK4/cyclin D1 | - | 10[7] |
| CDK6/cyclin D3 | - | 39[7] |
Experimental Protocols
The determination of kinetic parameters such as residence time is crucial for understanding the dynamic interaction between an inhibitor and its target kinase. The following are generalized protocols for key experiments used to assess the kinetic selectivity of CDK inhibitors.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that allows for the real-time measurement of binding kinetics between an analyte (inhibitor) and a ligand (kinase) immobilized on a sensor surface.
Objective: To determine the association rate (k_on), dissociation rate (k_off), and residence time (1/k_off) of an inhibitor for a specific CDK.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Immobilization reagents (e.g., N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), ethanolamine)
-
Purified, active CDK/cyclin complexes
-
Test inhibitor compounds
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of NHS and EDC.
-
Inject the purified CDK/cyclin complex over the activated surface to achieve covalent immobilization. The amount of immobilized protein should be optimized to avoid mass transport limitations.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the test inhibitor in running buffer.
-
Inject the inhibitor solutions over the immobilized kinase surface at a constant flow rate, starting with the lowest concentration.
-
Monitor the binding in real-time as an increase in resonance units (RU). This is the association phase.
-
-
Dissociation:
-
After the association phase, switch to a continuous flow of running buffer to monitor the dissociation of the inhibitor from the kinase. This is observed as a decrease in RU over time.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the k_on and k_off values.
-
The residence time (τ) is calculated as the reciprocal of the dissociation rate constant (1/k_off).
-
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
Biochemical kinase assays are used to determine the potency of an inhibitor by measuring its effect on the enzymatic activity of the target kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of CDK enzymes.
Materials:
-
Purified, active CDK/cyclin complexes
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP
-
Test inhibitor compounds
-
Kinase assay buffer
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO and then further dilute in the kinase assay buffer.
-
Reaction Setup: In a multi-well plate, add the kinase, substrate, and diluted inhibitor.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at a controlled temperature for a defined period, ensuring the reaction remains in the linear range.
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This typically involves a two-step process where remaining ATP is depleted, and then the generated ADP is converted to ATP, which is used in a luciferase reaction to produce a luminescent signal.
-
Data Analysis: The luminescence signal is proportional to the kinase activity. The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the relevant CDK signaling pathways and a typical experimental workflow for determining kinetic selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. promega.com [promega.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Roniciclib: A Comparative Guide to Biomarkers for Tumor Sensitivity
For Immediate Release
A Deep Dive into Roniciclib and its Predictive Biomarkers in Oncology
This guide offers a comprehensive comparison of this compound, a pan-cyclin-dependent kinase (CDK) inhibitor, with selective CDK4/6 inhibitors such as Palbociclib, Ribociclib, and Abemaciclib. It is designed for researchers, scientists, and drug development professionals, providing an objective analysis of performance based on key tumor biomarkers. The information presented herein is supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.
Introduction to this compound and the CDK Landscape
This compound (BAY 1000394) is an orally bioavailable pan-CDK inhibitor targeting multiple CDKs involved in cell cycle regulation and transcription, including CDK1, CDK2, CDK4, CDK7, and CDK9.[1] This broad-spectrum activity distinguishes it from the more selective CDK4/6 inhibitors—Palbociclib, Ribociclib, and Abemaciclib—which primarily target the CDK4/6-retinoblastoma (RB) pathway to induce G1 cell cycle arrest.[2][3] Understanding the biomarkers that predict sensitivity or resistance to these inhibitors is crucial for patient stratification and the development of effective therapeutic strategies.
Key Biomarkers for CDK Inhibitor Sensitivity
Several key biomarkers have been identified that influence tumor cell sensitivity to CDK inhibitors. These include the status of the Retinoblastoma 1 (RB1) gene, amplification of Cyclin E1 (CCNE1), and mutations in the Estrogen Receptor 1 (ESR1) and Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Alpha (PIK3CA) genes.
Retinoblastoma 1 (RB1): The Gatekeeper of Cell Cycle
The RB1 tumor suppressor gene is a critical downstream target of CDK4/6.[4] Loss of RB1 function is a well-established mechanism of resistance to selective CDK4/6 inhibitors, as the G1/S checkpoint control is abrogated, rendering the cells independent of CDK4/6 activity for cell cycle progression.[5][6][7] In contrast, as a pan-CDK inhibitor, this compound's activity extends beyond the CDK4/6-RB axis, suggesting it may retain efficacy in RB1-deficient tumors. Preclinical studies have shown that this compound exhibits potent anti-proliferative activity across a wide range of cancer cell lines with diverse genetic backgrounds, including those with pRB alterations.[8]
Cyclin E1 (CCNE1): A Driver of Resistance
Amplification of CCNE1, which encodes Cyclin E1, leads to the activation of CDK2 and can drive resistance to CDK4/6 inhibitors by bypassing the G1 checkpoint.[9][10] Tumors with CCNE1 amplification may therefore be less sensitive to selective CDK4/6 inhibitors. This compound's inhibition of CDK2 makes it a potentially effective agent in CCNE1-amplified cancers.[1]
Estrogen Receptor 1 (ESR1): A Factor in Hormone-Positive Cancers
Mutations in the ESR1 gene are a common mechanism of acquired resistance to endocrine therapies in estrogen receptor-positive (ER+) breast cancer.[11] While some studies suggest that CDK4/6 inhibitors can overcome ESR1-mediated resistance, the interplay is complex.[12][13] this compound's broad CDK inhibition may offer an alternative approach in ER+ cancers with ESR1 mutations, although specific data is limited.
PIK3CA: A Common Oncogenic Driver
Mutations in the PIK3CA gene are among the most common oncogenic alterations in cancer and can lead to the activation of the PI3K/AKT/mTOR pathway, which can promote cell cycle progression and potentially reduce sensitivity to CDK inhibitors.[14] The efficacy of combining CDK inhibitors with PI3K pathway inhibitors is an area of active investigation.
Comparative Performance Data
While direct head-to-head studies with this compound against selective CDK4/6 inhibitors in biomarker-defined cell lines are limited in the public domain, the following tables summarize available data on their inhibitory concentrations (IC50) to provide a comparative perspective.
Table 1: IC50 Values of CDK Inhibitors in Various Cancer Cell Lines
| CDK Inhibitor | Target CDKs | Representative IC50 Range (nM) | Notes |
| This compound (BAY 1000394) | CDK1, 2, 3, 4, 7, 9 | 5 - 25 (biochemical assays)[15] | Broad and uniform inhibitory activity on cell proliferation with IC50 values between 8 and 33 nmol/L in a panel of 25 human cancer cell lines.[8] |
| Palbociclib | CDK4, CDK6 | Varies by cell line | Generally more potent in RB1-proficient cells. |
| Ribociclib | CDK4, CDK6 | Varies by cell line | Efficacy may be influenced by ESR1 mutation status in combination with endocrine therapy.[16] |
| Abemaciclib | CDK4, CDK6 (also inhibits CDK9 at higher concentrations) | Varies by cell line | May retain some activity in RB1-deficient cells due to broader kinase inhibition.[17] |
Note: IC50 values are highly dependent on the cell line and assay conditions. This table provides a general overview based on available literature.
Experimental Protocols
Accurate determination of biomarker status is essential for predicting response to CDK inhibitors. Below are summaries of common experimental protocols for the key biomarkers discussed.
Table 2: Experimental Protocols for Biomarker Assessment
| Biomarker | Method | Brief Protocol |
| RB1 Status | Immunohistochemistry (IHC) | Formalin-fixed, paraffin-embedded (FFPE) tissue sections are deparaffinized and rehydrated. Antigen retrieval is performed, followed by incubation with a primary antibody against the RB1 protein. A secondary antibody and detection system are used to visualize RB1 expression.[8][15] |
| DNA Sequencing | DNA is extracted from tumor tissue or blood. The RB1 gene is amplified using PCR and sequenced (e.g., Sanger or Next-Generation Sequencing) to identify mutations.[5] | |
| CCNE1 Amplification | Fluorescence In Situ Hybridization (FISH) | FFPE tissue sections are pre-treated to allow probe access to the DNA. A fluorescently labeled DNA probe specific for the CCNE1 gene and a control probe for the chromosome centromere are hybridized to the slides. The ratio of CCNE1 to centromere signals is determined to assess for gene amplification.[3][7][9] |
| ESR1 Mutation | Droplet Digital PCR (ddPCR) or Next-Generation Sequencing (NGS) | Circulating tumor DNA (ctDNA) from a blood sample or DNA from a tumor biopsy is used. For ddPCR, specific assays are used to detect known ESR1 mutations. For NGS, the ESR1 gene is sequenced to identify a broader range of mutations.[2][18] |
| PIK3CA Mutation | PCR-based methods or NGS | DNA is extracted from tumor tissue or ctDNA. Specific regions of the PIK3CA gene known to harbor hotspot mutations are amplified and analyzed by methods such as real-time PCR or sequencing.[19] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within signaling pathways and the steps involved in experimental procedures can enhance understanding.
Caption: Simplified signaling pathway of CDK inhibitor action.
Caption: General experimental workflow for biomarker assessment.
Conclusion
The selection of an appropriate CDK inhibitor for cancer therapy is increasingly guided by the molecular profile of the tumor. While selective CDK4/6 inhibitors have shown significant efficacy, particularly in ER+/HER2- breast cancer, the emergence of resistance necessitates alternative strategies. This compound, with its broader CDK inhibition profile, holds promise for treating tumors that are resistant to selective CDK4/6 inhibitors, potentially including those with RB1 loss or CCNE1 amplification. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy of this compound and to refine the predictive biomarker landscape for this pan-CDK inhibitor. This guide serves as a foundational resource for researchers dedicated to advancing precision oncology in the realm of cell cycle inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Ribociclib Induces Broad Chemotherapy Resistance and EGFR Dependency in ESR1 Wildtype and Mutant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The ongoing search for biomarkers of CDK4/6 inhibitor responsiveness in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Mechanisms of Resistance to CDK4/6 Inhibitors: Potential Implications and Biomarkers for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Drug: Ribociclib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 12. researchgate.net [researchgate.net]
- 13. Cell line models for drug discovery in PIK3CA-mutated colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms of Resistance to CDK4/6 Inhibitors and Predictive Biomarkers of Response in HR+/HER2-Metastatic Breast Cancer—A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BAY 1000394, a novel cyclin-dependent kinase inhibitor, with potent antitumor activity in mono- and in combination treatment upon oral application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell cycle and beyond: Exploiting new RB1 controlled mechanisms for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. onclive.com [onclive.com]
- 18. JCI Insight - RB expression confers sensitivity to CDK4/6 inhibitor–mediated radiosensitization across breast cancer subtypes [insight.jci.org]
- 19. Pan-cancer analysis identifies the oncogenic role of CCNE1 in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
Roniciclib's Impact on RNA Polymerase II Phosphorylation: A Comparative Analysis
A detailed guide for researchers on the mechanism and efficacy of Roniciclib in modulating transcriptional processes, benchmarked against other prominent CDK inhibitors.
In the intricate landscape of transcriptional regulation, the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II (RNAPII) is a critical process, orchestrated by cyclin-dependent kinases (CDKs). This compound (also known as BAY 1000394), a potent pan-CDK inhibitor, has emerged as a significant tool for dissecting and targeting this fundamental cellular mechanism. This guide provides a comprehensive comparison of this compound with other key CDK inhibitors, Dinaciclib and Alvocidib (Flavopiridol), focusing on their effects on RNAPII phosphorylation. The information presented herein is supported by experimental data to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.
Mechanism of Action: Targeting the Transcriptional Machinery
The transcription of protein-coding genes by RNAPII is a tightly regulated process. A key regulatory hub is the CTD of the largest subunit of RNAPII, which consists of multiple repeats of the heptapeptide (B1575542) sequence Y¹S²P³T⁴S⁵P⁶S⁷. The phosphorylation status of this domain dictates the recruitment of various factors that control transcription initiation, elongation, and RNA processing.[1][2]
Two key phosphorylation events are the phosphorylation of Serine 5 (Ser5) and Serine 2 (Ser2) of the CTD repeats. Ser5 phosphorylation, primarily mediated by the CDK7/cyclin H complex within the transcription factor IIH (TFIIH), is associated with transcription initiation and promoter clearance.[2][3] Subsequently, during the transition to productive elongation, Ser2 is phosphorylated by the positive transcription elongation factor b (P-TEFb), which is composed of CDK9 and a cyclin partner (T1, T2a, T2b, or K).[2][4] This Ser2 phosphorylation is crucial for the recruitment of elongation and RNA processing factors.[1][3]
This compound, as a pan-CDK inhibitor, targets multiple CDKs involved in both cell cycle progression and transcription.[5][6] Its inhibitory activity against CDK7 and CDK9 directly impacts the phosphorylation state of RNAPII, thereby affecting transcription. Similarly, Dinaciclib and Alvocidib are also potent inhibitors of transcriptional CDKs, leading to a reduction in RNAPII CTD phosphorylation, particularly at Ser2.[7][8][9]
Comparative Efficacy: A Quantitative Overview
The following tables summarize the in vitro inhibitory activities of this compound, Dinaciclib, and Alvocidib against key CDKs involved in RNAPII phosphorylation. While direct quantitative comparisons of their effects on RNAPII phosphorylation are not extensively reported in a head-to-head manner, their potency against the upstream kinases provides a strong indication of their efficacy in modulating this process.
| Inhibitor | CDK1/cyclin B IC50 (nM) | CDK2/cyclin E IC50 (nM) | CDK4/cyclin D1 IC50 (nM) | CDK7/cyclin H IC50 (nM) | CDK9/cyclin T1 IC50 (nM) |
| This compound | 7 | 9 | 11 | 25 | 5 |
| Dinaciclib | 3 | 1 | - | - | 4 |
| Alvocidib | 30 | 40 | 20-40 | - | 20 |
| Table 1: Comparative in vitro inhibitory concentrations (IC50) of this compound, Dinaciclib, and Alvocidib against various cyclin-dependent kinases. Data compiled from multiple sources.[5][10][11] |
Preclinical studies have demonstrated that this compound effectively suppresses the phosphorylation of RNAPII.[6] Similarly, treatment of cells with Dinaciclib or Alvocidib leads to a marked decrease in the phosphorylation of Ser2 on the RNAPII CTD, consistent with their potent inhibition of CDK9.[7][8]
Visualizing the Molecular Pathways and Experimental Processes
To better understand the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Caption: RNAPII CTD phosphorylation pathway and points of inhibition.
Caption: Western blot workflow for detecting phosphorylated RNAPII.
Caption: In vitro kinase assay workflow for CDK inhibitors.
Detailed Experimental Protocols
Western Blot Analysis of RNA Polymerase II Phosphorylation
This protocol is designed for the detection of phosphorylated Ser2 and Ser5 on the RNAPII CTD in cultured cells following treatment with CDK inhibitors.
1. Cell Culture and Treatment:
-
Plate cells at a suitable density to achieve 70-80% confluency at the time of treatment.
-
Treat cells with various concentrations of this compound, Dinaciclib, Alvocidib, or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 1, 2, 4, 6 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (whole-cell lysate) and determine the protein concentration using a BCA or Bradford assay.
3. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phospho-Ser2 RNAPII, phospho-Ser5 RNAPII, and total RNAPII overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the phospho-RNAPII signal to the total RNAPII signal and a loading control (e.g., GAPDH or β-actin).
In Vitro Kinase Assay for CDK9 Inhibition
This protocol outlines a method to measure the direct inhibitory effect of compounds on CDK9 kinase activity using a recombinant RNAPII CTD peptide as a substrate.
1. Reagents and Materials:
-
Recombinant active CDK9/cyclin T1 enzyme.
-
RNAPII CTD peptide substrate (e.g., biotinylated YSPTSPS-amide).
-
ATP.
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Test compounds (this compound, Dinaciclib, Alvocidib) serially diluted in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well white microplates.
2. Assay Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant CDK9/cyclin T1, and the RNAPII CTD substrate.
-
Add the test compounds at various concentrations to the wells of the microplate. Include a vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection system according to the manufacturer's instructions (e.g., ADP-Glo™).
3. Data Analysis:
-
The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound is a potent pan-CDK inhibitor that effectively targets key transcriptional kinases, CDK7 and CDK9, thereby suppressing the phosphorylation of RNA polymerase II. This mechanism of action is shared by other prominent CDK inhibitors such as Dinaciclib and Alvocidib. While direct head-to-head comparisons of their effects on RNAPII phosphorylation are limited, the available data on their kinase inhibitory profiles indicate that all three compounds are powerful tools for modulating transcription. The provided experimental protocols offer a framework for researchers to further investigate and compare the activities of these and other CDK inhibitors on the fundamental process of RNAPII-mediated transcription.
References
- 1. Progression through the RNA polymerase II CTD cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissecting the Pol II transcription cycle and derailing cancer with CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Splicing inhibition decreases phosphorylation level of Ser2 in Pol II CTD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorylation of the RNA Polymerase II Carboxyl-Terminal Domain by CDK9 Is Directly Responsible for Human Immunodeficiency Virus Type 1 Tat-Activated Transcriptional Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Pharmacological Implications of Flavopiridol: An Updated Overview | MDPI [mdpi.com]
- 10. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Roniciclib and Other Cyclin-Dependent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, Cyclin-Dependent Kinase (CDK) inhibitors have emerged as a pivotal class of drugs targeting the dysregulated cell cycle machinery inherent in many malignancies. This guide provides a comprehensive, data-driven comparison of Roniciclib (BAY 1000394), a pan-CDK inhibitor, with other notable CDK inhibitors, including the CDK4/6 selective agents Palbociclib, Ribociclib (B560063), and Abemaciclib, as well as the broader-spectrum inhibitors Dinaciclib and Flavopiridol.
Mechanism of Action: A Tale of Selectivity
The primary mechanism of action for all these inhibitors involves the competitive inhibition of ATP binding to the kinase domain of CDKs, leading to the blockade of downstream signaling pathways that drive cell cycle progression. A key differentiator among these molecules is their selectivity for various CDK isoforms.
This compound is characterized as a pan-CDK inhibitor, demonstrating potent activity against multiple CDKs involved in both cell cycle regulation and transcription.[1][2][3] In contrast, Palbociclib, Ribociclib, and Abemaciclib are highly selective for CDK4 and CDK6, key regulators of the G1 to S phase transition.[4][5][6] Dinaciclib and Flavopiridol exhibit a broader inhibitory profile, targeting multiple CDKs, which contributes to their potent but potentially more toxic effects.[7][8][9]
Quantitative Comparison of Kinase Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its comparators against a panel of cyclin-dependent kinases. This data, compiled from various preclinical studies, provides a quantitative measure of their potency and selectivity.
| Inhibitor | CDK1 (nM) | CDK2 (nM) | CDK3 (nM) | CDK4 (nM) | CDK5 (nM) | CDK6 (nM) | CDK7 (nM) | CDK9 (nM) |
| This compound | 7 | 9 | 5-25 | 11 | - | - | 25 | 5 |
| Palbociclib | - | - | - | 11 | - | 16 | - | - |
| Ribociclib | - | - | - | 10 | - | 39 | - | - |
| Abemaciclib | - | - | - | 2 | - | 10 | - | >50 |
| Dinaciclib | 3 | 1 | - | ~100 | 1 | >60 | 60-100 | 4 |
| Flavopiridol | ~100 | ~100 | - | ~100 | - | - | - | 20-100 |
Note: IC50 values are approximate and compiled from multiple sources for comparative purposes.[4][5][6][7][8][9][10][11][12][13][14][15] The specific experimental conditions can influence these values.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of evaluating these inhibitors, the following diagrams have been generated using the DOT language.
Caption: The CDK-Rb-E2F signaling pathway and the point of inhibition by CDK inhibitors.
Caption: A generalized experimental workflow for a cell proliferation assay to determine IC50 values.
Detailed Experimental Protocols
In Vitro Kinase Assay (Luminescence-Based)
This protocol is a generalized method for determining the in vitro potency of CDK inhibitors.
Materials:
-
Recombinant CDK/Cyclin complexes (e.g., CDK2/Cyclin E, CDK4/Cyclin D1)
-
Kinase substrate (e.g., a peptide or protein substrate like Rb)
-
ATP
-
Test CDK inhibitor (e.g., this compound)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the CDK inhibitor in the kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Reaction Setup: To each well of a 96-well plate, add the kinase assay buffer, the CDK/Cyclin enzyme, and the kinase substrate.
-
Inhibitor Addition: Add the serially diluted CDK inhibitor or vehicle control (DMSO) to the appropriate wells.
-
Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™).
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[16][17][18]
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[19]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test CDK inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the CDK inhibitor. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.[19]
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle.[20][21][22][23][24]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test CDK inhibitor
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells and treat them with various concentrations of the CDK inhibitor or vehicle control for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).
-
Cell Fixation: Wash the cells with cold PBS and then fix them by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in the PI staining solution containing RNase A to degrade RNA and ensure that only DNA is stained.
-
Incubation: Incubate the cells in the staining solution in the dark at room temperature for at least 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use appropriate software to generate DNA content histograms. The data will show distinct peaks corresponding to cells in the G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content). Analyze the percentage of cells in each phase of the cell cycle to determine the effect of the CDK inhibitor.[20][21][22][23][24]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Computational Estimation of Residence Time on this compound and Its Derivatives against CDK2: Extending the Use of Classical and Enhanced Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging Drug Profile: Cyclin-Dependent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Flavopiridol, the first cyclin-dependent kinase inhibitor to enter the clinic: current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. promega.com [promega.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. cancer.wisc.edu [cancer.wisc.edu]
- 23. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Flow cytometry with PI staining | Abcam [abcam.com]
Navigating the Synergistic Potential of Roniciclib and Etoposide: A Comparative Guide for Researchers
A Critical Evaluation of Preclinical Synergy and Clinical Challenges
The combination of targeted therapies with conventional chemotherapy holds significant promise in oncology. This guide provides a comprehensive comparison of the synergistic effects of Roniciclib (formerly BAY 1000394), a pan-cyclin-dependent kinase (CDK) inhibitor, and etoposide (B1684455), a topoisomerase II inhibitor. While preclinical studies have demonstrated a promising synergistic relationship, clinical trials have presented a more complex and challenging picture. This guide is intended for researchers, scientists, and drug development professionals to objectively evaluate the available evidence, understand the underlying mechanisms, and inform future research directions.
Executive Summary of Preclinical and Clinical Findings
Preclinical investigations, particularly in small cell lung cancer (SCLC) xenograft models, have suggested a "more than additive" efficacy when this compound is combined with etoposide and cisplatin.[1][2] This synergy is attributed to the complementary mechanisms of action of the two drugs. This compound, as a pan-CDK inhibitor, induces cell cycle arrest, while etoposide causes DNA damage, leading to apoptosis.[3][4][5]
However, this preclinical promise did not translate into clinical benefit in a phase II study involving patients with extensive-disease SCLC. The combination of this compound with platinum-based chemotherapy (including etoposide) resulted in an unfavorable risk-benefit profile, with no improvement in progression-free or overall survival and a higher incidence of serious adverse events compared to chemotherapy alone.[6] This discrepancy underscores the critical importance of further research to understand the factors that may influence the efficacy and toxicity of this combination in a clinical setting.
Quantitative Data from Preclinical Studies
The following table summarizes the in vivo antitumor activity of this compound in combination with etoposide in a human SCLC xenograft model (NCI-H82). The data is presented as the Tumor Growth Inhibition (T/C value %), where a lower value indicates greater efficacy.
| Treatment Group | Dose and Schedule | T/C Value (%) | Reference |
| Vehicle Control | - | 100 | [1][7] |
| This compound | 1.5 mg/kg, p.o., days 1-3 of a 14-day cycle | 15 | [1][7] |
| Etoposide | 12 mg/kg, i.p., days 1-3 of a 14-day cycle | - | [1][7] |
| This compound + Etoposide | 1.5 mg/kg this compound (p.o., days 1-3) + 12 mg/kg Etoposide (i.p., days 4-6) | -5 (tumor regression) | [1][7] |
Note: The original study did not provide a T/C value for etoposide alone in this specific combination experiment but did for a combination with cisplatin. The combination of this compound and etoposide resulted in tumor regression.
Experimental Protocols
In Vivo Xenograft Study for Synergistic Efficacy
A detailed protocol for assessing the in vivo synergistic effect of this compound and etoposide, based on the methodology described by Siemeister et al. (2012), is provided below.[1]
1. Cell Line and Animal Model:
-
Cell Line: Human small cell lung cancer (SCLC) NCI-H82 cells.
-
Animal Model: Athymic nude mice.
2. Tumor Implantation:
-
Subcutaneously inoculate NCI-H82 cells into the flank of each mouse.
-
Allow tumors to grow to a predetermined size (e.g., 50-100 mm³).
3. Treatment Groups:
-
Group 1: Vehicle control.
-
Group 2: this compound monotherapy.
-
Group 3: Etoposide monotherapy.
-
Group 4: this compound and etoposide combination therapy.
4. Dosing and Administration:
-
This compound: Administer orally (p.o.) at a dose of 1.5 mg/kg on days 1-3 of a 14-day cycle.
-
Etoposide: Administer intraperitoneally (i.p.) at a dose of 12 mg/kg on days 4-6 of a 14-day cycle.
-
The staggered schedule is designed to maximize the potential for synergy.
5. Tumor Measurement and Data Analysis:
-
Measure tumor volume at regular intervals using calipers.
-
Calculate the Tumor Growth Inhibition (T/C %) using the formula: (Median tumor volume of treated group / Median tumor volume of control group) x 100.
-
A T/C value of <42% is typically considered significant antitumor activity. A negative value indicates tumor regression.
In Vitro Synergy Assessment using Cell Viability Assays and Combination Index (CI)
To quantify the synergistic, additive, or antagonistic effects of this compound and etoposide in vitro, the following protocol can be employed.
1. Cell Culture:
-
Culture the desired cancer cell line (e.g., SCLC cell lines) in appropriate media and conditions.
2. Cell Viability Assay (e.g., MTT or CellTiter-Glo):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound alone, etoposide alone, and in a fixed-ratio combination for a specified period (e.g., 72 hours).
-
Perform a cell viability assay according to the manufacturer's instructions to determine the percentage of viable cells relative to an untreated control.
3. Combination Index (CI) Calculation:
-
Use the dose-response data to calculate the Combination Index (CI) using the Chou-Talalay method. This can be performed using software such as CompuSyn.
-
Interpretation of CI values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Visualizing the Mechanisms of Action and Experimental Workflow
Signaling Pathways of this compound and Etoposide
The following diagram illustrates the distinct and potentially convergent signaling pathways targeted by this compound and etoposide.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. BAY 1000394, a novel cyclin-dependent kinase inhibitor, with potent antitumor activity in mono- and in combination treatment upon oral application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synergistic anti-cancer effects of silibinin-etoposide combination against human breast carcinoma MCF-7 and MDA-MB-231 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase II Study of this compound in Combination with Cisplatin/Etoposide or Carboplatin/Etoposide as First-Line Therapy in Patients with Extensive-Disease Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Roniciclib's Residence Time on Cyclin-Dependent Kinases
Guide for Researchers and Drug Development Professionals
Roniciclib (also known as BAY 1000394) is an orally bioavailable, small-molecule pan-cyclin-dependent kinase (pan-CDK) inhibitor that has demonstrated potent efficacy in preclinical cancer models.[1][2] It targets key cell cycle CDKs such as CDK1, CDK2, and CDK4, as well as transcriptional CDKs like CDK7 and CDK9, with IC50 values in the low nanomolar range.[2][3] Beyond simple affinity (IC50), a critical parameter for determining in vivo efficacy is the drug-target residence time—the duration a drug remains bound to its target.[4][5] A longer residence time can lead to sustained target inhibition even as the drug is cleared from systemic circulation.[6]
This guide provides a comparative analysis of this compound's residence time on various CDKs, presenting key experimental data and the methodologies used to obtain them.
Comparative Residence Time of CDK Inhibitors
An investigation into the binding kinetics of this compound revealed a significant kinetic selectivity for CDK2 and CDK9, where it exhibits a prolonged residence time.[1][7][8] In contrast, its interaction with other CDKs is more transient.[7][8] This kinetic profile distinguishes it from many other CDK inhibitors. For instance, when compared to a panel of other clinical-stage CDK inhibitors, most displayed residence times of less than five minutes on CDK1, CDK2, CDK4, and CDK9.[1] One notable exception is R547, which also showed an extended residence time on CDK2, though shorter than that of this compound.[1]
| Inhibitor | Target CDK | Residence Time (τ) in minutes |
| This compound | pCDK2/cyclin A | 125[1] |
| CDK9 | Prolonged*[1][7][8] | |
| CDK1 | Transient (<5)[1] | |
| CDK4 | Transient (<5)[1] | |
| R547 | pCDK2/cyclin A | 58[1] |
| Other CDK Inhibitors | CDK1, CDK2, CDK4, CDK9 | < 5[1] |
*Quantitative data for CDK9 was not specified but described as "prolonged" in the source material.
Experimental Protocols & Methodologies
The determination of drug-target residence time is crucial for understanding the kinetic profile of an inhibitor.[5] Biochemical assays, particularly the "jump-dilution" method, are powerful techniques for measuring the dissociation constant (k_off), the reciprocal of which is the residence time (τ).[6][9]
Jump-Dilution Method for Kinase Residence Time
The jump-dilution method is a robust technique for measuring enzyme activity recovery as an inhibitor dissociates from its target.[5][6]
Experimental Steps:
-
Complex Formation: The target kinase (e.g., CDK2) and the inhibitor (this compound) are incubated together at saturating concentrations. This allows for the formation of the enzyme-inhibitor (E-I) complex to reach equilibrium.[6]
-
Rapid Dilution: The E-I complex is then rapidly and significantly diluted (a "jump dilution"). This dilution reduces the concentration of the free inhibitor to a level where re-binding to the enzyme is negligible.[5]
-
Activity Monitoring: Immediately following dilution, the recovery of the kinase's enzymatic activity is monitored over time. This is typically achieved by adding the necessary substrates (e.g., ATP and a peptide substrate) and continuously measuring product formation. The Transcreener® ADP² assay is one such method that detects the ADP product of the kinase reaction.[6]
-
Data Analysis: The rate of enzyme activity recovery directly corresponds to the inhibitor's dissociation rate (k_off). By fitting the resulting progress curve to an appropriate kinetic equation, the k_off value can be determined. The residence time (τ) is then calculated as the inverse of k_off (τ = 1/k_off).[6]
Mechanism of Action and Structural Basis for Selectivity
This compound functions as a Type I ATP-competitive inhibitor, binding to the active site of CDKs.[1] This inhibition prevents the phosphorylation of key substrates like the Retinoblastoma protein (Rb), leading to cell cycle arrest, primarily at the G1/S transition, and subsequent apoptosis.[10]
The kinetic selectivity of this compound for CDK2 and CDK9 is attributed to specific structural interactions.[1] X-ray crystallography studies have shown that the 5-(trifluoromethyl) group on this compound's pyrimidine (B1678525) scaffold induces a conformational adaptation of the DFG-loop within the CDK2 active site.[1][11] This change, along with an altered hydration network near the gatekeeper F80 residue, appears to stabilize the drug-target complex, thereby slowing the dissociation rate and prolonging the residence time.[1][12] This structural change was not observed with analogues lacking the trifluoromethyl group, highlighting its critical role in the kinetic profile.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Conformational Adaption May Explain the Slow Dissociation Kinetics of this compound (BAY 1000394), a Type I CDK Inhibitor with Kinetic Selectivity for CDK2 and CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. Facebook [cancer.gov]
- 11. Structure-based discovery and development of cyclin-dependent protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Computational Estimation of Residence Time on this compound and Its Derivatives against CDK2: Extending the Use of Classical and Enhanced Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistics for Handling Roniciclib
For researchers, scientists, and drug development professionals, the safe handling of potent compounds like Roniciclib is paramount to ensure personal safety and maintain experimental integrity. This compound, also known as BAY 1000394, is a pan-cyclin-dependent kinase (pan-CDK) inhibitor.[1][2] As with many kinase inhibitors, it should be handled as a potentially hazardous substance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment (PPE) is the first line of defense against exposure to potent compounds. All personnel handling this compound must be trained in the proper selection and use of the following equipment.
| PPE Component | Specification | Rationale |
| Hand Protection | Double, chemotherapy-grade, powder-free nitrile gloves. The outer glove cuff should extend over the gown sleeve. | Prevents skin absorption. Double gloving provides an extra layer of protection. |
| Eye Protection | ANSI Z87.1-compliant safety goggles. A full-face shield should be worn over goggles when handling the powder or solutions. | Protects against splashes and aerosolized particles from entering the eyes or face. |
| Body Protection | Disposable, solid-front, back-closing, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated). | Protects skin and personal clothing from contamination. Must be discarded as hazardous waste. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | Required when handling the solid compound outside of a certified containment system to prevent inhalation. |
Experimental Protocol: Safe Handling of this compound
All handling of this compound should be performed in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet (BSC), to minimize the risk of aerosolization and inhalation.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace by lining it with absorbent, disposable pads. Have a spill kit readily accessible.
-
Weighing: If weighing the solid form of the compound, do so within the containment of a fume hood or BSC. Use a tared weigh boat to minimize the dispersion of powder.
-
Reconstitution: When preparing solutions, add the solvent slowly and carefully to the solid compound to avoid splashing.
-
Manipulation: All subsequent dilutions and aliquoting should be performed within the fume hood or BSC.
-
Decontamination: After handling, decontaminate all surfaces with an appropriate cleaning agent.
-
Gown and Glove Removal: Remove the outer pair of gloves and the gown before leaving the designated handling area. The inner gloves should be removed last.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after handling is complete.
Disposal Plan
All materials that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.
Waste Segregation and Disposal:
-
Solid Hazardous Waste: This includes gloves, gowns, shoe covers, absorbent liners, weigh boats, pipette tips, and empty vials. Collect this waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Hazardous Waste: Collect all solutions containing this compound in a sealed, clearly labeled hazardous waste container. Do not pour this waste down the drain.
-
Sharps Hazardous Waste: Needles and syringes used for administering the compound in in vivo studies should be disposed of in a puncture-proof, labeled sharps container designated for hazardous waste.
All hazardous waste must be collected by the institution's Environmental Health and Safety (EHS) department for proper disposal, which typically involves incineration.[3]
Visualizing the Workflow
To further clarify the procedural flow, the following diagrams illustrate the key stages of handling and disposal.
Caption: Workflow for the safe handling of this compound.
Caption: Disposal workflow for this compound and contaminated materials.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
